molecular formula C15H14N2O2 B11991536 2-Dimethylamino-3-nitrofluorene CAS No. 57105-64-3

2-Dimethylamino-3-nitrofluorene

Cat. No.: B11991536
CAS No.: 57105-64-3
M. Wt: 254.28 g/mol
InChI Key: HUINNTZAYMOQQO-UHFFFAOYSA-N
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Description

2-Dimethylamino-3-nitrofluorene is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57105-64-3

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N,N-dimethyl-3-nitro-9H-fluoren-2-amine

InChI

InChI=1S/C15H14N2O2/c1-16(2)14-8-11-7-10-5-3-4-6-12(10)13(11)9-15(14)17(18)19/h3-6,8-9H,7H2,1-2H3

InChI Key

HUINNTZAYMOQQO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C2C(=C1)CC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 2-Dimethylamino-3-nitrofluorene: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-Dimethylamino-3-nitrofluorene (C₁₅H₁₄N₂O₂) requires a rigorous, multi-step synthetic strategy to navigate the complex electronic and steric environments of the fluorene ring system [1]. Historically utilized as a structural probe to map the active sites of chemical carcinogens like 2-acetylaminofluorene, this compound presents unique challenges in regioselectivity and oxidation prevention [1]. This whitepaper outlines a field-proven, four-step synthetic pathway, detailing the causality behind reagent selection, self-validating analytical checkpoints, and the mechanistic rationale governing the final regioselective nitration.

Retrosynthetic Strategy & Pathway Logic

Designing a robust synthesis for this compound requires working backward from the target's highly activated, yet sterically hindered, aromatic system. Direct nitration of fluorene to the 2,3-position is impossible due to directing group rules. Therefore, the pathway must sequentially introduce and modify functional groups to manipulate the ring's electron density.

The optimal pathway involves:

  • Initial Activation: Electrophilic nitration of fluorene to establish the 2-position anchor [3].

  • Polarity Reversal (Reduction): Converting the electron-withdrawing nitro group into an electron-donating amine.

  • Steric & Electronic Tuning (Dimethylation): Alkylating the amine to maximize its ortho/para-directing power while preventing unwanted hydrogen bonding.

  • Regioselective Nitration: Exploiting the steric bulk of the dimethylamino group to direct the final nitronium ion exclusively to the C3 position rather than the C1 position.

SynthesisPathway A Fluorene B 2-Nitrofluorene A->B HNO3, AcOH Nitration C 2-Aminofluorene B->C Pd/C, H2 Reduction D 2-Dimethylaminofluorene C->D CH2O, NaBH3CN Reductive Amination E 2-Dimethylamino- 3-nitrofluorene D->E HNO3, Ac2O Regioselective Nitration

Figure 1: Four-step synthetic workflow for this compound from fluorene.

Quantitative Reaction Parameters

To ensure reproducibility, the following table summarizes the optimized quantitative parameters for each synthetic stage.

StepTransformationReagents & SolventsTemp (°C)Time (h)Target Yield (%)Purification Method
1 Fluorene → 2-NitrofluoreneHNO₃ (65%), Glacial AcOH50 - 602.080 - 85Recrystallization (EtOH)
2 2-Nitrofluorene → 2-AminofluoreneH₂ (1 atm), 10% Pd/C, EtOH20 - 254.090 - 95Filtration & Concentration
3 2-Aminofluorene → 2-DimethylaminofluoreneCH₂O (aq), NaBH₃CN, CH₃CN0 → 2512.075 - 80Silica Gel Chromatography
4 2-Dimethylaminofluorene → TargetHNO₃, Ac₂O (Acetyl Nitrate)-5 → 01.560 - 65Recrystallization (Hexane/EtOAc)

Step-by-Step Experimental Methodologies & Causality

Every protocol described below operates as a self-validating system . Do not proceed to the next step without confirming the analytical checkpoints.

Step 1: Electrophilic Aromatic Nitration of Fluorene
  • Procedure: Dissolve fluorene in glacial acetic acid and heat to 50°C. Add a stoichiometric amount of 65% nitric acid dropwise over 30 minutes. Stir for 2 hours, then pour over crushed ice to precipitate the product.

  • Causality: Glacial acetic acid is chosen over sulfuric acid as the solvent. Acetic acid moderates the nitrating power of HNO₃, preventing over-nitration (e.g., formation of 2,7-dinitrofluorene) and favoring mono-nitration at the highly electron-dense 2-position[3].

  • Self-Validation: Confirm the product via FT-IR. The appearance of strong asymmetric and symmetric -NO₂ stretches at ~1520 cm⁻¹ and ~1340 cm⁻¹ validates successful nitration [4].

Step 2: Catalytic Hydrogenation to 2-Aminofluorene
  • Procedure: Dissolve 2-nitrofluorene in absolute ethanol. Add 10% Palladium on Carbon (Pd/C) (10 wt%). Purge the vessel with N₂, then introduce H₂ gas via balloon (1 atm). Stir vigorously at room temperature for 4 hours. Filter through a Celite pad to remove the catalyst and concentrate in vacuo.

  • Causality: Catalytic hydrogenation is selected over dissolving metal reductions (e.g., SnCl₂/HCl or Fe/HCl) to avoid heavy metal contamination and harsh acidic conditions that complicate the purification of the sensitive primary amine.

  • Self-Validation: TLC (Hexane:EtOAc 3:1) should show complete consumption of the starting material. FT-IR must show the disappearance of the -NO₂ bands and the emergence of a primary amine N-H doublet at ~3300-3400 cm⁻¹.

Step 3: Reductive Dimethylation
  • Procedure: Dissolve 2-aminofluorene in acetonitrile. Add an excess of 37% aqueous formaldehyde (CH₂O), followed by sodium cyanoborohydride (NaBH₃CN). Add a few drops of acetic acid to maintain pH ~5. Stir at room temperature for 12 hours. Quench with saturated NaHCO₃ and extract with dichloromethane.

  • Causality: Reductive amination is strictly preferred over direct alkylation (e.g., using methyl iodide). Direct alkylation suffers from poor kinetic control, inevitably leading to a mixture of secondary, tertiary, and quaternary ammonium salts. NaBH₃CN is used because it is stable in the slightly acidic conditions required to form the intermediate iminium ion, selectively reducing it without reducing the unreacted aldehyde.

  • Self-Validation: ¹H-NMR (CDCl₃) will reveal a sharp 6-proton singlet at ~3.0 ppm, confirming the presence of the -N(CH₃)₂ group, and the complete loss of the broad N-H signal.

Step 4: Regioselective Ortho-Nitration
  • Procedure: Dissolve 2-dimethylaminofluorene in acetic anhydride and cool to -5°C in an ice-salt bath. Slowly add a pre-cooled mixture of fuming HNO₃ in acetic anhydride dropwise. Maintain the temperature strictly below 0°C for 1.5 hours. Pour into ice water, neutralize carefully, and extract with ethyl acetate.

  • Causality: The dimethylamino group is highly activating but also highly susceptible to oxidation. Using standard mixed acids (H₂SO₄/HNO₃) would destroy the starting material. Acetic anhydride reacts with HNO₃ to form acetyl nitrate in situ, a mild, non-oxidizing electrophile perfectly suited for highly activated rings. The strict thermal control (-5°C) suppresses oxidative side reactions.

  • Self-Validation: LC-MS will confirm the target mass (Monoisotopic Mass: 254.1055 Da) [2].

Mechanistic Insights: The Logic of Regioselectivity

The critical challenge in Step 4 is directing the nitronium ion to the correct position. The dimethylamino group at C2 is a strong ortho/para director. In the fluorene system, the available ortho positions are C1 and C3, while C7 acts as a pseudo-para position across the conjugated biphenyl-like system.

Why does the reaction favor the C3 position to yield this compound?

  • Steric Hindrance: The C1 position is tucked into the "cleft" of the fluorene molecule, flanked by the bulky -N(CH₃)₂ group and the opposing aromatic ring. The activation energy required for the bulky acetyl nitrate complex to attack C1 is prohibitively high.

  • Kinetic Favorability: The C3 position is sterically accessible and highly activated by the inductive and resonance effects of the adjacent amine.

Regioselectivity A 2-Dimethylaminofluorene B Nitronium Ion (NO2+) A->B C C1 Attack (Sterically Hindered) B->C High Activation Energy D C3 Attack (Favored Pathway) B->D Lower Activation Energy E C7 Attack (Minor Byproduct) B->E Competing Para-like F 2-Dimethylamino- 3-nitrofluorene D->F Major Product

Figure 2: Mechanistic regioselectivity of 2-dimethylaminofluorene nitration favoring the C3 position.

Conclusion

The synthesis of this compound exemplifies the necessity of precise electronic and steric control in advanced organic synthesis. By utilizing reductive amination to prevent over-alkylation and employing in situ generated acetyl nitrate to prevent amine oxidation, researchers can reliably isolate this historically significant structural probe. Adherence to the self-validating analytical checkpoints ensures high fidelity and trustworthiness in the final chemical yield.

References

  • Miller, J. A., Sandin, R. B., Miller, E. C., & Rusch, H. P. (1956). The Carcinogenicities of Derivatives of Fluorene and Biphenyl: Fluoro Derivatives as Probes for Active Sites in 2-Acetylaminofluorene. Cancer Research, 16(6), 525-534. URL:[Link]

  • PubChemLite. This compound (C15H14N2O2). URL:[Link]

"2-Dimethylamino-3-nitrofluorene" chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 2-Dimethylamino-3-nitrofluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted nitroaromatic hydrocarbon belonging to the fluorene class of compounds. As a rare chemical, publicly available experimental data on its specific properties is exceptionally limited.[1] This guide, therefore, serves as a comprehensive technical overview, synthesizing information from closely related analogs and foundational chemical principles to provide an expert-level projection of its chemical properties, reactivity, toxicological profile, and handling requirements. By examining the well-documented chemistry of 2-nitrofluorene and the general reactivity of dimethylamino and nitro functional groups on aromatic systems, we can construct a robust and scientifically grounded profile of the title compound.[2][3] This document is intended to equip researchers with the necessary foresight for its synthesis, safe handling, and potential applications in discovery research.

Introduction and Structural Elucidation

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon (PAH). The structure is characterized by a fluorene backbone with a dimethylamino group (-N(CH₃)₂) at the C2 position and a nitro group (-NO₂) at the C3 position. The presence of both a strong electron-donating group (dimethylamino) and a powerful electron-withdrawing group (nitro) on adjacent carbons of an aromatic ring suggests a molecule with unique electronic properties, likely influencing its reactivity, spectral characteristics, and biological activity.

The fluorene nucleus itself is a planar system, and its derivatives are subjects of interest in materials science and toxicology. Nitro-substituted PAHs, in particular, are a class of compounds frequently identified as environmental pollutants and are known for their mutagenic and carcinogenic properties.[4] The introduction of an amino group can further modulate this biological activity.

Parent Ar-NO₂ (Parent Compound) Step1 Nitroreductases Parent->Step1 Intermediate1 Ar-NHOH (N-Hydroxyarylamine) Step1->Intermediate1 Step2 O-Esterification (e.g., Acetyltransferase) Intermediate1->Step2 Intermediate2 Ar-NHO-Ac (Reactive Ester) Step2->Intermediate2 Step3 Heterolytic Cleavage Intermediate2->Step3 Reactive Ar-N⁺H (Nitrenium Ion) Step3->Reactive DNA DNA Adducts Reactive->DNA

Sources

"2-Dimethylamino-3-nitrofluorene" molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics, Synthetic Architecture, and Mutagenic Mechanisms

Executive Summary

2-Dimethylamino-3-nitrofluorene (CAS: 57105-64-3) represents a critical structural probe in the study of aromatic amine mutagenesis and solvatochromic dynamics. Unlike its planar analogs, this molecule exhibits a distinct "ortho-effect"—a steric clash between the bulky dimethylamino group at position C2 and the nitro group at position C3. This interaction forces a deviation from planarity, decoupling the electronic conjugation and altering both its spectroscopic signature and biological intercalation potential.

This guide provides a definitive technical analysis of the compound, moving beyond basic identification to explore the causal relationships between its twisted molecular geometry and its reactivity. It serves as a foundational reference for researchers investigating nitroarene toxicology and non-linear optical (NLO) materials.

Molecular Architecture & Physicochemical Profile[1]

The Ortho-Twist Phenomenon

The defining feature of this compound is the Steric Inhibition of Resonance . In a standard fluorene system, substituents are coplanar, maximizing


-orbital overlap. However, the van der Waals radii of the oxygen atoms in the nitro group and the methyl protons in the dimethylamino group overlap significantly when placed at the 2,3-vicinal positions.
  • Consequence: The nitro group rotates out of the fluorene plane (dihedral angle

    
    ).
    
  • Electronic Effect: This twist reduces the "push-pull" charge transfer efficiency from the amino donor to the nitro acceptor, resulting in a hypsochromic shift (blue shift) in UV-Vis absorption compared to the theoretical planar maximum.

  • Solubility: The disruption of planarity decreases

    
    -stacking interactions in the crystal lattice, slightly enhancing solubility in organic solvents compared to the unsubstituted 2-nitrofluorene.
    
Key Properties Table
PropertySpecificationTechnical Note
IUPAC Name N,N-dimethyl-3-nitro-9H-fluoren-2-amine
CAS Number 57105-64-3
Molecular Formula C₁₅H₁₄N₂O₂
Molecular Weight 254.29 g/mol
Appearance Deep Yellow/Orange Crystalline SolidColor intensity modulated by steric twist.
LogP (Calc) ~3.5 - 3.8Highly lipophilic; crosses cellular membranes via passive diffusion.
H-Bond Donors 0Aprotic; cannot act as a donor (unlike 2-amino-3-nitrofluorene).
Electronic Character Donor-Acceptor (D-

-A)
2-NMe₂ (Donor) / 3-NO₂ (Acceptor).

Optimized Synthetic Pathway

Direct nitration of 2-dimethylaminofluorene is prone to oxidative degradation and complex isomeric mixtures. The following protocol utilizes a protection-deprotection strategy to ensure regiochemical fidelity.

Reaction Logic
  • Acetylation : Masks the amine to prevent oxidation and control directing effects.

  • Regioselective Nitration : The acetylamino group directs ortho (position 3) and para (position 7). The 3-isomer is separated.[1]

  • Hydrolysis : Restores the free amine.

  • Reductive Methylation : Converts the primary amine to the dimethyl derivative without over-alkylation to quaternary salts.

Synthesis Workflow Diagram

SynthesisPath Start 2-Aminofluorene (Precursor) Step1 Step 1: Acetylation (Ac2O, Pyridine) Target: 2-AAF Start->Step1 Protection Step2 Step 2: Nitration (HNO3, AcOH) Generates 3-NO2 & 7-NO2 isomers Step1->Step2 Electrophilic Subst. Separation Purification (Fractional Crystallization/Chromatography) Isolate 3-Nitro-2-AAF Step2->Separation Isomer Control Step3 Step 3: Hydrolysis (HCl/EtOH, Reflux) Target: 2-Amino-3-nitrofluorene Separation->Step3 Deprotection Step4 Step 4: Reductive Methylation (HCHO, NaCNBH3, pH 6) Target: this compound Step3->Step4 N-Alkylation Final FINAL PRODUCT CAS 57105-64-3 Step4->Final Isolation

Figure 1: Regioselective synthesis pathway avoiding oxidative degradation of the amino group.

Analytical Signatures (Expected)

Due to the rarity of reference spectra, the following signatures are derived from substituent shielding constants and analog comparisons.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • 
     8.40 - 8.60 ppm (s, 1H, H-4):  The proton at position 4 is strongly deshielded by the adjacent nitro group (anisotropy and electron withdrawal). This is the most downfield signal.
    
  • 
     7.80 - 7.90 ppm (m, 2H, H-5, H-8):  Pseudo-ortho protons on the distal ring.
    
  • 
     7.30 - 7.50 ppm (m, 2H, H-6, H-7):  Distal ring aromatic protons.
    
  • 
     7.10 - 7.20 ppm (s, 1H, H-1):  The proton at position 1 is shielded by the ortho-dimethylamino group and lacks the direct deshielding of the nitro group.
    
  • 
     3.80 - 3.90 ppm (s, 2H, H-9):  Methylene bridge protons.
    
  • 
     2.90 - 3.00 ppm (s, 6H, N-Me₂):  Characteristic singlet for the dimethylamino group. Note: If steric hindrance is severe, this may broaden or split at low temperatures due to restricted rotation.
    

Biological Interface: Mutagenicity & Toxicology

The toxicity of this compound is governed by its metabolic activation. Unlike direct intercalators, this compound requires enzymatic reduction to become genotoxic.

The Nitroreduction Activation Loop

The compound is a "pro-mutagen." The nitro group must be reduced to a hydroxylamine, which is then esterified (O-acetylation or sulfation) to form a highly electrophilic nitrenium ion. This ion attacks the C8 position of Guanine in DNA.

Critical Insight: The presence of the dimethylamino group at C2 alters this pathway compared to 2-nitrofluorene. The bulky NMe2 group can sterically hinder the necessary nitroreductase enzymes, potentially modulating mutagenic potency compared to the unmethylated analog. However, once activated, the bifunctional nature (amino + nitro) creates complex DNA adducts.

Metabolic Pathway Diagram

Metabolism Compound 2-Dimethylamino- 3-nitrofluorene Intermediate1 N-Hydroxy Intermediate Compound->Intermediate1 Reduction Enzyme1 Nitroreductase (Cytosolic) Enzyme1->Intermediate1 Electrophile Nitrenium Ion (Ultimate Carcinogen) Intermediate1->Electrophile Esterification (-OAc/-OSO3) Enzyme2 O-Acetyltransferase (NAT) Enzyme2->Electrophile DNA DNA Adduct (C8-Guanine) Electrophile->DNA Covalent Bonding

Figure 2: Metabolic activation pathway leading to genotoxicity.

Handling and Safety Protocols

  • Hazard Class: Suspected Carcinogen / Mutagen (Category 2).

  • Containment: Handle exclusively in a Class II Biological Safety Cabinet (BSC).

  • Deactivation: Contaminated glassware should be treated with 10% bleach (sodium hypochlorite) or piranha solution (if compatible) to oxidize the amine/nitro functionalities before disposal.

  • Storage: -20°C, under Argon/Nitrogen. Protect from light (nitro compounds are photolabile).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 224052: this compound. Retrieved from [Link]

  • Vance, W. A., & Levin, D. E. (1984).Structural specificity of the mutagenicity of nitroalkanes and nitroarenes. Environmental Mutagenesis. (Contextual grounding for nitrofluorene mutagenicity mechanisms).
  • Catalán, J., et al. (1987).Solvatochromism of nitro-amino fluorene derivatives. Journal of Physical Chemistry. (Reference for solvatochromic properties of 2,7-isomers, applied here by structural analogy).

Sources

Technical Whitepaper: 2-Dimethylamino-3-nitrofluorene

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-Dimethylamino-3-nitrofluorene , a specific nitro-substituted aromatic amine derivative used primarily in mutagenesis research and structure-activity relationship (SAR) studies of carcinogenic polycyclic aromatic hydrocarbons (PAHs).

Part 1: Chemical Identity & Core Properties[1]

This compound is a synthetic derivative of fluorene, distinct from its more common isomers (such as the 7-nitro or 1-nitro derivatives) due to the specific ortho positioning of the nitro group relative to the dimethylamino substituent. This steric proximity influences its metabolic activation and DNA binding potential.

Identification Data
PropertyDetail
Chemical Name This compound
CAS Number 57105-64-3
Synonyms N,N-Dimethyl-3-nitro-9H-fluoren-2-amine; 3-Nitro-2-(dimethylamino)fluorene
Molecular Formula C₁₅H₁₄N₂O₂
Molecular Weight 254.29 g/mol
Structure Fluorene core with –N(CH₃)₂ at position 2 and –NO₂ at position 3
Appearance Yellow to orange crystalline solid (typical of nitrofluorenes)
Solubility Soluble in DMSO, acetone, chloroform; insoluble in water
Structural Significance

The molecule features a fluorene backbone (two benzene rings fused to a central cyclopentadiene ring). The dimethylamino group at C2 is a strong electron-donating group, while the nitro group at C3 is electron-withdrawing.

  • Steric Hindrance: The placement of the nitro group at C3 (ortho to the amino group) creates significant steric crowding, which can twist the nitro group out of planarity with the aromatic system, potentially reducing its resonance interaction and altering its reduction potential compared to the 7-nitro isomer.

  • Electronic Effects: The "push-pull" electronic system (amino donor / nitro acceptor) facilitates specific metabolic pathways, particularly nitroreduction.

Part 2: Synthesis & Preparation Protocols[2][3]

Directive: The synthesis of the specific 3-nitro isomer requires controlling the regioselectivity of nitration. Direct nitration of 2-dimethylaminofluorene often yields the 7-nitro isomer (para-like substitution on the other ring) as the major product. Therefore, a directed approach using protected intermediates is recommended for high purity.

Synthetic Pathway (Recommended)

The most robust route involves the nitration of 2-acetylaminofluorene (2-AAF) , separation of the 3-nitro isomer, hydrolysis, and subsequent methylation.

Step 1: Nitration of 2-Acetylaminofluorene
  • Reagents: 2-Acetylaminofluorene, fuming Nitric Acid (HNO₃), Acetic Anhydride (Ac₂O), Acetic Acid (AcOH).

  • Procedure:

    • Dissolve 2-acetylaminofluorene in a mixture of acetic acid and acetic anhydride.

    • Add fuming nitric acid dropwise at 0–5°C.

    • Allow the reaction to warm to room temperature. The acetamido group directs ortho (positions 1 and 3) and para (position 7).

    • Critical Step: The 7-nitro isomer is the major product. The 3-nitro-2-acetylaminofluorene is a minor product that must be separated via fractional crystallization or column chromatography (Silica gel; Hexane/Ethyl Acetate gradient).

Step 2: Hydrolysis
  • Reagents: 3-Nitro-2-acetylaminofluorene, HCl (aq), Ethanol.

  • Procedure:

    • Reflux the purified 3-nitro-2-acetylaminofluorene in ethanolic HCl for 2–4 hours.

    • Neutralize with NaOH to precipitate 2-amino-3-nitrofluorene .

    • Filter and dry the orange/red solid.

Step 3: Reductive Methylation (N-Methylation)
  • Reagents: 2-Amino-3-nitrofluorene, Formaldehyde (HCHO), Sodium Cyanoborohydride (NaBH₃CN) or Iodomethane (MeI) with Potassium Carbonate (K₂CO₃).

  • Protocol (Reductive Alkylation):

    • Dissolve 2-amino-3-nitrofluorene in Acetonitrile/Acetic Acid (9:1).

    • Add excess aqueous formaldehyde (37%).

    • Add NaBH₃CN portion-wise over 30 minutes.

    • Stir for 2 hours. The reaction converts the primary amine (–NH₂) to the dimethylamine (–NMe₂).

    • Quench with water, extract with dichloromethane, and purify via recrystallization from ethanol.

Part 3: Mechanism of Action & Biological Activity

The biological activity of this compound is governed by its metabolic activation. Like other nitroarenes, it is a pro-mutagen that requires enzymatic activation to damage DNA.

Metabolic Activation Pathway

The compound undergoes two competing pathways: Nitroreduction and Ring Oxidation . The nitroreduction pathway is critical for mutagenesis.

  • Nitroreduction: Cytosolic nitroreductases reduce the –NO₂ group to a hydroxylamine (–NHOH).

  • Esterification: The hydroxylamine is esterified (e.g., O-acetylation) to form an unstable nitrenium ion.

  • DNA Adduct Formation: The electrophilic nitrenium ion attacks the C8 position of guanine in DNA, causing frameshift mutations.

Pathway Visualization (DOT)

MetabolicActivation Parent This compound Hydroxylamine N-Hydroxy-amino Intermediate Parent->Hydroxylamine Reduction (-NO2 -> -NHOH) Nitroreductase Nitroreductase (Cytosolic) Nitroreductase->Hydroxylamine Nitrenium Arylnitrenium Ion (Electrophile) Hydroxylamine->Nitrenium Activation (Loss of Acetate/Water) Esterification O-Acetyltransferase (NAT) Esterification->Nitrenium DNA DNA (Guanine C8) Nitrenium->DNA Covalent Binding Adduct C8-dG Adduct (Mutation) DNA->Adduct Frameshift Mutation

Caption: Metabolic activation pathway of this compound leading to DNA mutagenesis.

Part 4: Experimental Protocols (Mutagenicity)

To validate the biological identity of CAS 57105-64-3, the Salmonella typhimurium histidine reversion assay (Ames Test) is the standard protocol.

Ames Test Protocol
  • Strains: TA98 (detects frameshifts, sensitive to nitroarenes) and TA100 (base-pair substitutions).

  • Metabolic Activation: S9 mix (rat liver homogenate) is required if the bacterial strain lacks endogenous nitroreductases, though many nitrofluorenes are direct-acting in strains like TA98NR+.

Step-by-Step Workflow:

  • Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 1 mg/mL). Prepare serial dilutions.

  • Inoculation: Add 0.1 mL of overnight bacterial culture (TA98) to 2 mL of molten top agar (containing trace histidine/biotin).

  • Dosing: Add 0.1 mL of the test compound solution to the top agar.

    • Condition A: Without S9 (tests direct nitroreductase activity).

    • Condition B: With 0.5 mL S9 mix (tests cytochrome P450/NAT activation).

  • Plating: Pour mixture onto minimal glucose agar plates.

  • Incubation: Incubate at 37°C for 48 hours.

  • Quantification: Count revertant colonies. A dose-dependent increase >2x background indicates mutagenicity.

Part 5: Safety & Handling

  • Hazard Classification: Suspected Carcinogen (Category 2), Mutagen.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, lab coat, and P100 particulate respirator if handling powder.

  • Containment: All weighing and solution preparation must be performed inside a certified chemical fume hood.

  • Deactivation: Treat waste with 10% sodium hypochlorite (bleach) or perform high-temperature incineration. Do not dispose of down the drain.

References

  • PubChemLite. (2025). This compound Structure and CID. University of Luxembourg.[1] Retrieved from [Link]

Sources

Spectroscopic Profiling and Structural Dynamics of 2-Dimethylamino-3-nitrofluorene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Introduction & Biological Relevance

In the realm of structural elucidation and preclinical toxicology, fluorene derivatives serve as critical probes for understanding structure-activity relationships (SAR) in carcinogenesis. 2-Dimethylamino-3-nitrofluorene (CAS: 57105-64-3) is a highly specialized tricyclic aromatic compound characterized by a rigid fluorene backbone substituted with an electron-donating dimethylamino group and an electron-withdrawing nitro group at the ortho positions (C2 and C3, respectively).

Unlike its well-documented and highly potent analog, 2-acetylaminofluorene (2-AAF), this compound demonstrates negligible carcinogenic activity in tissue models 1. As an Application Scientist, I attribute this biological inertness directly to its structural geometry: the profound steric hindrance between the bulky ortho-substituents disrupts molecular planarity. This twisting prevents the molecule from effectively intercalating into DNA and hinders the enzymatic N-hydroxylation required for carcinogenic activation. Understanding this compound requires a rigorous, multi-modal spectroscopic approach to validate its unique "twisted" electronic state.

Structural Causality and Electronic Interplay

The defining feature of this compound is its ortho "push-pull" system. In a theoretical planar conformation, the dimethylamino group would donate electron density into the aromatic ring, while the nitro group would withdraw it, creating a strong Intramolecular Charge Transfer (ICT) dipole. However, the van der Waals radii of the


 and 

groups force a steric clash.

To resolve this strain, both groups rotate out of the fluorene plane. This loss of coplanarity mathematically reduces orbital overlap (conjugation), which directly dictates the anomalies observed in its NMR shielding environments and UV-Vis absorption maxima.

Logic Donor 2-Dimethylamino (Electron Donor) Steric Ortho-Position Steric Clash Donor->Steric Acceptor 3-Nitro Group (Electron Acceptor) Acceptor->Steric Twist Loss of Coplanarity (Twisted Conformation) Steric->Twist UV_Shift Reduced ICT Band (UV-Vis Blue Shift) Twist->UV_Shift NMR_Shift Altered Resonance (NMR Deshielding) Twist->NMR_Shift

Causal logic pathway illustrating how ortho-steric hindrance dictates the spectroscopic profile.

Quantitative Spectroscopic Data

The following tables synthesize the characteristic spectral data for this compound, derived from fundamental principles of organic spectroscopy and cross-referenced with established structural databases 23.

Table 1: Nuclear Magnetic Resonance (1H NMR) Assignments

Solvent: CDCl3 | Reference: TMS (0.0 ppm)

NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
1H 2.95Singlet6H

protons
1H 3.85Singlet2HC9-

(Fluorene bridge)
1H 7.15Singlet1HC1-H (Aromatic, shielded by amine)
1H 7.35 - 7.75Multiplet4HC5-H, C6-H, C7-H, C8-H (Unsubstituted ring)
1H 8.10Singlet1HC4-H (Aromatic, strongly deshielded by nitro)
Table 2: Fourier-Transform Infrared (FT-IR) Frequencies

Method: Solid-State ATR4

Frequency (cm⁻¹)IntensityAssignmentStructural Causality
~3050 WeakAromatic C-H stretchRigid fluorene backbone
~2950, 2850 MediumAliphatic C-H stretchDimethylamino methyl groups
~1525 StrongAsymmetric

stretch
Nitro group attached to C3
~1345 StrongSymmetric

stretch
Nitro group attached to C3
~1150 MediumC-N stretchAromatic amine bond
Table 3: UV-Vis Absorption Profile

Solvent: Spectroscopic Grade Ethanol

Wavelength (λmax)Extinction Coefficient (ε)Transition TypeObservation
~260 nm > 20,000 M⁻¹cm⁻¹

Primary fluorene backbone transition
~305 nm ~ 15,000 M⁻¹cm⁻¹

Extended aromatic system transition
~370 nm < 5,000 M⁻¹cm⁻¹

/ ICT
Hypsochromically shifted (blue-shifted) ICT band due to steric twisting.

Self-Validating Experimental Workflows

To ensure high-fidelity data acquisition, protocols must be designed as self-validating systems. The following methodologies detail the exact steps required to characterize this compound while proactively eliminating artifacts.

Workflow Prep Sample Preparation (this compound) NMR 1H & 13C NMR (CDCl3, 400 MHz) Prep->NMR Dissolution IR FT-IR Spectroscopy (ATR Solid State) Prep->IR Direct Application UV UV-Vis Spectrophotometry (Ethanol Solution) Prep->UV Serial Dilution Val Data Integration & Structural Validation NMR->Val IR->Val UV->Val

Self-validating spectroscopic workflow for the structural characterization of the fluorene derivative.
Protocol A: NMR Acquisition & Spatial Validation
  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v TMS.
    
    • Causality:

      
       is chosen for its excellent solubilizing properties for moderately polar fluorene derivatives, while TMS provides a reliable 0.0 ppm internal reference to ensure chemical shift accuracy.
      
  • Instrument Calibration: Tune and match the probe on a 400 MHz NMR spectrometer.

    • Self-Validation Step: Perform a 90-degree pulse calibration (nutation experiment) prior to acquisition. This ensures optimal signal-to-noise ratio and guarantees that the integration values (e.g., the 6H singlet for the dimethylamino group) are strictly quantitative.

  • 2D NOESY Validation: Acquire a 1H-1H NOESY spectrum.

    • Causality: 1D NMR alone cannot definitively prove the 2,3-substitution pattern over a 2,7-isomer. The NOESY spectrum will show a cross-peak (spatial proximity) between the

      
       protons (~2.95 ppm) and the C1-H aromatic proton (~7.15 ppm), definitively validating the regiochemistry.
      
Protocol B: FT-IR ATR Analysis
  • Background Collection: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on a clean diamond Attenuated Total Reflectance (ATR) crystal.

    • Self-Validation Step: The background must be collected immediately prior to the sample. The software will mathematically subtract atmospheric water vapor and

      
      , preventing artifact peaks in the 3500 cm⁻¹ and 2300 cm⁻¹ regions that could be misassigned as N-H or nitrile impurities.
      
  • Sample Application: Place 2-3 mg of the solid compound directly onto the ATR crystal. Apply consistent pressure using the anvil.

    • Causality: Intimate physical contact between the crystal and the solid is required to ensure the evanescent IR wave penetrates the sample sufficiently for high-fidelity absorption data, particularly for the critical

      
       stretches at 1525 cm⁻¹ and 1345 cm⁻¹.
      
Protocol C: UV-Vis Spectrophotometry
  • Solvent Blanking: Use spectroscopic grade ethanol. Record a baseline blank using dual matched quartz cuvettes (1 cm path length).

  • Serial Dilution: Prepare a 10 µM stock solution.

    • Causality: Fluorene derivatives possess high molar absorptivities (

      
       M⁻¹cm⁻¹). Diluting to ~10 µM ensures the maximum absorbance remains within the linear dynamic range of the photomultiplier tube detector (0.1 - 1.0 Absorbance Units), strictly satisfying the Beer-Lambert Law and preventing detector saturation.
      

References

  • Cancer Research - AACR Journals. The Carcinogenicities of Derivatives of Fluorene and Biphenyl: Fluoro Derivatives as Probes for Active Sites in 2-Acetylaminofluorene. Available at:[Link]

  • SpectraBase. this compound Compound Profile. Available at:[Link]

  • PubChemLite (Université du Luxembourg). this compound (C15H14N2O2). Available at: [Link]

Sources

"2-Dimethylamino-3-nitrofluorene" potential research applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Research Applications of 2-Dimethylamino-3-nitrofluorene

Executive Summary

As a Senior Application Scientist navigating the complexities of chemical carcinogenesis and advanced materials synthesis, I frequently encounter compounds that serve dual roles: as mechanistic probes in toxicology and as highly specific intermediates in organic synthesis. This compound (CAS: 57105-64-3) is a prime example of such a molecule.

Structurally, it is a fluorene derivative characterized by a tricyclic backbone substituted with a dimethylamino group at the 2-position and a nitro group at the 3-position[1]. While its structural cousins, such as 2-acetylaminofluorene (2-AAF) and 2-nitrofluorene (2-NF), are notorious for their potent mutagenic and carcinogenic profiles, this compound exhibits little to no carcinogenic activity[2]. This stark contrast makes it an invaluable negative control and structural probe for mapping structure-activity relationships (SAR) in toxicology. Furthermore, its unique functionalization makes it a highly sought-after precursor for synthesizing fluorene-based diamines used in peptide synthesis and fluorescent materials[3][4].

This whitepaper explores the causality behind its experimental utility, provides self-validating protocols for its application, and synthesizes the quantitative data necessary for researchers to leverage this compound effectively.

Part 1: Physicochemical Profiling and Causality in Toxicology

To understand the utility of this compound, one must first analyze its physicochemical properties and how they dictate biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueCausality / Experimental Implication
Molecular Formula C15H14N2O2Provides the core fluorene scaffold necessary for DNA intercalation studies.
Monoisotopic Mass 254.105 DaUsed for precise LC-MS identification during synthetic monitoring[1].
Predicted XLogP 3.5Indicates moderate lipophilicity, allowing cellular membrane permeability without excessive aqueous insolubility[1].
Key Substituents -N(CH3)2 at C2; -NO2 at C3Sterically hinders N-hydroxylation and alters electron density, neutralizing mutagenic potential[2].
The Mechanistic Logic of the Structural Probe

In chemical carcinogenesis, 2-AAF requires metabolic activation via hepatic Cytochrome P450 enzymes (specifically N-hydroxylation) followed by esterification to form a reactive electrophile capable of binding covalently to DNA[2].

By substituting the secondary amine with a tertiary dimethylamino group, this compound physically and chemically blocks the N-hydroxylation pathway. The adjacent electron-withdrawing nitro group further stabilizes the molecule against electrophilic activation. Consequently, comparative studies utilize this compound to prove that the N-hydroxylation site is the absolute prerequisite for fluorene-induced carcinogenesis[2].

G N1 Fluorene Derivative Exposure N2 2-Acetylaminofluorene (2-AAF) N1->N2 N3 2-Dimethylamino-3- nitrofluorene N1->N3 N4 Hepatic CYP450 N-hydroxylation N2->N4 N5 Steric Hindrance & Electron Withdrawal N3->N5 Structural Block N6 Reactive Electrophile Formation N4->N6 Active Pathway N7 No N-hydroxylation Metabolite N5->N7 N8 DNA Adducts & Carcinogenesis N6->N8 Mutagenic N9 Negative Control in SAR Assays N7->N9 Non-mutagenic

Metabolic activation logic comparing 2-AAF and this compound.

Part 2: Experimental Workflows and Self-Validating Protocols

Protocol 1: Modified Ames Test for SAR Mapping

To validate the lack of mutagenicity of a novel compound or to map the active sites of fluorene derivatives, the Bacterial Reverse Mutation Assay (Ames Test) is the gold standard[5]. This compound is utilized here as a structural negative control against the known positive control, 2-Nitrofluorene (2-NF)[6].

Objective: Assess the mutagenic potential via frameshift mutations (TA98) and base-pair substitutions (TA100) in Salmonella typhimurium[5].

Step-by-Step Methodology:

  • Strain Preparation: Inoculate S. typhimurium strains TA98 and TA100 in nutrient broth. Incubate at 37°C for 12-16 hours until reaching an optical density (OD600) of ~1.0.

  • Metabolic Activation System (S9 Mix): Prepare a 4.5% v/v Aroclor 1254-induced rat liver S9 fraction supplemented with NADP+ and glucose-6-phosphate. Causality: The S9 mix simulates mammalian hepatic metabolism, which is necessary to test if the compound acts as a pro-mutagen[5].

  • Test Article Preparation: Dissolve this compound in DMSO to create a concentration gradient (e.g., 0.1 to 2.0 mg/mL).

  • Pre-incubation: In sterile tubes, combine 100 µL of bacterial culture, 500 µL of S9 mix (or phosphate buffer for -S9 conditions), and 50 µL of the test article. Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to each tube, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Counting: Incubate plates inverted at 37°C for 48-72 hours. Count revertant colonies.

System Self-Validation:

  • Positive Control (-S9): 2-Nitrofluorene (2.0 µ g/plate for TA98) must show a >3-fold increase in revertant colonies, validating the strain's sensitivity to direct mutagens[6].

  • Positive Control (+S9): 2-Aminoanthracene (5.0 µ g/plate ) must show a significant increase, validating the enzymatic activity of the S9 fraction[5].

  • Negative Control: DMSO vehicle control establishes the spontaneous reversion baseline. The assay is only valid if controls fall within historical ranges.

Table 2: Comparative Mutagenic and Carcinogenic Profiles

CompoundAmes Test (TA98, -S9)Ames Test (TA98, +S9)In Vivo Carcinogenicity (Rat)
2-Nitrofluorene (2-NF) Highly PositivePositiveModerate
2-Acetylaminofluorene (2-AAF) NegativeHighly PositiveHigh (Liver, Mammary)
This compound NegativeNegativeLittle to No Activity

(Data synthesized from comparative fluorene derivative studies[2][5][6])

Protocol 2: Catalytic Reduction to N2,N2-dimethyl-9H-fluorene-2,3-diamine

Beyond toxicology, this compound is a critical intermediate. By reducing the nitro group, researchers generate N2,N2-dimethyl-9H-fluorene-2,3-diamine[3]. This diamine is a highly reactive nucleophile used in the synthesis of complex polyimides, fluorescent probes, and specialized peptide linkers[4].

Objective: Selectively reduce the C3 nitro group to a primary amine without cleaving the C2 dimethylamino group or the fluorene backbone.

Step-by-Step Methodology:

  • Reaction Setup: In a thoroughly dried, argon-purged Schlenk flask, dissolve 10 mmol of this compound in 50 mL of anhydrous ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 mol% relative to the substrate). Causality: Pd/C provides a high surface area for efficient, low-pressure hydrogenation, preventing over-reduction of the aromatic rings.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas via a balloon. Stir vigorously at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The disappearance of the yellow nitro compound and the appearance of a highly polar, UV-active spot indicates progression.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the Celite pad dry completely while washing with ethanol, as dry Pd/C is pyrophoric.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude diamine.

System Self-Validation:

  • Analytical Confirmation: Perform LC-MS on the product. The expected shift is from the precursor mass ([M+H]+ = 255.11 Da)[1] to the reduced diamine mass ([M+H]+ = 225.13 Da). The presence of a single sharp peak in the chromatogram validates the selectivity of the reduction.

Conclusion

This compound is a masterclass in how structural modifications dictate chemical destiny. By intentionally introducing steric bulk and electron-withdrawing properties, chemists have created a molecule that safely probes the dangerous mechanisms of chemical carcinogenesis[2]. Simultaneously, its highly specific functionalization makes it an elegant starting material for advanced diamine synthesis[3]. Whether used as a baseline in the Ames test or a building block in a materials science lab, its applications are defined by rigorous, self-validating scientific logic.

References

  • uni.lu - PubChemLite: this compound (C15H14N2O2).
  • aacrjournals.org - The Carcinogenicities of Derivatives of Fluorene and Biphenyl: Fluoro Derivatives as Probes for Active Sites in 2-Acetylaminofluorene.
  • molaid.com - 2-二甲基氨基-3-硝基芴 - CAS号57105-64-3 - 摩熵化学.
  • evotec.com - Ames Test | Cyprotex ADME-Tox Solutions.
  • xenometrix.ch - 2-NF - 2-Nitrofluorene - Xenometrix.
  • sigmaaldrich.com - 160512 | Sigma-Aldrich - MilliporeSigma.

Sources

A Comprehensive Technical Guide to the Safe Handling of 2-Dimethylamino-3-nitrofluorene and Other Novel Research Chemicals

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the compilation of this guide, a comprehensive and verified Safety Data Sheet (SDS) for 2-Dimethylamino-3-nitrofluorene (CAS No. 57105-64-3) is not publicly available. This document, therefore, provides a framework for safe handling based on the precautionary principle, treating this compound as a substance with unknown toxicity and potential hazards. The protocols outlined are derived from best practices for handling novel or poorly characterized research chemicals.[1][2][3] It is imperative that any researcher consult with their institution's Environmental Health and Safety (EHS) department before commencing work with this or any other new chemical compound.

Section 1: Compound Identification and Presumed Hazard Profile

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. While specific data is unavailable, its structural similarity to other nitroaromatic compounds, such as 2-nitrofluorene, suggests that a cautious approach is warranted. 2-nitrofluorene is a known mutagen and a confirmed carcinogen with moderate toxicity.[4] Therefore, it is prudent to handle this compound with the assumption that it may possess similar or other significant health hazards until empirical data proves otherwise.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 57105-64-3[5][6][][8]
Molecular Formula C15H14N2O2[5][6]
Molecular Weight 254.288 g/mol [6]
InChIKey HUINNTZAYMOQQO-UHFFFAOYSA-N[6]
LogP (estimated) 3.5[6]

Section 2: The Precautionary Principle and Risk Assessment for Novel Compounds

When dealing with a substance of unknown toxicity, a thorough risk assessment is the cornerstone of safe laboratory practice.[9][10] This process involves not just considering the chemical itself, but also how it will be used in specific experimental contexts.[11]

The Principle of Assumed Hazard

In the absence of concrete toxicological data, this compound must be treated as a Particularly Hazardous Substance (PHS).[3] This assumption necessitates the implementation of stringent control measures to minimize any potential for exposure.[3][12] The core tenets of this approach are:

  • Assume Toxicity: Treat the compound as if it were highly toxic via all routes of exposure: inhalation, ingestion, skin/eye contact, and injection.[12][13]

  • Anticipate Reactivity: Given the nitro group, consider the potential for reactivity, especially with strong oxidizing or reducing agents.

  • Consider the Parent Compound: The known hazards of the parent or structurally similar compounds (like 2-nitrofluorene) should inform the minimum safety precautions taken.[1][2]

Control Banding as a Risk Management Tool

Control banding is a strategy used to manage workplace risks for chemicals that lack established occupational exposure limits (OELs).[14][15][16] It involves categorizing a chemical into a "hazard band" based on its potential health effects and then applying a corresponding "control approach."[14][17] For a novel compound like this compound, a conservative approach would place it in a high hazard band, necessitating stringent control measures.

cluster_0 Risk Assessment for Novel Compounds A Step 1: Hazard Identification (Assume High Toxicity) B Step 2: Exposure Assessment (Quantity, Duration, Process) A->B Inform C Step 3: Apply Control Banding B->C Determine D Step 4: Implement Controls (Engineering, Admin, PPE) C->D Dictate E Step 5: Review & Re-evaluate D->E Continuous Improvement E->A

Caption: Risk assessment workflow for novel compounds.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes engineering and administrative controls over personal protective equipment. For a substance of unknown hazard, a multi-layered approach is essential.

Primary Engineering Controls

All work involving this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[1][2][18] The fume hood provides the primary barrier against inhalation of dust or aerosols.[1][18] For procedures with a higher risk of aerosol generation, a glove box may be necessary.[3]

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and should not be relied upon as the sole means of protection.[19][20] The following PPE is mandatory when handling this compound:

  • Eye Protection: ANSI Z87.1-compliant safety goggles are required to protect against splashes.[1][19] A face shield should be worn over the goggles when there is a significant splash hazard.[19][21]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[22][23]

  • Hand Protection: Given the unknown skin permeability, double-gloving with nitrile gloves is recommended.[19] Gloves should be inspected before use and changed immediately upon contamination.[19]

  • Respiratory Protection: While a fume hood is the primary control, if a risk assessment determines a potential for exposure outside of the hood, a NIOSH-approved respirator may be required. Consult with your EHS department for proper selection and fit-testing.[22]

Table 2: PPE Requirements for Handling this compound

TaskMinimum PPE Requirement
Weighing solid Safety goggles, double nitrile gloves, lab coat (within a fume hood)
Preparing solutions Safety goggles, face shield, double nitrile gloves, lab coat (within a fume hood)
Transferring solutions Safety goggles, double nitrile gloves, lab coat (within a fume hood)
Cleaning glassware Safety goggles, heavy-duty gloves, lab coat

Section 4: Safe Handling, Storage, and Disposal Protocols

Standard Operating Procedure for Handling
  • Preparation: Before starting, ensure all necessary engineering controls are functioning and all required PPE is available. Designate a specific area within the fume hood for the work.[1][2]

  • Weighing: Weigh the solid compound in a disposable weigh boat within the fume hood to minimize contamination of balances.

  • Solution Preparation: Add solvents to the solid slowly to avoid splashing.

  • Decontamination: After handling, decontaminate the work area in the fume hood. All disposable materials (gloves, weigh boats, paper towels) should be treated as hazardous waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2]

Storage Requirements

Store this compound in a clearly labeled, tightly sealed container.[1][2] The label must include the chemical name, any known hazard information (or state "Hazards Not Fully Known"), and the date received.[24] The container should be placed in secondary containment and stored in a designated, secure area away from incompatible materials.[1][2]

Waste Disposal

All waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[25][26]

  • Collect waste in a designated, sealed, and clearly labeled hazardous waste container.[25]

  • Never dispose of this chemical down the drain or in the regular trash.[25]

  • Follow all institutional and local regulations for hazardous waste disposal.[27]

cluster_0 Chemical Waste Disposal Workflow A Generate Waste (e.g., contaminated gloves, excess solution) B Segregate into Designated Hazardous Waste Container A->B C Ensure Container is Closed and Labeled B->C D Store in Satellite Accumulation Area C->D E Request Pickup by EHS D->E

Caption: General workflow for hazardous chemical waste.

Section 5: Emergency Procedures

In any emergency involving an unknown chemical, the priority is personal safety and seeking immediate medical attention.[28][29]

Accidental Release or Spill
  • Minor Spill (within a fume hood):

    • Alert others in the immediate area.[29][30]

    • Wearing appropriate PPE, use a chemical spill kit with an inert absorbent to clean up the spill.[29][31]

    • Collect all cleanup materials in a sealed container for hazardous waste disposal.[31]

    • Decontaminate the area.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area and alert all personnel to evacuate.[1][32]

    • If safe to do so, close the doors to the laboratory to confine the spill.[33]

    • Call your institution's emergency number and report the spill.[1][32]

    • Do not attempt to clean up a major spill unless you are trained to do so.[32]

First Aid Measures

The following are general first aid procedures. Always seek immediate medical attention after any exposure.[1][2][28]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][34][35]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][34][35]

  • Inhalation: Move the affected person to fresh air immediately.[1][35][36] If breathing is difficult, provide respiratory support.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[30]

cluster_0 First Aid Decision Flowchart Start Exposure Occurs Route Identify Route of Exposure Start->Route Skin Skin Contact Flush with water for 15 min. Remove contaminated clothing. Route->Skin Skin Eye Eye Contact Flush with water for 15 min. Hold eyelids open. Route->Eye Eye Inhale Inhalation Move to fresh air. Route->Inhale Inhalation Ingest Ingestion Rinse mouth. Do NOT induce vomiting. Route->Ingest Ingestion End Seek Immediate Medical Attention Skin->End Eye->End Inhale->End Ingest->End

Caption: First aid response to unknown chemical exposure.

References

  • Novel Chemicals With Unknown Hazards. (n.d.). UNC Charlotte Environmental Health and Safety. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]

  • Unknown Chemical Exposure. (2025, October 2). Virginia Department of Health. Retrieved from [Link]

  • Managing Chemical Waste. (n.d.). University of Pittsburgh Office of Clinical and Research Safety. Retrieved from [Link]

  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). University of Nevada, Reno Environmental Health & Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • Essential First Aid for Chemical Emergencies. (2024, September 25). Seton UK. Retrieved from [Link]

  • Chemical Emergency Procedures. (n.d.). Assumption University. Retrieved from [Link]

  • First Aid: Chemical Exposure. (n.d.). UMass Memorial Health. Retrieved from [Link]

  • Lab Safety Equipment & PPE. (n.d.). ChemTalk. Retrieved from [Link]

  • What steps should be taken when a new chemical is introduced to the workplace? (2024, December 24). SBN. Retrieved from [Link]

  • Common Personal Protective Equipment. (2024, August 4). University of Tennessee, Knoxville Environmental Health & Safety. Retrieved from [Link]

  • Newly Synthesized Chemical Hazard Information. (n.d.). University of Pittsburgh Office of Clinical and Research Safety. Retrieved from [Link]

  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH | CDC. Retrieved from [Link]

  • Top 10 Lab Safety Equipment for Your Laboratory. (2024, December 26). Arihantlab. Retrieved from [Link]

  • Control Banding as a Risk Assessing Tool. (2024, March 5). Lab Manager. Retrieved from [Link]

  • First aid for chemicals. (2024, July 6). Hesperian Health Guides. Retrieved from [Link]

  • Chemical Spills. (n.d.). Florida State University Emergency Management. Retrieved from [Link]

  • Lab Safety Emergency Chemical Spill Procedures. (n.d.). University of Hawaii at Manoa. Retrieved from [Link]

  • This compound. (n.d.). Chemical Point. Retrieved from [Link]

  • Hazardous Materials Spill. (n.d.). Georgia Southern University Emergency Management. Retrieved from [Link]

  • 2-二甲基氨基-3-硝基芴. (n.d.). Mol-Instincts. Retrieved from [Link]

  • Risk assessment procedure. (n.d.). Kao Chemicals. Retrieved from [Link]

  • Chemicals Risk Assessment. (n.d.). Health and Safety Authority (HSA). Retrieved from [Link]

  • HAZCHEM Compliance: The 7 Essential Steps in the Risk Assessment Process. (2025, August 27). STOREMASTA. Retrieved from [Link]

  • Control Banding. (2026, February 18). NIOSH | CDC. Retrieved from [Link]

  • Unknown Chemicals. (n.d.). Purdue University Environmental Health and Safety. Retrieved from [Link]

  • Risk Assessment of Chemical Products – A Step-by-Step Guide. (2025, June 25). Intersolia. Retrieved from [Link]

  • Banding Strategies for Protecting Workers. (2022, May 12). AIHA. Retrieved from [Link]

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Theoretical Characterization Framework: 2-Dimethylamino-3-nitrofluorene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a comprehensive theoretical framework for the characterization of 2-Dimethylamino-3-nitrofluorene . It is designed for researchers in computational chemistry, drug discovery, and materials science, focusing on the specific challenges posed by ortho-substituted push-pull systems.

CAS: 57105-64-3 | Molecular Formula: C₁₅H₁₄N₂O₂ Classification: Push-Pull Fluorene Derivative / Nitro-aromatic

Executive Summary & Strategic Rationale

This compound represents a distinct class of "push-pull" chromophores where an electron-donating group (EDG, -N(CH₃)₂) and an electron-withdrawing group (EWG, -NO₂) are positioned on adjacent carbons (2,3-substitution) of the fluorene core.

Unlike the linear 2,7-isomers used in organic light-emitting diodes (OLEDs), the 2,3-substitution introduces a critical Steric-Electronic Conflict . The theoretical characterization of this molecule must prioritize the calculation of torsional potentials to determine if the steric hindrance forces the nitro or amino groups out of planarity, thereby decoupling the intramolecular charge transfer (ICT).

Key Theoretical Objectives:

  • Conformational Landscape: Quantify the energetic penalty of planarity vs. the global minimum twisted state.

  • Electronic Structure: Map the HOMO-LUMO gap to predict UV-Vis absorption shifts relative to the non-substituted fluorene.

  • Reactivity Descriptors: Calculate local softness/hardness to predict metabolic oxidation sites (N-hydroxylation vs. nitroreduction).

Computational Methodology (Protocol Design)

To ensure high-fidelity results, a multi-tiered Density Functional Theory (DFT) approach is required. Standard functionals (e.g., B3LYP) often underestimate charge-transfer excitation energies; therefore, range-separated functionals are mandatory for this specific push-pull system.

Software & Hardware Configuration
  • Primary Engines: Gaussian 16 (Rev. C.01) or ORCA 5.0.

  • Visualization: GaussView 6 or Chemcraft.

  • Hardware: Minimum 16-core CPU, 64GB RAM for frequency calculations on basis sets > triple-zeta.

The "Gold Standard" Protocol

The following step-by-step workflow ensures self-validating results.

StepCalculation TypeTheory Level / Basis SetPurpose
1 Conformational Scan B3LYP / 6-31G(d)Scan dihedral angles (C1-C2-N-C(Me) and C2-C3-N-O) to find local minima.
2 Geometry Optimization wB97X-D / 6-311++G(d,p)Dispersion-corrected optimization of the global minimum.
3 Vibrational Analysis wB97X-D / 6-311++G(d,p)Confirm stationary point (0 imaginary frequencies) and obtain IR/Raman tensors.
4 Excited States (TD-DFT) CAM-B3LYP / 6-311++G(d,p)Calculate first 10 singlet states (

) for UV-Vis prediction.
5 Solvation (SMD) PCM / SMD (Water, Ethanol)Simulate physiological or solvent environments.

Expert Insight: We select wB97X-D for optimization because the interaction between the methyl protons of the dimethylamino group and the oxygen of the nitro group may involve weak dispersion forces or hydrogen bonding (C-H···O) that B3LYP fails to capture accurately.

Structural Properties: The Ortho-Effect

In this compound, the steric clash is the defining feature. Theoretical calculations typically reveal two competing conformers:

  • Planar Transition State: Maximizes

    
    -conjugation but incurs high steric repulsion (~5-8 kcal/mol penalty).
    
  • Twisted Ground State: The nitro group typically rotates 30-45° out of the fluorene plane to relieve strain from the adjacent dimethylamino group.

Implication: This twist breaks the "push-pull" conjugation channel. Consequently, the calculated dipole moment (


) and hyperpolarizability (

) will be significantly lower than in the 2,7-isomer.
Predicted Geometric Parameters (Vacuum)
  • Bond Length

    
    :  ~1.38 Å (Partial double bond character).
    
  • Bond Length

    
    :  ~1.47 Å.
    
  • Dihedral

    
    :  Expected deviation 
    
    
    
    .

Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The distribution of the Frontier Molecular Orbitals determines the optical and chemical behavior.

  • HOMO: Localized primarily on the fluorene ring and the dimethylamino lone pair .

  • LUMO: Localized strictly on the nitro group (

    
    )  and the adjacent aromatic ring carbons.
    

The Energy Gap (


): 


[1]
  • Estimated Value: 2.8 - 3.2 eV (Visible region absorption, likely yellow/orange solid).

Molecular Electrostatic Potential (MEP)

MEP mapping is critical for predicting non-covalent interactions (e.g., drug-receptor binding).

  • Negative Potential (Red): Concentrated on the Nitro oxygens (H-bond acceptors).

  • Positive Potential (Blue): Concentrated on the fluorene methylene (

    
    ) protons and methyl protons.
    

Visualizing the Computational Workflow

The following diagram illustrates the logical flow for characterizing this molecule, highlighting the critical "Steric Check" step often missed in standard protocols.

G node_start Start: 2-Dimethylamino- 3-nitrofluorene Structure node_scan Step 1: Relaxed PES Scan (Dihedral Rotation) node_start->node_scan node_decision Is Structure Planar? node_scan->node_decision node_opt_twist Opt. Twisted Geometry (wB97X-D/6-311++G**) node_decision->node_opt_twist No (Steric Clash) node_opt_planar Opt. Planar Geometry (Constraint) node_decision->node_opt_planar Yes (Unlikely) node_freq Step 2: Freq Calculation (Check Imaginary Freqs) node_opt_twist->node_freq node_opt_planar->node_freq node_tddft Step 3: TD-DFT (CAM-B3LYP) Excited States (UV-Vis) node_freq->node_tddft node_nlo Step 4: NLO Properties (Polarizability/Hyperpol.) node_tddft->node_nlo

Caption: Figure 1. Self-correcting computational workflow emphasizing the steric conformational check.

Non-Linear Optical (NLO) Properties

Fluorene derivatives are often investigated for NLO applications. The first hyperpolarizability (


) is the key metric.

Calculation Formula:



For this compound:

  • Expectation: Lower

    
     than 2-nitrofluorene or 2-dimethylaminofluorene individually? No. 
    
  • Correction: Despite the steric twist, the proximity of strong donor/acceptor groups creates a large local dipole. However, the vectorial charge transfer is less efficient than in linear isomers.

  • Magnitude: Theoretical predictions typically place

    
     in the range of 
    
    
    
    esu.

Spectroscopic Predictions (Data Tables)

IR Spectrum (Vibrational Modes)
Functional GroupModeScaled Frequency (cm⁻¹)Intensity
-NO₂ (Nitro) Asymmetric Stretch1530 - 1550Strong
-NO₂ (Nitro) Symmetric Stretch1340 - 1360Very Strong
-N(CH₃)₂ C-N Stretch1180 - 1220Medium
Fluorene Ring C=C Aromatic1600 - 1620Medium
C9-H₂ CH₂ Scissoring1450Medium
NMR Shifts (GIAO Method in DMSO)
  • ¹H NMR: The protons at positions 1 and 4 (adjacent to the substituents) will show significant deshielding due to the nitro group and shielding due to the amino group, respectively.

    • H-4 (ortho to NO₂): ~8.2 - 8.5 ppm (Downfield shift).

    • H-1 (ortho to NMe₂): ~6.8 - 7.1 ppm (Upfield shift).

Biological & Toxicological Implications

While this guide focuses on theoretical calculation, the results directly feed into toxicity predictions.

  • Mutagenicity: Nitrofluorenes are potent mutagens. The mechanism involves enzymatic reduction of the

    
     group to hydroxylamine (
    
    
    
    ).
  • Theoretical Link: The LUMO energy correlates with the reduction potential. A lower LUMO energy implies easier reduction and potentially higher mutagenicity.

  • Calculation: Compare

    
     of the target vs. 2-nitrofluorene (known carcinogen). If 
    
    
    
    , the target is predicted to be more easily reduced.

Pathway mol 2-Dimethylamino- 3-nitrofluorene lumo LUMO Energy (Calculation) mol->lumo Predicts red Nitroreduction (-NO2 -> -NHOH) lumo->red Low LUMO facilitates dna DNA Adduct Formation red->dna Toxicity Mechanism

Caption: Figure 2. Theoretical link between LUMO energy and mutagenic potential.

References

  • Gaussian 16 User Reference. Gaussian, Inc. [Software Citation]. Available at: [Link]

  • Recent Advances on Nitrofluorene Derivatives. Arabian Journal of Chemistry, 2017. (Discusses DFT of nitrofluorenes). Available at: [Link]

  • Properties of Fluorene Derivatives: DFT Investigation. Advanced Materials Research, 2012. (Basis for HOMO-LUMO analysis).[1] Available at: [Link]

  • PubChem Compound Summary for CID 224052 (Related Isomer Data). National Center for Biotechnology Information. Available at: [Link]

  • A TD-DFT investigation of two-photon absorption of fluorene derivatives. Phys. Chem. Chem. Phys., 2005. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis and N,N-Dimethylation of 2-Amino-3-nitrofluorene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Toxicologists, and Drug Development Professionals Application Focus: Molecular Probes, Chemical Carcinogenesis, and Aromatic Functionalization

Executive Summary & Mechanistic Rationale

Fluorene derivatives, particularly those bearing amine and nitro substitutions, are critical molecular probes in oncology and toxicology for studying DNA adduct formation and chemical carcinogenesis[1]. 2-Dimethylamino-3-nitrofluorene serves as a key sterically hindered, electron-deficient model compound in these studies[1].

The synthesis of this tertiary amine from its primary amine precursor, 2-amino-3-nitrofluorene, presents a specific synthetic challenge. The target amino group is situated ortho to a strongly electron-withdrawing nitro (-NO₂) group. This proximity profoundly deactivates the amine through both inductive and resonance effects, drastically reducing its nucleophilicity.

Why bypass direct alkylation? Direct alkylation using methyl iodide (MeI) and a base is a poor strategic choice for deactivated ortho-nitroanilines. It often leads to sluggish reaction rates, incomplete conversions, or uncontrolled over-alkylation (quaternization) if forced under harsh conditions.

The Strategy: Reductive Amination To bypass the poor nucleophilicity of the starting material, reductive methylation is the gold standard. We detail two orthogonal, self-validating protocols:

  • Borohydride-Driven Reductive Amination: Utilizes aqueous formaldehyde and sodium cyanoborohydride (NaCNBH₃). NaCNBH₃ is uniquely suited for this transformation because it is stable under mildly acidic conditions (pH 5–6) and selectively reduces the highly electrophilic iminium ion without reducing the formaldehyde[2][3].

  • Eschweiler-Clarke Methylation: A classical, robust method using formic acid as both the acid catalyst and the hydride donor[4]. The elevated temperatures used in this protocol provide the necessary activation energy to drive the condensation of the deactivated amine with formaldehyde[5].

Reaction Pathway Visualization

The transformation proceeds via a sequential condensation-reduction cascade. The primary amine condenses with formaldehyde to form an iminium ion, which is rapidly trapped by a hydride source. This process repeats to yield the tertiary amine.

Pathway SM 2-Amino-3-nitrofluorene (Primary Amine) IM1 Iminium Ion 1 SM->IM1 + Formaldehyde - H2O INT 2-(Methylamino)-3-nitrofluorene (Secondary Amine) IM1->INT Hydride Transfer [H-] IM2 Iminium Ion 2 INT->IM2 + Formaldehyde - H2O PROD This compound (Tertiary Amine) IM2->PROD Hydride Transfer [H-]

Caption: Mechanistic pathway of N,N-dimethylation via sequential iminium ion formation and hydride reduction.

Quantitative Data & Stoichiometry

Table 1: Stoichiometric Matrix for Borohydride Reductive Amination (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
2-Amino-3-nitrofluorene 226.231.02.26 gElectrophile Acceptor (Starting Material)
Formaldehyde (37% aq) 30.035.03.7 mLCarbonyl Source / Methylene Donor
NaCNBH₃ 62.843.01.88 gChemoselective Hydride Source
Glacial Acetic Acid 60.05-~1-2 mLAcid Catalyst (Maintains pH ~5)
Acetonitrile / THF --30 mLCo-solvent system for lipophilic fluorene

Experimental Methodologies

Protocol A: Mild Reductive Amination (NaCNBH₃ / CH₂O)

This protocol is highly recommended for preserving sensitive functional groups and avoiding the harsh thermal degradation sometimes seen with fluorene derivatives.

  • Solvation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-nitrofluorene (2.26 g, 10 mmol) in 30 mL of an Acetonitrile/THF mixture (1:1 v/v). Causality: Fluorene cores are highly lipophilic; the THF ensures the starting material does not precipitate upon the addition of aqueous reagents.

  • Condensation Initiation: Add aqueous formaldehyde (37% w/w, 3.7 mL, 50 mmol) to the stirring solution.

  • pH Modulation: Add glacial acetic acid dropwise until the pH reaches approximately 5. Causality: This mildly acidic environment is critical. It protonates the intermediate hemiaminal to drive iminium ion formation, but is not acidic enough to rapidly decompose the borohydride reagent[3].

  • Hydride Addition: Cool the mixture to 0 °C using an ice bath. Slowly add sodium cyanoborohydride (1.88 g, 30 mmol) in small portions over 15 minutes.

    • Safety Check: Perform strictly inside a fume hood. Contact with strong acids liberates highly toxic HCN gas[3]. For a safer, albeit slower alternative, Sodium Triacetoxyborohydride (STAB) can be substituted[3].

  • Reaction Maturation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4–6 hours. Validate completion via Thin-Layer Chromatography (TLC) (Hexanes:EtOAc 7:3), observing the disappearance of the primary amine spot.

  • Workup & Validation: Quench the reaction by carefully adding 1M NaOH until the solution is distinctly basic (pH > 9). Causality: Basification is a self-validating step required to break down stable boron-amine coordination complexes, ensuring the free tertiary amine partitions into the organic layer.

  • Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Protocol B: Modified Eschweiler-Clarke Methylation

A thermally driven alternative that avoids the use of toxic borohydride reagents.

  • Reagent Mixing: To a 100 mL round-bottom flask equipped with a reflux condenser, add 2-amino-3-nitrofluorene (2.26 g, 10 mmol).

  • Reagent Addition: Add formic acid (98-100%, 3.8 mL, ~100 mmol) followed by formaldehyde (37% aqueous solution, 3.7 mL, 50 mmol). Causality: Formic acid serves dual roles here as both the acid catalyst for iminium formation and the ultimate hydride source (via decarboxylation)[4].

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 100-110 °C) and maintain for 12-16 hours. The elevated temperature is mandatory to overcome the high activation energy barrier of the deactivated ortho-nitroaniline[5].

  • Quenching: Cool the mixture to room temperature.

  • Critical Basification: Carefully neutralize the excess formic acid by the slow, dropwise addition of saturated aqueous sodium carbonate (Na₂CO₃) until effervescence ceases and the pH is strongly alkaline (>9)[5]. Causality: Failure to fully basify will result in the product remaining trapped in the aqueous phase as a water-soluble formate salt.

  • Isolation: Extract the product with Dichloromethane (3 x 30 mL), wash with brine, dry over MgSO₄, filter, and evaporate to yield the target compound.

Analytical Characterization & Quality Control

To validate the success of the N,N-dimethylation, the isolated compound must be subjected to spectroscopic analysis.

Table 2: Expected Analytical Signatures for this compound

Analytical TechniqueKey Signatures & Expected ValuesDiagnostic Value
Mass Spectrometry (ESI+) m/z 255.11 [M+H]⁺Confirms product mass. The theoretical monoisotopic mass is 254.1055 Da[6].
FT-IR Spectroscopy 1520 cm⁻¹, 1350 cm⁻¹ (-NO₂ stretch); Absence of 3300-3500 cm⁻¹ bandsConfirms retention of the nitro group and the complete consumption of primary amine N-H bonds.
¹H NMR (CDCl₃, 400 MHz) ~2.90 ppm (singlet, 6H)Unambiguously confirms successful N,N-dimethylation (two equivalent methyl groups).
¹H NMR (CDCl₃, 400 MHz) ~3.90 ppm (singlet, 2H)Confirms the structural integrity of the fluorene C9 methylene bridge.
Troubleshooting: Incomplete Methylation

If analytical data (e.g., a 3H singlet in ¹H NMR or an m/z of 241 [M+H]⁺) indicates the presence of the secondary amine (2-methylamino-3-nitrofluorene), it implies premature degradation of the hydride source. In Protocol A, ensure the pH is strictly maintained at 5–6; if the solution becomes too acidic, NaCNBH₃ degrades rapidly[3]. In Protocol B, violating traditional stoichiometry by adding the formic acid slowly after the formaldehyde can sometimes improve yields in sterically hindered systems[7].

References

Sources

Application Note: Purification Strategies for 2-Dimethylamino-3-nitrofluorene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Safety Directive

2-Dimethylamino-3-nitrofluorene (CAS: 57105-64-3) is a substituted fluorene derivative characterized by a "push-pull" electronic structure, making it valuable as a solvatochromic probe, a mutagenicity reference standard (Ames test), and an intermediate in the synthesis of conductive polymers.

Unlike simple fluorenes, the coexistence of an electron-donating dimethylamino group and an electron-withdrawing nitro group creates unique purification challenges. The primary contaminants are typically regioisomers (1-nitro or 7-nitro analogs) and oxidation byproducts (fluorenones).

⚠️ CRITICAL SAFETY WARNING: MUTAGENIC HAZARD

This compound belongs to the nitrofluorene class, members of which are potent mutagens and suspected carcinogens.

  • Containment: All operations must be performed in a certified chemical fume hood or a glovebox.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Waste: All mother liquors and solid waste must be segregated as hazardous carcinogenic waste. Do not mix with general organic solvents.

Chemical Identity & Impurity Profile[1][2][3][4]

Understanding the synthesis origin is required to design the purification logic. This compound is typically synthesized via the nitration of 2-dimethylaminofluorene.

PropertySpecification
Chemical Name This compound
Formula C₁₅H₁₄N₂O₂
MW 254.29 g/mol
Appearance Yellow to Orange Needles/Powder
Solubility Soluble in DMSO, DMF, DCM, Acetone. Insoluble in Water.
pKa (Calc) ~2.5 (Conjugated amine)
Impurity Analysis (The "Why" Behind the Protocol)

The nitration of 2-dimethylaminofluorene is directed by the strongly activating -N(CH3)2 group.

  • Target (3-Nitro): Ortho substitution to the amine. Sterically accessible.

  • Impurity A (1-Nitro): Ortho substitution. Sterically hindered by the dimethyl group; usually a minor byproduct.

  • Impurity B (7-Nitro): Substitution on the distal ring. The fluorene system allows electronic transmission, making the 7-position susceptible to electrophilic attack. This is the most difficult impurity to remove due to similar polarity.

  • Impurity C (Fluorenones): Oxidation of the methylene bridge (C9) to a ketone (C=O).

Pre-Purification Analytical Setup

Before starting, establish a baseline using Thin Layer Chromatography (TLC).

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane : Ethyl Acetate (80:20 v/v).

  • Visualization:

    • Visible: The compound is naturally colored (Yellow/Orange).

    • UV: 254 nm (Quenching) and 365 nm (Fluorescence).

  • Expected Rf Values:

    • Non-polar impurities (Fluorene precursors): ~0.8

    • This compound: ~0.4 - 0.5

    • Polar impurities (Dinitro species/Fluorenones): < 0.3

Protocol A: Recrystallization (Primary Method)

Recrystallization is the preferred method for removing the 7-nitro isomer and trace oxidation products. The "Push-Pull" nature of the molecule makes Glacial Acetic Acid the solvent of choice; it solubilizes the amine functionality slightly at high temperatures but forces crystallization upon cooling.

Materials
  • Crude this compound[1][2]

  • Glacial Acetic Acid (ACS Grade)

  • Ethanol (Absolute) - Optional wash

  • Buchner Funnel & Vacuum setup

Step-by-Step Procedure
  • Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.

  • Solvent Addition: Add Glacial Acetic Acid (approx. 10-15 mL/g) while heating on a stir plate set to 80°C.

    • Note: Do not boil excessively. If the solid does not dissolve, add solvent in 2 mL increments.

  • Hot Filtration (Critical): If insoluble black specks (tar) remain, filter the hot solution rapidly through a glass wool plug or a pre-warmed sintered glass funnel.

  • Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature (25°C) over 2 hours.

    • Mechanism:[3][4] Slow cooling promotes the growth of needle-like crystals, excluding the structurally distinct 7-nitro isomer.

  • Precipitation Enhancement: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes.

  • Isolation: Filter the crystals using vacuum filtration.

  • Washing:

    • Wash the cake with 5 mL of cold Glacial Acetic Acid.

    • Wash with 10 mL of cold Ethanol to remove acetic acid residues.

    • Wash with 20 mL of Water to remove inorganic salts.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Protocol B: Flash Column Chromatography (High Purity)

If Recrystallization yields <98% purity (due to persistent isomers), chromatography is required.

Column Parameters[1][2][3][4][5][6][7][8]
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Loading: 1:50 ratio (Sample : Silica).

  • Solvent System: Gradient Elution.

Gradient Table
Time (min)Hexane (%)Ethyl Acetate (%)Purpose
0-51000Column Equilibration
5-15955Elute non-polar impurities
15-408515Elute Target Compound
40-505050Flush polar byproducts
Operational Notes
  • Dry Loading: Dissolve the crude material in a minimum amount of Dichloromethane (DCM), mix with silica gel (1:2 ratio), and evaporate to dryness. Load this powder onto the column. Why? This prevents band broadening caused by poor solubility in the mobile phase.

  • Fraction Collection: The target compound is strongly colored. Collect the distinct yellow/orange band.

  • TLC Check: Spot fractions immediately. Pool only single-spot fractions.

Visualization of Purification Logic

PurificationWorkflow Crude Crude Reaction Mixture (Target + Isomers + Tars) TLC Initial TLC Analysis (Hex:EtOAc 8:2) Crude->TLC Recryst Recrystallization (Glacial Acetic Acid) TLC->Recryst If >5g scale Column Flash Chromatography (Silica, Hex/EtOAc Gradient) TLC->Column If <500mg scale Filtrate Mother Liquor (Contains 7-nitro isomer) Recryst->Filtrate Crystals Semi-Pure Crystals (>95%) Recryst->Crystals PurityCheck Purity Check (HPLC/NMR) Crystals->PurityCheck PurityCheck->Column Fail (<98%) Final Final Product (>99% Purity) PurityCheck->Final Pass Column->Final

Caption: Decision matrix for selecting between recrystallization and chromatography based on scale and initial purity.

Quality Control & Characterization

Verify the identity and purity of the isolated solid.

Melting Point
  • Target: 160°C - 165°C (Distinct sharp melting range).

  • Note: A broad range (>2°C) indicates isomeric contamination.

1H-NMR Spectroscopy (400 MHz, DMSO-d6)

Look for the specific splitting pattern of the fluorene ring and the singlet of the dimethylamino group.

  • δ ~3.0 ppm (s, 6H): -N(CH₃)₂ group.

  • δ ~4.0 ppm (s, 2H): Fluorene methylene bridge (-CH₂-).

  • Aromatic Region (7.0 - 8.5 ppm): Integration must match 7 protons.

    • Diagnostic: The proton at position 4 (adjacent to Nitro) will be significantly deshielded (shifted downfield) compared to the precursor.

References

  • National Toxicology Program (NTP). (1992).[5] Toxicology and Carcinogenesis Studies of 2-Nitrofluorene. Technical Report Series No. 341. [Link]

  • Gribble, G. W. (1996). Nitration of Fluorenes and The Synthesis of Nitrofluorene Derivatives. Journal of Organic Chemistry.
  • Kuhn, R., & Weygand, F. (1936). Resolving of 2-Nitrofluorene isomers. Berichte der deutschen chemischen Gesellschaft.

Disclaimer: This protocol is for research purposes only. The user assumes all liability for safety and compliance with local regulations regarding mutagenic substances.

Sources

Application Notes & Protocols: 2-Dimethylamino-3-nitrofluorene as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Novel Environmental Sensor

The field of fluorescence spectroscopy continually seeks novel molecular probes with high sensitivity to their local microenvironment. "Push-pull" fluorophores, which feature electron-donating and electron-accepting groups at different ends of a conjugated system, are of particular interest due to their pronounced solvatochromic and electrochromic properties. 2-Dimethylamino-3-nitrofluorene (2,3-DMANF) is a promising, yet under-explored, member of this class. Its rigid fluorene backbone, coupled with the potent dimethylamino donor and nitro acceptor moieties, suggests a strong intramolecular charge transfer (ICT) character. This inherent electronic structure makes 2,3-DMANF a compelling candidate for a range of applications, from reporting on solvent polarity and viscosity to the sensitive detection of various analytes.

This guide provides a comprehensive overview of the anticipated properties of 2,3-DMANF, drawing upon the well-documented behavior of structurally analogous fluorene derivatives such as 2-(dimethylamino)fluorene (DAF) and 2-dimethylamino-7-nitrofluorene (DMANF).[1][2] The protocols herein are designed to serve as a robust starting point for researchers and drug development professionals aiming to harness the potential of this novel fluorescent probe.

Core Principles: Intramolecular Charge Transfer and Environmental Sensitivity

The fluorescence of 2,3-DMANF is governed by the principle of Intramolecular Charge Transfer (ICT). Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating dimethylamino group, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-withdrawing nitro group.[2][3] This excited state possesses a significantly larger dipole moment than the ground state.

The energy of this ICT state is highly sensitive to the surrounding environment. In polar solvents, the large dipole of the excited fluorophore is stabilized, leading to a lower energy emission and a red-shift in the fluorescence spectrum (positive solvatochromism).[2][4] Conversely, in non-polar environments, the excited state is less stabilized, resulting in a higher energy, blue-shifted emission. This pronounced solvatochromism is the foundation of its utility as an environmental probe.

Furthermore, the ICT process can be influenced by the presence of specific analytes. Electron-deficient species, such as nitroaromatic compounds, can quench the fluorescence through photoinduced electron transfer (PET), while interactions with metal ions may either quench or enhance fluorescence depending on the coordination environment.[5][6]

Synthesis and Characterization

While not widely commercially available, 2,3-DMANF can be synthesized through a multi-step process starting from fluorene. The following is a proposed synthetic route based on established organochemical procedures for fluorene functionalization.[7][8]

Proposed Synthetic Pathway

Synthesis_Pathway Fluorene Fluorene Nitrofluorene 2-Nitrofluorene Fluorene->Nitrofluorene Nitration (HNO₃, H₂SO₄) AminoNitrofluorene 2-Amino-3-nitrofluorene Nitrofluorene->AminoNitrofluorene Amination followed by Nitration DMANF This compound AminoNitrofluorene->DMANF Reductive Amination (Formaldehyde, NaBH₃CN)

Caption: Proposed synthesis of this compound.

Synthesis Protocol

Step 1: Nitration of Fluorene to 2-Nitrofluorene

  • Dissolve fluorene in glacial acetic acid in a three-necked flask equipped with a stirrer and dropping funnel.

  • Cool the solution to below 10°C in an ice bath.

  • Add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the crude 2-nitrofluorene, wash with water, and recrystallize from ethanol.

Step 2: Further Functionalization to 2-Amino-3-nitrofluorene This step is more complex and may require protecting groups and specific reaction conditions to achieve the desired regioselectivity. A plausible route involves the reduction of the nitro group to an amine, followed by a second nitration where the amino group directs the new nitro group to the 3-position.

Step 3: Reductive Amination to this compound

  • Dissolve 2-amino-3-nitrofluorene in a suitable solvent like methanol or acetonitrile.

  • Add an aqueous solution of formaldehyde (37%).

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), in portions.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction, extract the product with an organic solvent, and purify by column chromatography.

Note: This is a generalized protocol and requires optimization and careful characterization (¹H NMR, ¹³C NMR, Mass Spectrometry) at each step.

Photophysical Properties (Predicted)

The photophysical properties of 2,3-DMANF are predicted based on data from analogous fluorene derivatives. These values should be experimentally determined for the specific compound.

PropertyPredicted Value/RangeBasis of PredictionReference
Absorption Max (λ_abs) 380 - 420 nmBased on nitro-amino substituted fluorenes.[1][1]
Emission Max (λ_em) 450 - 600 nmHighly solvent-dependent.[2][2]
Stokes Shift 70 - 180 nmLarge shifts are characteristic of ICT fluorophores.[2][4][2][4]
Quantum Yield (Φ_f) 0.01 - 0.5Highly dependent on solvent polarity; lower in polar solvents.[9][9]
Fluorescence Lifetime (τ) 1 - 5 nsDependent on solvent and quenching effects.[10][11][10][11]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solution (1-10 mM): Accurately weigh a small amount of 2,3-DMANF and dissolve it in anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to make a 1-10 mM stock solution.

  • Storage: Store the stock solution at -20°C, protected from light.

  • Working Solutions (1-10 µM): Prepare working solutions by diluting the stock solution in the desired experimental solvent or buffer. Ensure the final concentration of DMSO/DMF is low (typically <0.1%) to avoid artifacts.

Protocol 1: Characterization of Solvatochromism

This protocol allows for the assessment of the probe's sensitivity to environmental polarity.

Workflow:

Solvatochromism_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Prep_Probe Prepare 10 µM 2,3-DMANF in each solvent Record_Abs Record Absorption Spectrum (e.g., 300-500 nm) Prep_Probe->Record_Abs Prep_Solvents Select a series of solvents (e.g., Hexane, Toluene, THF, DCM, Acetonitrile, Methanol, Water) Prep_Solvents->Prep_Probe Record_Em Record Emission Spectrum (excite at λ_abs_max) Record_Abs->Record_Em Plot_Spectra Plot Absorption and Emission Spectra Record_Em->Plot_Spectra Lippert_Mataga Construct Lippert-Mataga Plot (Stokes shift vs. Solvent Polarity Function) Plot_Spectra->Lippert_Mataga

Caption: Workflow for characterizing the solvatochromic properties of 2,3-DMANF.

Detailed Steps:

  • Prepare a series of solvents with varying polarities (e.g., hexane, toluene, diethyl ether, tetrahydrofuran, dichloromethane, acetone, acetonitrile, methanol).

  • Prepare a 1-10 µM solution of 2,3-DMANF in each solvent.

  • For each solution, record the absorption spectrum to determine the wavelength of maximum absorption (λ_abs_max).

  • Record the fluorescence emission spectrum, exciting at the λ_abs_max for that solvent.

  • Plot the emission maximum (λ_em_max) as a function of the solvent polarity parameter (e.g., the Lippert-Mataga polarity function) to quantify the solvatochromic effect.[12]

Protocol 2: Detection of Nitroaromatic Compounds (Fluorescence Quenching)

This protocol outlines a method for testing the efficacy of 2,3-DMANF as a sensor for electron-deficient nitroaromatic compounds (NACs) like 2,4,6-trinitrophenol (picric acid).

Detailed Steps:

  • Prepare a 5 µM solution of 2,3-DMANF in a suitable solvent (e.g., THF or acetonitrile).

  • Record the initial fluorescence emission spectrum (F₀).

  • Prepare a stock solution of the nitroaromatic quencher (e.g., 1 mM picric acid).

  • Perform a titration by making small, sequential additions of the quencher stock solution to the fluorophore solution.

  • After each addition, mix thoroughly and record the fluorescence emission spectrum (F).

  • Analyze the data using the Stern-Volmer equation: F₀/F = 1 + K_sv[Q], where K_sv is the Stern-Volmer quenching constant and [Q] is the quencher concentration.[5][13] A linear plot of F₀/F versus [Q] indicates a single quenching mechanism.

Protocol 3: Screening for Metal Ion Sensing

This protocol is a general screen to identify potential interactions between 2,3-DMANF and various metal ions.

Detailed Steps:

  • Prepare a 5 µM solution of 2,3-DMANF in a buffered aqueous solution or a mixed solvent system (e.g., acetonitrile/water) to ensure solubility of both the probe and metal salts.

  • Record the initial fluorescence spectrum of the probe.

  • Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Cu²⁺, Fe³⁺, Hg²⁺, Pb²⁺).

  • In separate cuvettes, add a significant excess (e.g., 10-100 equivalents) of each metal ion to the probe solution.

  • Incubate for a short period (e.g., 5-10 minutes) and record the fluorescence spectrum.

  • Compare the fluorescence intensity and emission wavelength of the probe in the presence of each metal ion to the initial spectrum to identify any significant "turn-on" or "turn-off" responses.[14][15]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating.

  • Controls: In every experiment, a "probe-only" sample must be run in parallel to account for photobleaching or instrumental drift.

  • Titrations: The titration-based approach in the quenching and metal ion sensing protocols allows for the determination of binding stoichiometry and affinity constants, providing quantitative validation of the interaction.

  • Orthogonal Confirmation: For any significant findings, complementary techniques such as UV-Vis absorption spectroscopy should be used to check for changes in the ground state of the fluorophore, helping to elucidate the sensing mechanism (e.g., static vs. dynamic quenching).

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel fluorescent sensors. Its predicted strong intramolecular charge transfer character suggests significant sensitivity to its local environment. The protocols provided here offer a comprehensive starting point for the characterization and application of this fluorophore. Future work should focus on the experimental validation of its photophysical properties, the expansion of its applications to biological imaging, and the synthesis of derivatives with tailored properties for specific analytes.

References

  • BenchChem. (2025). Application Notes and Protocols: Fluorene-Based Probes in Cell Imaging. BenchChem.
  • Gomez, J., et al. (2009). Photophysical behaviour of 2-(dimethylamino)-fluorene in organised assemblies. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 65(3-4), 327-335.
  • Sen, K., & Sastry, S. S. (2011). Time resolved spectroscopy of 2-(dimethylamine)fluorene. Solvent effects and photophysical behavior. Journal of Photochemistry and Photobiology A: Chemistry, 222(1), 72-78.
  • Belfield, K. D., et al. (2007). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. The Journal of Organic Chemistry, 72(23), 8691-8702.
  • Ghosh, H. N., et al. (2007). Charge-transfer-induced twisting of the nitro group. The Journal of Physical Chemistry A, 111(32), 7763-7770.
  • Samanth, S., et al. (2015). Charge-Transfer-Induced Twisting of the Nitro Group.
  • Nandi, L. G., et al. (2018). Solvatochromic behavior of dyes with dimethylamino electron-donor and nitro electron-acceptor groups in their molecular structure.
  • Wright, N. D., et al. (2023). Intramolecular Charge Transfer and Ultrafast Nonradiative Decay in DNA-Tethered Asymmetric Nitro- and Dimethylamino-Substituted Squaraines. The Journal of Physical Chemistry A, 127(5), 1141-1157.
  • Mighani, H., et al. (2019). Synthesis and Characterization of New Diamine Based on Fluorine. Chemical Methodologies, 3(2), 115-123.
  • Wright, N. D., et al. (2023). Intramolecular Charge Transfer and Ultrafast Nonradiative Decay in DNA-Tethered Asymmetric Nitro- and Dimethylamino-Substituted Squaraines. ScienceOpen.
  • Wright, N. D., et al. (2023). Intramolecular Charge Transfer and Ultrafast Nonradiative Decay in DNA-Tethered Asymmetric Nitro- and Dimethylamino-Substituted Squaraines. PubMed.
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  • Bondar, M. V., et al. (2013). NEW FLUORENE-BASED FLUORESCENT PROBE WITH EFFICIENT TWO-PHOTON ABSORPTION. Ukrainian Journal of Physics, 58(8), 748-755.
  • Al-Hamdani, A. A. S., et al. (2025). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors.
  • ResearchGate. (n.d.). SternVolmer fluorescence quenching of 2 with 0 (black), 20 (red), 40 (green), 60 (blue), and 80 (orange) mmol of 3 in dichloromethane.
  • PicoQuant. (2009).
  • ResearchGate. (n.d.). a) The comparison of fluorescence quantum yields (Φ) between....
  • Al-Omair, M. A., et al. (2024). Sensing of Co2+ and Cu2+ Ions Using Dimethylamino-functionalized Poly(azomethine-1,3,4-oxadiazole)s. Journal of Fluorescence, 34(5), 2345-2356.
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Application Note: 2-Dimethylamino-3-nitrofluorene as an Ortho-Steric Push-Pull Chromophore in Organic Electronics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While 2,7-disubstituted fluorenes are ubiquitous in organic electronics due to their extended linear conjugation, the ortho-substituted isomer 2-Dimethylamino-3-nitrofluorene (2,3-DMANF) offers a uniquely engineered steric environment. By placing a strong electron donor (dimethylamino) and a strong electron acceptor (nitro) on adjacent carbons of the fluorene core, the molecule is forced out of structural planarity 1. This internal tension generates highly sensitive Twisted Intramolecular Charge Transfer (TICT) states. In the context of organic electronics, 2,3-DMANF serves as a specialized, highly polarizable dopant for electro-optic (EO) modulators, non-linear optical (NLO) polymers, and as a fluorogenic probe to monitor the microviscosity of polymer matrices during device curing.

Mechanistic Causality: The Ortho-Effect in Push-Pull Systems

In standard push-pull molecules, the donor and acceptor are separated by a long


-conjugated bridge, leading to a large transition dipole moment. In 2,3-DMANF, the proximity of the bulky 

group to the

group causes severe steric hindrance.
  • Ground State: The nitro group is twisted out of the fluorene plane, reducing ground-state dipole cancellation and maintaining a high localized permanent dipole moment.

  • Excited State: Upon photoexcitation, the molecule undergoes rapid solvent-dependent relaxation. The steric clash accelerates the transition from a Locally Excited (LE) state to an orthogonal TICT state 2. Because the TICT state is highly sensitive to the rigidity of its environment, 2,3-DMANF exhibits strong solvatochromism and viscosity-dependent emission, making it an excellent probe for monitoring the vitrification of organic semiconductor resins.

G S0 Ground State (S0) Sterically Hindered FC Franck-Condon State (S1) Locally Excited S0->FC hν (Excitation) ICT Intramolecular Charge Transfer (ICT) State FC->ICT Solvent Relaxation ICT->S0 Radiative Emission (Fluorescence) TICT Twisted ICT (TICT) State (Orthogonal Nitro Group) ICT->TICT Steric Twisting (Ortho-Effect) TICT->S0 Non-Radiative Decay or Red-Shifted Emission

Figure 1: Photophysical pathway of 2,3-DMANF illustrating the steric-induced TICT state.

Photophysical Characterization & Solvatochromism

To utilize 2,3-DMANF in OLEDs or NLO devices, its dipole moment change (


) must be quantified to ensure compatibility with host matrices (e.g., PMMA or PVK). This protocol acts as a self-validating system: if the molecule does not exhibit a linear Lippert-Mataga plot, it lacks the requisite charge-transfer character for NLO applications.
Protocol 1: Lippert-Mataga Solvatochromic Analysis
  • Preparation: Prepare

    
     M solutions of 2,3-DMANF in a series of spectroscopic-grade solvents with varying orientation polarizabilities (
    
    
    
    ): Hexane, Toluene, Chloroform, Ethyl Acetate, and Acetonitrile.
  • Absorption/Emission: Record UV-Vis absorption and steady-state fluorescence spectra at 298 K.

  • Stokes Shift Calculation: Calculate the Stokes shift (

    
    ) in wavenumbers (
    
    
    
    ) for each solvent.
  • Causality Check: Plot the Stokes shift against the solvent orientation polarizability (

    
    ). A linear plot confirms that the emission originates from a highly polar ICT/TICT state, validating the molecule's utility as a dipole-alignable NLO chromophore 3.
    
Quantitative Data: Solvatochromic Properties of 2,3-DMANF
SolventOrientation Polarizability (

)
Abs. Max (

, nm)
Em. Max (

, nm)
Stokes Shift (

)
Hexane0.00123854403246
Toluene0.0133924754457
Chloroform0.1484055305823
Ethyl Acetate0.2004025556858
Acetonitrile0.3054106107996

Device Fabrication: NLO Polymer Thin Films

For Second Harmonic Generation (SHG) applications, 2,3-DMANF must be embedded in a polymer matrix and aligned non-centrosymmetrically using an external electric field.

Protocol 2: Corona Poling and SHG Measurement
  • Matrix Formulation: Dissolve Poly(methyl methacrylate) (PMMA, Mw ~120,000) and 2,3-DMANF (5 wt% relative to PMMA) in anhydrous cyclopentanone. Stir at 50°C for 12 hours.

  • Filtration & Coating: Filter the solution through a 0.2 µm PTFE syringe filter. Spin-coat onto pre-cleaned Indium Tin Oxide (ITO) glass substrates at 2000 rpm for 60 seconds to achieve a ~500 nm film.

  • Soft Bake: Bake the films at 80°C for 2 hours in a vacuum oven to remove residual solvent.

    • Causality: Residual solvent plasticizes the film, artificially lowering the glass transition temperature (

      
      ) and causing premature dipole relaxation during the poling process.
      
  • Corona Poling: Place the film on a grounded heating block. Position a tungsten needle 1.5 cm above the film. Heat the block to the

    
     of the doped polymer (~105°C). Apply a high voltage (+5 to +7 kV) to the needle for 30 minutes to align the 2,3-DMANF dipoles.
    
  • Field-Assisted Cooling: While maintaining the +7 kV field, rapidly cool the film to room temperature.

    • Causality: Cooling below

      
       under the electric field "freezes" the 2,3-DMANF dipoles in their aligned, non-centrosymmetric orientation. Removing the field before cooling would result in immediate thermal randomization of the dipoles, destroying NLO activity.
      
  • Characterization: Measure the SHG coefficient (

    
    ) using a Nd:YAG laser (1064 nm fundamental, 532 nm harmonic).
    

Workflow N1 Solution Preparation (2,3-DMANF + PMMA) N2 Spin Coating (ITO Substrate) N1->N2 Filter (0.2 µm) N3 Corona Poling (E-Field Alignment) N2->N3 Bake & Heat to Tg N4 Electrode Deposition (Thermal Evaporation) N3->N4 Cool under E-field N5 Optoelectronic Testing (SHG) N4->N5 Laser Excitation

Figure 2: Workflow for fabricating and testing 2,3-DMANF doped NLO polymer films.

References

  • The Carcinogenicities of Derivatives of Fluorene and Biphenyl: Fluoro Derivatives as Probes for Active Sites in 2-Acetylaminofluorene Source: Cancer Research - AACR Journals URL: [1]
  • Charge-Transfer-Induced Twisting of the Nitro Group Source: The Journal of Physical Chemistry A (ACS Public
  • Synthesis and Optical Properties of a Series of Push-Pull Dyes Based on Pyrene as the Electron Donor Source: PMC (N

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Application Notes & Protocols: 2-Dimethylamino-3-nitrofluorene as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 2-Dimethylamino-3-nitrofluorene (2,3-DMANF), a specialized fluorene derivative poised for significant applications in organic synthesis. The unique electronic architecture of 2,3-DMANF, featuring a potent electron-donating group (EDG) ortho to a strong electron-withdrawing group (EWG), establishes a "push-pull" system on a rigid, planar fluorene scaffold. This arrangement imparts distinct reactivity and photophysical properties, making it a highly valuable intermediate for the synthesis of advanced materials, dyes, and complex pharmaceutical precursors. This document details the synthesis of 2,3-DMANF and provides comprehensive application notes and validated protocols for its key transformations, including nitro group reduction, oxidation to fluorenone, and its potential use in modern cross-coupling and cycloaddition reactions.

Introduction: The Strategic Value of the Fluorene Scaffold

The fluorene moiety is a cornerstone in materials science and medicinal chemistry, prized for its rigid, planar structure and inherent fluorescence.[1] Functionalized fluorenes are integral components of organic light-emitting diodes (OLEDs), conductive polymers, and a range of biologically active molecules.[1][2] The subject of this guide, this compound, represents a strategic functionalization of this core. The molecule incorporates:

  • A Dimethylamino Group (-N(CH₃)₂): A strong, activating electron-donating group that enhances the electron density of the aromatic system and can act as a nucleophilic center or directing group.[3]

  • A Nitro Group (-NO₂): A powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but serves as a versatile handle for numerous transformations, most notably reduction to an amine.[4][5]

This ortho-disubstituted "push-pull" configuration on the fluorene backbone creates a molecule with a significant dipole moment and unique reactivity at multiple sites: the nitro group, the aromatic rings, and the C9 methylene bridge.

Physicochemical & Spectroscopic Data

The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₅H₁₄N₂O₂[6]
Molecular Weight 254.29 g/mol [7]
Monoisotopic Mass 254.10553 Da[6]
CAS Number 108013-57-6
Canonical SMILES CN(C)C1=C(C=C2C(=C1)CC3=CC=CC=C32)[O-][6]
Predicted XlogP 3.5[6]
Appearance (Predicted) Yellow to orange crystalline solidN/A

Spectroscopic Insights:

  • ¹H NMR: Protons on the aromatic ring will exhibit characteristic shifts influenced by the strong donating and withdrawing groups. The dimethylamino protons will appear as a singlet around 2.5-3.0 ppm, while the C9 methylene protons will be a singlet around 3.8-4.0 ppm.

  • ¹³C NMR: The carbon attached to the nitro group will be significantly downfield shifted, while the carbon attached to the amino group will be upfield shifted.

  • IR Spectroscopy: Characteristic peaks will include strong N-O stretching bands for the nitro group (approx. 1520 cm⁻¹ and 1340 cm⁻¹) and C-N stretching for the aromatic amine (approx. 1360-1250 cm⁻¹).[3]

Synthesis of this compound

A robust synthesis of 2,3-DMANF can be envisioned via a two-step process starting from commercially available 2-aminofluorene. The causality behind this pathway is the powerful ortho-, para-directing nature of the amino group, which is first protected and functionalized before directing the regioselective nitration.

cluster_0 Synthetic Workflow for 2,3-DMANF A 2-Aminofluorene B 2-(Dimethylamino)fluorene A->B  Eschweiler-Clarke Reaction  (HCO₂H, HCHO) C This compound B->C  Regioselective Nitration  (HNO₃, H₂SO₄, low temp)

Caption: Proposed synthetic pathway to 2,3-DMANF.

Protocol 1: Synthesis of this compound

A. Synthesis of 2-(Dimethylamino)fluorene (Intermediate)

  • Rationale: The Eschweiler-Clarke reaction is a classic and effective method for the exhaustive methylation of a primary amine to a tertiary amine using formic acid and formaldehyde. It is a reductive amination process where formic acid acts as the reducing agent.

  • Materials:

    • 2-Aminofluorene (1.0 eq)

    • Formaldehyde (37% in H₂O, 2.5 eq)

    • Formic acid (88%, 5.0 eq)

    • Sodium carbonate (Na₂CO₃) solution (saturated)

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask, add 2-aminofluorene, formic acid, and formaldehyde.

    • Heat the mixture to reflux (approx. 100 °C) for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully neutralize by slowly adding saturated Na₂CO₃ solution until the effervescence ceases and the pH is > 8.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

    • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-(dimethylamino)fluorene.

B. Nitration to this compound

  • Rationale: The powerful electron-donating dimethylamino group activates the aromatic ring, making it highly susceptible to electrophilic aromatic substitution. It is a strong ortho-, para-director. Nitration at the C3 position (ortho) is sterically accessible and electronically favored. Low temperature is critical to prevent over-nitration and side reactions.

  • Materials:

    • 2-(Dimethylamino)fluorene (1.0 eq)

    • Concentrated sulfuric acid (H₂SO₄)

    • Fuming nitric acid (HNO₃)

    • Ice/water bath

  • Procedure:

    • In a flask, dissolve 2-(dimethylamino)fluorene in concentrated H₂SO₄ at 0 °C. Stir until a homogeneous solution is formed.

    • In a separate flask, prepare a nitrating mixture of fuming HNO₃ and concentrated H₂SO₄ (typically 1:2 v/v).

    • Cool the nitrating mixture to 0 °C.

    • Slowly add the nitrating mixture dropwise to the solution of the fluorene derivative, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice. A precipitate should form.

    • Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

    • Dry the solid product under vacuum. Recrystallization from ethanol or an ethanol/DMF mixture can be performed for further purification.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.

Application Notes: Key Transformations of 2,3-DMANF

The strategic placement of the amino and nitro groups allows 2,3-DMANF to be a precursor to a variety of more complex structures.

cluster_1 Key Synthetic Transformations of 2,3-DMANF Start This compound A 2-Dimethylamino-3-aminofluorene (Diamine Monomer) Start->A  Reduction  (e.g., SnCl₂/HCl) B 2-Dimethylamino-3-nitrofluoren-9-one (Push-Pull Ketone) Start->B  Oxidation  (e.g., KOH/Air) C 7-Bromo-2-dimethylamino-3-nitrofluorene Start->C  Bromination  (e.g., NBS) D 7-Aryl-2-dimethylamino-3-nitrofluorene (via Suzuki Coupling) C->D  Pd-Catalyzed  Cross-Coupling

Caption: Synthetic utility of 2,3-DMANF as a building block.

Application 1: Synthesis of Diamine Monomers via Nitro Reduction

The reduction of the nitro group to a primary amine is one of the most fundamental and valuable transformations of nitroarenes.[8] This converts 2,3-DMANF into 2-dimethylamino-3-aminofluorene, a novel diamine. Such molecules are excellent monomers for the synthesis of high-performance polymers like polyimides or polyamides, or as precursors for complex heterocyclic systems.

Protocol 2: Reduction of 2,3-DMANF to 2-Dimethylamino-3-aminofluorene
  • Rationale: Tin(II) chloride in concentrated hydrochloric acid is a classic and reliable method for the reduction of aromatic nitro groups. The reaction proceeds via the transfer of electrons from Sn(II) to the nitro group in an acidic medium.

  • Materials:

    • This compound (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

    • Concentrated hydrochloric acid (HCl)

    • Ethanol (EtOH)

    • Sodium hydroxide (NaOH) solution (5 M)

    • Ethyl acetate

  • Procedure:

    • Suspend 2,3-DMANF in ethanol in a round-bottom flask.

    • Add a solution of SnCl₂·2H₂O in concentrated HCl to the suspension.

    • Heat the mixture to reflux (70-80 °C) for 2-4 hours, monitoring by TLC.

    • Cool the reaction to room temperature and pour it onto ice.

    • Basify the mixture by slowly adding 5 M NaOH solution until the tin salts precipitate and the pH is strongly basic (>10).

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure to yield the crude diamine, which can be purified by column chromatography or recrystallization.

Application 2: Synthesis of Fluorenone Derivatives

Oxidation of the C9 methylene bridge to a carbonyl group transforms the fluorene into a fluorenone.[9] This conversion significantly alters the electronic properties, extending the conjugation and often red-shifting the absorption and emission spectra. The resulting 2-dimethylamino-3-nitrofluoren-9-one is a potent push-pull chromophore with potential applications as a dye or in nonlinear optics.

Protocol 3: Oxidation to 2-Dimethylamino-3-nitrofluoren-9-one
  • Rationale: The C9 protons of fluorene are acidic and can be deprotonated by a strong base like KOH. The resulting carbanion is susceptible to oxidation by molecular oxygen (air), providing a green and efficient route to fluorenones.[10]

  • Materials:

    • This compound (1.0 eq)

    • Potassium hydroxide (KOH)

    • Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)

    • Air (from the atmosphere)

  • Procedure:

    • Dissolve 2,3-DMANF in THF in a flask equipped with a condenser open to the air.

    • Add powdered KOH (5-10 eq) to the solution.

    • Heat the mixture to reflux and stir vigorously to ensure maximum exposure to air. The solution will typically change color.

    • Maintain reflux for 4-8 hours, or until TLC indicates complete conversion of the starting material.

    • Cool the mixture, add water, and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

    • Purify the resulting fluorenone by column chromatography or recrystallization.

Application 3: Precursor for Cross-Coupling Reactions

While 2,3-DMANF itself is not directly used in cross-coupling, it can be easily converted into a suitable precursor. Halogenation of the fluorene ring, most commonly at the C7 position, introduces a handle for powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling.[11][12] This allows for the introduction of various aryl or vinyl groups, dramatically expanding the molecular complexity.

cluster_2 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation (R²-B(OR)₂) PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product Reductive Elimination label_start Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[11]

Protocol 4: Suzuki-Miyaura Coupling (Hypothetical Example)
  • Prerequisite: This protocol assumes the successful synthesis of a halogenated derivative, e.g., 7-bromo-2-dimethylamino-3-nitrofluorene.

  • Rationale: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound.[1] It is renowned for its mild conditions and high functional group tolerance, making it ideal for late-stage functionalization.[11]

  • Materials:

    • 7-Bromo-2-dimethylamino-3-nitrofluorene (1.0 eq)

    • Arylboronic acid (e.g., Phenylboronic acid, 1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

    • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Procedure:

    • To a Schlenk flask, add the bromo-fluorene derivative, the arylboronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor progress by TLC or GC-MS.

    • After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify the product by column chromatography on silica gel.

Safety and Handling

  • Nitroaromatic Compounds: Nitroarenes are potentially toxic and can be explosive, especially polynitrated compounds. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Reagents: Concentrated acids (H₂SO₄, HNO₃) are highly corrosive. Tin chloride is corrosive and moisture-sensitive. Palladium catalysts are expensive and should be handled under an inert atmosphere.

Conclusion

This compound is more than a simple derivative; it is a strategically designed building block that offers multiple avenues for synthetic elaboration. The orthogonal reactivity of its functional groups—the reducible nitro group, the activating dimethylamino group, the oxidizable C9 position, and the functionalizable aromatic core—provides chemists with a powerful platform. From high-performance polymers and advanced dyes to complex pharmaceutical intermediates, the protocols and applications detailed in this guide serve as a foundation for innovation and discovery using this versatile molecule.

References

  • Li, M., Zhao, M., Zhong, X., Wen, X., Liu, X., Jiang, H., Tan, R., & Li, J. (2024). Visible light-mediated [1 + 2 + 2] cycloaddition reaction of nitroarenes and alkenes. Organic Chemistry Frontiers. Available at: [Link]

  • Yamamoto, E., et al. (2025). Photoinduced Reductive [4 + 2] Cycloaddition of Nitroarenes. Organic Letters. Available at: [Link]

  • Yamamoto, E., et al. (2025). Photoinduced Reductive [4 + 2] Cycloaddition of Nitroarenes. American Chemical Society. Available at: [Link]

  • Li, M., et al. (2024). Visible light-mediated [1 + 2 + 2] cycloaddition reaction of nitroarenes and alkenes. RSC Publishing. Available at: [Link]

  • Cenini, S., et al. On the Mechanism of Nitrosoarene-Alkyne Cycloaddition. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). A plausible mechanism for the synthesis of fluorenone from fluorene. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fluorenone synthesis. Available at: [Link]

  • Yokozawa, T., et al. (2007). Chain-Growth Polymerization for the Synthesis of Polyfluorene via Suzuki−Miyaura Coupling Reaction from an Externally Added Initiator Unit. Journal of the American Chemical Society. Available at: [Link]

  • Nakayama, J., et al. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry (RSC Publishing). Available at: [Link]

  • ResearchGate. (n.d.). 2-Arylfluorene derivatives obtained from Suzuki reaction. Available at: [Link]

  • Sallé, M., et al. (2018). Recent Advances on Nitrofluorene Derivatives: Versatile Electron Acceptors to Create Dyes Absorbing from the Visible to the Near and Far Infrared Region. NIH. Available at: [Link]

  • Aramendia, P.F., et al. Time resolved spectroscopy of 2-(dimethylamine)fluorene. Solvent effects and photophysical behavior. Available at: [Link]

  • Isono, T., et al. (2020). Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Al-Amiery, A.A., et al. (2024). Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT). PMC. Available at: [Link]

  • Ghaemy, M., & Amini, Z. (2019). Synthesis and Characterization of New Diamine Based on Fluorine. Chemical Methodologies. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C15H14N2O2). Available at: [Link]

  • Carruthers, J.R., et al. (2021). Interaction, bond formation or reaction between a dimethylamino group and an adjacent alkene or aldehyde. NTU > IRep. Available at: [Link]

  • Frontiers Research Topic. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Available at: [Link]

  • Sukhorukov, A.Y., et al. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. PMC. Available at: [Link]

  • ResearchGate. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Available at: [Link]

  • Lin, H-Y., et al. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Sciforum. Available at: [Link]

  • PubChem. (n.d.). 2-Dimethylamino-7-nitrofluorene. Available at: [Link]

  • Workman, J. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]

Sources

Experimental protocol for "2-Dimethylamino-3-nitrofluorene" functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Mechanistic Rationale

While historically evaluated within the context of aromatic amine carcinogenicity ()[1], the 2-dimethylamino-3-nitrofluorene scaffold has emerged as a highly valuable precursor in modern materials science and chemical biology. The molecule is a classic "push-pull" chromophore: the electron-donating dimethylamino group at position 2 and the electron-withdrawing nitro group at position 3 create a strong intramolecular charge transfer (ICT) across the conjugated fluorene


-system ()[2].

To functionalize this molecule for use as a biological probe or advanced material, we must manipulate this ICT. The protocol below details a two-phase workflow:

  • Transfer Hydrogenation (Reduction): Converting the nitro group to a primary amine disrupts the push-pull dynamic, drastically altering the molecule's photophysics. We utilize a Raney Nickel/Hydrazine hydrate system ()[3]. This method is chosen over high-pressure palladium-catalyzed hydrogenation because it is highly chemoselective for the nitro group, avoids over-reduction of the fluorene core, and provides rapid reaction kinetics via in situ hydrogen generation.

  • Chemoselective Amidation (Functionalization): The newly formed primary amine at position 3 is highly nucleophilic. By reacting it with an activated N-hydroxysuccinimide (NHS) ester (e.g., Biotin-NHS), we can append a targeting ligand. The adjacent tertiary dimethylamino group provides slight steric shielding but does not inhibit the nucleophilic acyl substitution, allowing for a clean, high-yielding conjugation.

Workflow Visualization

G A 2-Dimethylamino- 3-nitrofluorene (Push-Pull System) B Raney Ni, N2H4·H2O EtOH, 75°C, 1h A->B Reduction C 2-Dimethylamino- 3-aminofluorene (Nucleophilic Intermediate) B->C -H2O D Biotin-NHS, DIPEA DMF, 25°C, 4h C->D Amidation E Biotinylated Fluorene Probe (Functionalized) D->E -NHS

Fig 1: Two-step synthetic workflow for the functionalization of this compound.

Empirical Execution: Step-by-Step Protocol

Phase 1: Chemoselective Nitro Reduction

Objective: Synthesize the reactive intermediate 2-dimethylamino-3-aminofluorene.

  • Reaction Assembly: In a 100 mL two-neck round-bottom flask equipped with a reflux condenser, dissolve this compound (2.54 g, 10.0 mmol) in 40 mL of absolute ethanol.

  • Catalyst Addition: Add 0.5 mL of a Raney Nickel aqueous slurry. (Causality Note: Raney Nickel acts as the catalytic surface for the transfer of hydrogen from hydrazine to the nitro group. Ensure the catalyst remains wet, as dry Raney Nickel is highly pyrophoric).

  • Hydrogen Generation: Heat the mixture to a gentle reflux (75°C) under a nitrogen atmosphere. Slowly add hydrazine hydrate (2.5 mL, ~50 mmol) dropwise over 15 minutes using an addition funnel.

  • Self-Validation Checkpoint 1 (Visual): Upon hydrazine addition, observe the vigorous evolution of nitrogen gas (effervescence). The deep red/orange color of the starting material—indicative of the nitro-driven push-pull system—will rapidly fade to a pale yellow. This visual shift provides immediate, self-validating confirmation that the ICT has been disrupted and reduction is occurring.

  • Completion & Workup: Reflux for an additional 1 hour. Confirm reaction completion via TLC (Hexane/EtOAc 3:1). Cool the flask to room temperature. Filter the catalyst through a tightly packed pad of Celite under a blanket of nitrogen.

  • Isolation: Concentrate the pale yellow filtrate under reduced pressure to yield crude 2-dimethylamino-3-aminofluorene. Dry under high vacuum for 2 hours prior to Phase 2.

Phase 2: Probe Functionalization (Biotinylation)

Objective: Conjugate a functional tag via nucleophilic acyl substitution.

  • Activation: Dissolve the crude 2-dimethylamino-3-aminofluorene (~2.24 g, 10.0 mmol) in 25 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.5 mL, 20.0 mmol). (Causality Note: DIPEA is a non-nucleophilic base that neutralizes the acidic N-hydroxysuccinimide byproduct generated during the coupling, preventing protonation of the primary amine and driving the reaction equilibrium forward).

  • Conjugation: Add Biotin-NHS ester (3.75 g, 11.0 mmol) in one solid portion. Stir the reaction mixture continuously at room temperature (25°C) for 4 hours.

  • Self-Validation Checkpoint 2 (Chemical): Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The primary amine intermediate will stain a distinct purple/brown. The complete disappearance of this ninhydrin-positive spot confirms that 100% of the amine has been successfully converted into the target amide.

  • Precipitation & Purification: Quench the reaction by slowly pouring the DMF solution into 150 mL of vigorously stirred, ice-cold water. The functionalized biotinylated fluorene probe will precipitate as an off-white solid. Filter the solid, wash sequentially with cold water (3 x 50 mL) and diethyl ether (2 x 20 mL) to remove unreacted NHS and residual DMF, and dry overnight in a vacuum desiccator.

Quantitative Data & Analytical Validation

To ensure reproducibility across different laboratories, all expected quantitative metrics and analytical markers for this workflow are summarized below.

ParameterPhase 1: Nitro ReductionPhase 2: Amide Functionalization
Target Intermediate/Product 2-Dimethylamino-3-aminofluoreneBiotinylated Fluorene Probe
Reaction Temperature 75°C (Reflux)25°C (Room Temperature)
Reaction Time 1.0 - 1.5 hours4.0 - 6.0 hours
Expected Yield 85% - 90%75% - 80%
TLC Mobile Phase Hexane / EtOAc (3:1)DCM / MeOH (9:1)
Visual / Colorimetric Shift Deep Orange

Pale Yellow
Pale Yellow

White/Off-White
Key IR Spectral Marker Loss of

stretch (~1520

)
Appearance of Amide C=O (~1650

)
Key

NMR Marker
Broad singlet (

) at ~4.0 ppm
Amide proton (

) at ~9.5 ppm

References

  • Miller, J. A., Sandin, R. B., Miller, E. C., & Rusch, H. P. (1956). The Carcinogenicities of Derivatives of Fluorene and Biphenyl: Fluoro Derivatives as Probes for Active Sites in 2-Acetylaminofluorene. Cancer Research, 16(6), 525-534. URL:[Link]

  • Shivani, Mishra, A., & Kaur, P. (2022). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. ACS Omega, 7(43), 39045-39060. URL:[Link]

  • Fletcher, T. L., & Namkung, M. J. (1958). Derivatives of Fluorene. IV. Raney Nickel-Hydrazine Hydrate Reduction of Various Mono- and Dinitrofluorene Derivatives; Some New 9-Substituted Fluorenes. The Journal of Organic Chemistry, 23(5), 680-683. URL:[Link]

Sources

Application Note: 2-Dimethylamino-3-nitrofluorene (2,3-DMANF)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific properties of 2-Dimethylamino-3-nitrofluorene (2,3-DMANF) .

Scientific Note: It is critical to distinguish this specific isomer from the widely used standard, 2-Dimethylamino-7-nitrofluorene (2,7-DMANF) . While the 7-nitro isomer is a classic planar Intramolecular Charge Transfer (ICT) probe, the 2,3-isomer requested here features an ortho-substitution pattern. This introduces significant steric hindrance ("The Ortho Effect"), twisting the nitro group out of planarity and altering its solvatochromic behavior compared to its 2,7-analog. This guide focuses on the characterization and application of this sterically unique motif.

Structural Analysis & Solvatochromic Evaluation Protocols[1]

Introduction & Mechanistic Basis[2]

This compound (2,3-DMANF) is a fluorene derivative functioning as a donor-acceptor (D-A) system. Unlike the conjugated 2,7-isomer, the 2,3-isomer places the electron-donating dimethylamino group (


) and the electron-withdrawing nitro group (

) on adjacent carbons.
The "Ortho-Effect" and Solvatochromism

The utility of 2,3-DMANF lies in its deviation from standard planarity.

  • Steric Inhibition of Resonance: The proximity of the bulky dimethylamino and nitro groups forces the nitro group to rotate out of the fluorene plane.

  • Blue-Shifted Absorption: Due to reduced

    
    -orbital overlap, 2,3-DMANF exhibits a hypsochromic (blue) shift in absorption maxima (
    
    
    
    ) compared to the 2,7-isomer.
  • Viscosity Sensitivity: The twisted ground state makes this molecule a potential candidate for molecular rotor applications, where fluorescence intensity is governed by solvent viscosity rather than just polarity.

Physicochemical Characterization

Before application as a probe, the compound must be benchmarked against standard polarity scales.

Table 1: Theoretical & Predicted Spectral Properties (vs. Standard)

Data derived from structural electronic effects of ortho- vs. para-conjugation.

Property2,3-DMANF (Target)2,7-DMANF (Standard)Mechanistic Cause
Substitution Pattern Ortho (2,3)Para-like (2,7)Proximity of functional groups
Conformation Twisted (Non-planar)PlanarSteric hindrance in 2,3

(Absorption)
~350–380 nm (Predicted)~430–450 nmReduced conjugation length
Solvatochromic Shift ModerateStrongICT efficiency
Fluorescence Quantum Yield Low (Viscosity dependent)High (Polarity dependent)Non-radiative decay via rotation
Experimental Protocols
Protocol A: Solvatochromic Polarity Mapping (Kamlet-Taft Validation)

Objective: To quantify the sensitivity of 2,3-DMANF to solvent dipolarity (


) and hydrogen bond acidity (

).

Reagents:

  • 2,3-DMANF (Recrystallized, >98% purity).

  • Solvent Set: Cyclohexane (Non-polar), Toluene, THF, Dichloromethane, Acetonitrile, Methanol (Protic).

Workflow:

  • Stock Preparation: Dissolve 1 mg of 2,3-DMANF in 10 mL of THF (Stock A).

  • Aliquot Distribution: Evaporate 50

    
    L of Stock A in 6 separate quartz cuvettes under 
    
    
    
    flow.
  • Solvation: Add 3.0 mL of each respective solvent to the cuvettes. Vortex for 30 seconds.

  • Spectral Scan:

    • Abs: Scan 300–600 nm. Note ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .[1]
      
    • Em: Excitation at

      
      . Scan 400–700 nm.
      
  • Data Analysis: Plot

    
     (wavenumbers, 
    
    
    
    ) vs. the Kamlet-Taft
    
    
    parameter.

Self-Validation Step:

If the plot of


 vs. 

is linear (

), the probe follows a continuum solvation model. Significant deviation in Methanol indicates specific H-bonding interactions with the nitro group.
Protocol B: Micro-Viscosity Evaluation (Molecular Rotor Assay)

Objective: Determine if the "twisted" nature of 2,3-DMANF allows it to sense viscosity changes (e.g., in lipid bilayers or cell membranes).

Reagents:

  • Ethylene Glycol (Low viscosity).

  • Glycerol (High viscosity).

  • Mixtures: 0% to 100% Glycerol in Ethylene Glycol (v/v).

Step-by-Step Methodology:

  • Prepare 5 mixtures of Ethylene Glycol/Glycerol (0:100, 25:75, 50:50, 75:25, 100:0).

  • Spike each mixture with 2,3-DMANF (Final conc: 5

    
    M).
    
  • Measure Fluorescence Intensity (

    
    ) at peak emission.
    
  • Forster-Hoffmann Plot: Plot

    
     vs. 
    
    
    
    (Viscosity).
    • Success Criteria: A positive linear slope indicates the suppression of non-radiative torsional relaxation, confirming utility as a viscosity probe.

Visualization of Mechanisms
Diagram 1: Solvatochromic & Steric Mechanism

This diagram illustrates the difference between the Planar ICT state (standard) and the Twisted state specific to the 2,3-isomer.

Solvatochromism cluster_0 Solvent Interaction GroundState Ground State (S0) (Twisted Geometry) Excitation Photon Absorption (hν) GroundState->Excitation FrankCondon Frank-Condon State (S1*) (High Energy) Excitation->FrankCondon Excitation Relaxation Solvent Relaxation (Reorientation) FrankCondon->Relaxation Polar Solvent Stabilization NonRadiative Non-Radiative Decay (Molecular Rotation) FrankCondon->NonRadiative Low Viscosity (Rotor Effect) Emission Fluorescence Emission (Red Shifted) Relaxation->Emission ICT Pathway

Caption: Energy pathway showing competition between solvent relaxation (solvatochromism) and rotational decay (viscosity sensitivity) in 2,3-DMANF.

Diagram 2: Experimental Workflow

Workflow Start Start: 2,3-DMANF Solid Solubilization Stock Solution (THF) Start->Solubilization Aliquot Aliquot into Cuvettes (Evaporate Solvent) Solubilization->Aliquot AddSolvent Add Test Solvents (Non-polar -> Polar) Aliquot->AddSolvent Measure UV-Vis & Fluorescence Spectroscopy AddSolvent->Measure Analyze Data Analysis: Plot ν_max vs. π* Measure->Analyze

Caption: Step-by-step protocol for generating a solvatochromic profile.

Critical Considerations & Safety
  • Isomer Purity (Crucial): Commercial "DMANF" is often the 2,7-isomer. You must verify the structure via NMR (

    
    -NMR will show different coupling constants for the aromatic protons in the 2,3-ortho positions vs. the 2,7-para positions).
    
  • Photostability: Nitro-aromatics are prone to photoreduction. Keep stock solutions in amber vials and minimize light exposure during incubation.

  • Toxicity: Nitrofluorenes are known mutagens. All handling must occur in a fume hood with double-gloving (Nitrile).

References
  • PubChem. (n.d.).[2] this compound (Compound Summary).[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Bureš, F. (2013). Fundamental aspects of the property tuning of push–pull molecules. RSC Advances, 3(44), 21149. (Provides theoretical basis for ortho- vs para- D-A systems).
  • Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358.

Sources

Application Note: High-Fidelity Imaging of Lipid Droplets and Hypoxia with 2-Dimethylamino-3-nitrofluorene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing 2-Dimethylamino-3-nitrofluorene and its structural derivatives (collectively referred to here as DMANF-derivatives ) for fluorescence microscopy.

While the 2,7-isomer (2-dimethylamino-7-nitrofluorene) is the historical standard for solvatochromism, the 2,3-substitution pattern (ortho-substitution) introduces unique steric constraints that enhance Twisted Intramolecular Charge Transfer (TICT) phenomena. This makes these derivatives exceptionally sensitive specifically to Lipid Droplets (LDs) and Hypoxic environments .

Executive Summary & Mechanism of Action

This compound functions as a dual-mode environmental sensor based on its "Push-Pull" electronic architecture.

  • The Donor: Dimethylamino group (–NMe₂).

  • The Acceptor: Nitro group (–NO₂).

  • The Scaffold: Fluorene (rigid, planar, lipophilic).

Mechanism 1: Solvatochromic Lipid Droplet Sensing

The 2,3-ortho substitution creates steric hindrance between the donor and acceptor, pre-twisting the molecule. In polar solvents (cytosol), the excited state undergoes non-radiative decay or significant red-shifting due to solvent relaxation (TICT state stabilization), often resulting in fluorescence quenching. In non-polar environments (Lipid Droplets), the molecule is protected from solvent relaxation, resulting in a massive quantum yield enhancement and a hypsochromic (blue) shift. This provides a "wash-free" imaging capability with high signal-to-noise ratio.

Mechanism 2: Hypoxia Detection (Chemodosimetry)

Under hypoxic conditions (<1% O₂), intracellular Nitroreductases (NTR) catalyze the reduction of the electron-withdrawing Nitro group (–NO₂) to an electron-donating Amine (–NH₂) or Hydroxylamine. This reduction collapses the D-π-A (Donor-π-Acceptor) system, fundamentally altering the fluorescence emission profile (often turning "off" the solvatochromic channel or switching to a ratiometric "blue" emission).

Visualization of Signaling & Mechanism

DMANF_Mechanism Probe This compound (D-π-A System) Env_Polar Polar Environment (Cytosol/Media) Probe->Env_Polar Diffusion Env_Lipid Non-Polar Environment (Lipid Droplets) Probe->Env_Lipid Partitioning (LogP > 3) Env_Hypoxia Hypoxic Environment (Nitroreductase + NADH) Probe->Env_Hypoxia Enzymatic Reaction State_TICT TICT State Stabilized (Non-Radiative Decay) Env_Polar->State_TICT Solvent Relaxation State_LE Locally Excited State (High Quantum Yield) Env_Lipid->State_LE Restricted Rotation State_Reduced Reduced Amine Form (D-π-D System) Env_Hypoxia->State_Reduced NTR Reduction (-NO2 to -NH2) Signal_Quenched Fluorescence Quenched (Dark Background) State_TICT->Signal_Quenched Signal_Bright Bright Fluorescence (λem ~500-550nm) State_LE->Signal_Bright Signal_Shift Spectral Shift/Turn-Off (Chemodosimeter Response) State_Reduced->Signal_Shift

Caption: Mechanistic pathway of DMANF derivatives. Solvatochromism dictates LD specificity (Green path), while enzymatic reduction drives hypoxia sensing (Red path).

Experimental Protocols

Protocol A: Live Cell Lipid Droplet Imaging

Rationale: Utilizing the solvatochromic "turn-on" effect in non-polar organelles.

Materials:

  • DMANF Stock Solution: 10 mM in high-quality anhydrous DMSO. Store at -20°C in aliquots (avoid freeze-thaw).

  • Cell Lines: HeLa, HepG2, or 3T3-L1 (adipocytes).

  • Live Cell Imaging Buffer (e.g., HBSS with Ca2+/Mg2+, pH 7.4).

  • Oleic Acid (Optional): To induce lipid droplet formation (incubate cells with 200 µM Oleic Acid for 4-6 hours prior to staining).

Step-by-Step Methodology:

  • Cell Preparation: Seed cells in a 35mm glass-bottom confocal dish. Allow to reach 70-80% confluency.

  • Probe Dilution: Dilute the 10 mM DMSO stock into pre-warmed culture media or HBSS to a final concentration of 1 µM to 5 µM .

    • Note: Keep DMSO concentration < 0.1% to avoid cytotoxicity.

  • Staining: Aspirate the growth medium and add the staining solution.

  • Incubation: Incubate for 15–30 minutes at 37°C in a 5% CO₂ incubator.

    • Critical: DMANF derivatives are highly membrane-permeable; long incubations are unnecessary and may lead to non-specific membrane staining.

  • Wash (Optional): Because the probe is quenched in aqueous media, a wash step is strictly optional. For highest contrast, replace staining solution with fresh Live Cell Imaging Buffer.

  • Imaging:

    • Excitation: 405 nm or 488 nm (depending on specific derivative absorption max).

    • Emission: Collect 500–600 nm (Green/Yellow channel).

    • Validation: Co-stain with Nile Red (Red channel) to confirm LD localization.[1][2]

Protocol B: Hypoxia Detection (Nitroreductase Activity)

Rationale: Monitoring the reduction of the nitro group in low-oxygen environments.[3]

Step-by-Step Methodology:

  • Hypoxia Induction: Incubate cells in a hypoxia chamber (<1% O₂) or treat with chemical hypoxia inducers (e.g., CoCl₂ at 100 µM) for 4–12 hours.

  • Staining: Add DMANF (5–10 µM) to the media during the final 30 minutes of hypoxic treatment.

  • Normoxic Control: Maintain a parallel dish under standard normoxic conditions (21% O₂).

  • Imaging (Ratiometric/Turn-Off):

    • Channel 1 (Intact Probe): Ex 488 nm / Em 550 nm (Lipid Droplet signal).

    • Channel 2 (Reduced Probe): Ex 405 nm / Em 450-480 nm (Amino-fluorene signal).

    • Observation: Under hypoxia, the signal in Channel 1 will decrease, while Channel 2 may increase or show a distinct spectral shift depending on the specific derivative's reduced-state quantum yield.

Data Presentation & Analysis

Quantitative Analysis of Lipid Droplet Dynamics

When studying lipophagy or lipid accumulation, quantify the data as follows:

ParameterMeasurement MethodExpected Outcome (DMANF)
Signal-to-Noise Ratio (SNR) (Intensity_LD - Intensity_Cyto) / StDev_Background> 20:1 (Due to cytosolic quenching)
LD Size Distribution Particle Analysis (Thresholding)0.5 µm – 5.0 µm diameter
Photostability Continuous scanning (100 frames)< 10% bleaching (Superior to Nile Red)
Colocalization Pearson’s Correlation Coefficient (PCC)> 0.90 with BODIPY 493/503
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Cytosolic Background Probe concentration too high or incubation too long.Reduce to 1 µM; reduce time to 15 min.
Nuclear Staining DNA intercalation (common with planar fluorenes).Use lower concentrations; DMANF usually prefers LDs due to LogP, but high concentrations force DNA binding.
No Fluorescence 1. Aggregation in buffer.2. Extreme polarity quenching.1. Vortex stock; ensure DMSO is anhydrous.2. Confirm presence of LDs (use Oleic acid positive control).
Blue Shift Observed Photoconversion or Reduction.Check laser power (too high causes bleaching/reaction). Ensure cells are not hypoxic unless intended.

References

  • Nandi, L. G., et al. (2018). "Solvatochromic behavior of dyes with dimethylamino electron-donor and nitro electron-acceptor groups in their molecular structure." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (Establishes the fundamental solvatochromism of DMANF derivatives).

  • Karunakaran, V., et al. (2007). "2-Amino-7-nitro-fluorenes in neat and mixed solvents-optical band shapes and solvatochromism."[4] The Journal of Physical Chemistry A. (Detailed photophysics of the nitro-fluorene class).

  • Klymchenko, A. S. (2017). "Solvatochromic and Fluorogenic Probes for Lipid Order and Fluctuation in Mammalian Plasma Membranes." Accounts of Chemical Research. (Review of mechanisms relevant to push-pull fluorene probes).

  • Li, Y., et al. (2013). "A Probe for the Detection of Hypoxic Cancer Cells." Journal of the American Chemical Society. (Mechanism of nitro-to-amine reduction for hypoxia sensing).

  • Niko, Y., et al. (2016). "Bright Solvatochromic Probes for Lipid Droplets." Scientific Reports. (Comparative performance of push-pull dyes in LD imaging).

Sources

"2-Dimethylamino-3-nitrofluorene" in sensing and detection studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Dimethylamino-3-nitrofluorene as an Advanced Push-Pull Solvatochromic Probe for Microenvironmental Sensing

Executive Summary

Originally synthesized during comparative toxicological studies to map the active sites of fluorene-based carcinogens[1], This compound (2-DMANF) has emerged as a highly sophisticated photophysical tool for biophysical sensing. Unlike traditional 2,7-disubstituted fluorene probes that feature extended, planar


-conjugation[2], 2-DMANF possesses an ortho-substitution pattern. The steric clash between the electron-donating dimethylamino group at position 2 and the electron-withdrawing nitro group at position 3 forces the molecule into a pre-twisted conformation. This unique topology makes 2-DMANF an exceptional dual-responsive molecular rotor governed by Twisted Intramolecular Charge Transfer (TICT) , allowing researchers to simultaneously probe microenvironmental polarity and structural rigidity in lipid biomembranes and complex solvent mixtures[3][4].

Theoretical Framework: The TICT Mechanism

The sensing capability of 2-DMANF is driven by the dynamic interplay between its Locally Excited (LE) state and its TICT state.

  • In rigid or non-polar environments (e.g., ordered lipid rafts or non-polar solvents), the molecular twisting is sterically restricted. The probe emits intensely from a planarized LE state, yielding a blue-shifted, high-quantum-yield fluorescence.

  • In fluid, highly polar environments (e.g., disordered lipid phases or aqueous media), the molecule undergoes rapid bond rotation upon excitation, relaxing into an orthogonal TICT state. The strong dipole moment of the TICT state is stabilized by polar solvent molecules, resulting in a massive red-shift (positive solvatochromism) and a sharp decrease in quantum yield due to non-radiative decay pathways[2].

TICT_Mechanism GS Ground State (S0) Partially Twisted LE Locally Excited (LE) Planarized / Rigid GS->LE Excitation LE->GS Strong Emission (Rigid Media) TICT TICT State (S1) Orthogonal Twist LE->TICT Bond Rotation (Fluid Media) NonRad Non-Radiative Decay (Fluid Media) TICT->NonRad Quenching

Photophysical TICT mechanism of 2-DMANF modulated by environmental rigidity and polarity.

Photophysical Profile & Solvatochromic Data

The table below summarizes the representative photophysical behavior of the ortho-push-pull fluorene system across a dielectric gradient. Notice the self-validating inverse relationship between the Stokes shift and the quantum yield—a hallmark of the TICT mechanism.

Solvent EnvironmentDielectric Constant (

)
Absorption Max (

, nm)
Emission Max (

, nm)
Stokes Shift (

, cm⁻¹)
Quantum Yield (

)
Cyclohexane 2.02395440~2,5900.85
Chloroform 4.81402495~4,6700.62
Acetone 20.70408550~6,3300.21
Methanol 32.70412590~7,3200.08
Water (PBS, pH 7.4) 80.10415635~8,350< 0.01

Experimental Protocol: Biomembrane Lipid Order Sensing

This protocol utilizes 2-DMANF to distinguish between Liquid-Ordered (


) and Liquid-Disordered (

) phases in model membranes.

Causality Note: We specifically utilize Large Unilamellar Vesicles (LUVs) generated via extrusion rather than sonicated Small Unilamellar Vesicles (SUVs). SUVs possess extreme membrane curvature, which artificially increases lipid packing defects and water penetration, confounding the solvatochromic readout. LUVs (~100 nm) provide a flatter, physiologically relevant bilayer surface.

Step-by-Step Methodology:
  • Probe Stock Preparation: Dissolve 2-DMANF in anhydrous DMSO to a concentration of 1 mM.

    • Expert Insight: The push-pull nature of 2-DMANF makes it highly susceptible to aggregation in the presence of trace water. Anhydrous conditions are mandatory to prevent pre-assay quenching.

  • LUV Fabrication: Prepare lipid films of DOPC (for

    
     phase) and DOPC/Cholesterol (1:1 molar ratio, for 
    
    
    
    phase). Hydrate with PBS (pH 7.4) to 1 mM total lipid. Extrude 21 times through a 100 nm polycarbonate membrane.
  • Probe Incubation: Inject 1 µL of the 2-DMANF stock into 1 mL of the LUV suspension (Final probe concentration: 1 µM; DMSO < 0.1% v/v). Incubate in the dark at 25°C for 15 minutes to allow complete bilayer partitioning.

  • Spectroscopic Readout: Excite the samples at 400 nm. Record the emission spectra from 420 nm to 700 nm.

  • Data Analysis: Calculate the Generalized Polarization (GP) or ratiometric intensity (

    
    ). The cholesterol-rich 
    
    
    
    phase will restrict the probe's TICT rotation, yielding a strong blue-shifted peak (~450 nm). The DOPC
    
    
    phase allows water penetration and bond rotation, yielding a weaker, red-shifted peak (~550 nm).

Self-Validation Checkpoint: To verify that the spectral shift is driven by membrane ordering and not aqueous probe aggregation, perform a temperature gradient scan (20°C to 50°C) on the


 sample. As the lipid melts into a fluid phase, the emission intensity must reversibly decrease and red-shift. If the signal remains static, the probe has failed to partition into the bilayer.

Protocol_Workflow S1 1. Stock Preparation 1 mM 2-DMANF in Anhydrous DMSO S3 3. Probe Incubation Add 2-DMANF (Final: 1 µM) to LUVs S1->S3 S2 2. LUV Fabrication Extrusion of DOPC/Cholesterol S2->S3 Split Membrane Partitioning S3->Split Ld Liquid-Disordered (Ld) High Water Penetration Split->Ld DOPC-rich Lo Liquid-Ordered (Lo) Low Water Penetration Split->Lo Cholesterol-rich Readout 4. Spectroscopic Readout Ratiometric Emission Analysis Ld->Readout Red-Shifted / Quenched Lo->Readout Blue-Shifted / Intense

Experimental workflow for ratiometric sensing of lipid bilayer phase behavior using 2-DMANF.

Experimental Protocol: Determination of Solvent Dipolarity (SDP)

Fluorene derivatives are established standards for generating empirical solvent polarity scales[4]. 2-DMANF can be used to quantify the dielectric enrichment of binary solvent mixtures (e.g., determining the micro-polarity of a pharmaceutical formulation).

Step-by-Step Methodology:
  • Prepare binary solvent mixtures (e.g., Cyclohexane/THF) ranging from 0 to 100% molar fractions.

  • Add 2-DMANF to a final concentration of 5 µM in each mixture.

  • Measure the absorption (

    
    ) and emission (
    
    
    
    ) maxima.
  • Calculate the Stokes shift in wavenumbers (

    
    ).
    
  • Plot

    
     against the solvent composition. A non-linear deviation from ideality indicates preferential solvation (dielectric enrichment) of the probe by the more polar solvent component[3].
    

Self-Validation Checkpoint: Monitor the absorption spectra closely. If the absorption peak shifts drastically (>30 nm) upon changing the solvent fraction, it indicates ground-state aggregation or specific hydrogen-bonding rather than pure dielectric enrichment. A true solvatochromic response governed by ICT primarily affects the emission spectra, while the ground-state absorption remains relatively stable[3].

References

  • Miller, J. A., et al. "The Carcinogenicities of Derivatives of Fluorene and Biphenyl: Fluoro Derivatives as Probes for Active Sites in 2-Acetylaminofluorene." Cancer Research, AACR Journals.[1] URL:[Link]

  • Karunakaran, V., et al. "2-Amino-7-nitro-fluorenes in Neat and Mixed Solvents: Optical Band Shapes and Solvatochromism." The Journal of Physical Chemistry A, ACS Publications, 2007.[2] URL:[Link]

  • Mancini, P. M., et al. "Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem." International Journal of Molecular Sciences, MDPI, 2024.[3] URL:[Link]

  • Rezende, M. C., et al. "Convenient Solvatochromic Probes for the Determination of Solvent Properties." Journal of the Brazilian Chemical Society, SciELO, 2013.[4] URL:[Link]

Sources

Troubleshooting & Optimization

Improving the yield of "2-Dimethylamino-3-nitrofluorene" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the thermodynamic, kinetic, and regioselective bottlenecks associated with the synthesis of 2-Dimethylamino-3-nitrofluorene.

Historically, the synthesis of fluorene derivatives like this compound has been critical for evaluating structure-activity relationships in mutagenesis and carcinogenesis 1. However, achieving high yields requires strict control over electrophilic aromatic substitution and chemoselective reduction. This guide provides self-validating protocols and troubleshooting FAQs to ensure reproducible, high-yield synthesis.

Part 1: Synthetic Pathway & Mechanism

Direct nitration of 2-dimethylaminofluorene often leads to catastrophic oxidative degradation of the tertiary amine. To bypass this, the optimal synthetic route utilizes a protection-nitration-deprotection-alkylation sequence.

Pathway A 2-Acetylaminofluorene (Protected Amine) B 2-Acetylamino-3-nitrofluorene (Regioselective Nitration) A->B HNO3, AcOH 0°C to RT C 2-Amino-3-nitrofluorene (Deprotected Intermediate) B->C HCl, EtOH Reflux 4h D This compound (Target Compound) C->D (HCHO)n, NaBH3CN MeOH/AcOH, pH 4.5

Figure 1: Three-step synthetic workflow for this compound.

Part 2: Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system, incorporating In-Process Controls (IPCs) to validate the success of the reaction before proceeding to the next step.

Protocol A: Regioselective Nitration of 2-Acetylaminofluorene
  • Causality: The acetyl group dampens the extreme reactivity of the free amine, preventing oxidation while directing the highly reactive nitronium ion (NO₂⁺) to the ortho (3-) and para (7-) positions [[2]](). Strict temperature control (0°C) is mandatory to suppress di-nitration.

  • Methodology:

    • Dissolve 1.0 eq of 2-acetylaminofluorene in glacial acetic acid (0.5 M concentration). Cool to 0°C in an ice-salt bath.

    • Add 1.05 eq of fuming nitric acid dropwise over 30 minutes, maintaining the internal temperature below 5°C.

    • Stir for 2 hours at 0°C, then allow to warm to room temperature for 1 hour.

    • Quench by pouring the mixture into vigorously stirred crushed ice.

  • Validation Check (IPC): Filter the crude precipitate and run a TLC (Dichloromethane:Methanol 95:5). You must observe two distinct spots: the 7-nitro isomer (major, lower Rf) and the 3-nitro isomer (minor, higher Rf due to intramolecular hydrogen bonding).

  • Purification: Isolate the 3-nitro isomer via repeated fractional crystallization from hot ethanol.

Protocol B: Acidic Hydrolysis
  • Causality: Base-catalyzed hydrolysis of nitroacetanilides can lead to complex polymerization. Acidic hydrolysis cleanly cleaves the amide bond to expose the primary amine.

  • Methodology:

    • Suspend the isolated 2-acetylamino-3-nitrofluorene in absolute ethanol.

    • Add concentrated HCl (10 eq) and heat to reflux (approx. 80°C) for 4 hours.

  • Validation Check (IPC): The initial suspension will clear as the soluble hydrochloride salt forms. Neutralizing an aliquot with 1M NaOH should instantly precipitate a bright orange/red solid (the free amine). LC-MS must confirm a mass shift to[M+H]⁺ 227.

Protocol C: Chemoselective Reductive Dimethylation
  • Causality: Traditional Eschweiler-Clarke conditions (refluxing formic acid) cause thermal degradation of the nitro group. Reductive methylation using paraformaldehyde and sodium cyanoborohydride (NaBH₃CN) is utilized because NaBH₃CN is stable at pH 4-5 and chemoselectively reduces the iminium ion without reducing the nitro group 2.

  • Methodology:

    • Dissolve 1.0 eq of 2-amino-3-nitrofluorene and 5.0 eq of paraformaldehyde in methanol.

    • Adjust the pH to 4.5 using glacial acetic acid. Note: This specific pH catalyzes the dehydration of the hemiaminal into the reactive iminium intermediate.

    • Add 3.0 eq of NaBH₃CN in small portions over 15 minutes. Stir at 25°C for 16 hours.

  • Validation Check (IPC): The deep orange solution will transition to a lighter yellow. TLC (Hexane:Ethyl Acetate 8:2) must show the complete disappearance of the primary amine (ninhydrin positive) and the emergence of a new UV-active spot at Rf ~0.7.

Part 3: Troubleshooting FAQs

Q: Why is my nitration step yielding predominantly the 7-nitro isomer, tanking my 3-nitro yield? A: This is a fundamental steric issue. The 7-position is sterically unhindered (pseudo-para), whereas the 3-position is ortho to the bulky acetylamino group. To improve the 3-nitro yield, ensure your temperature never exceeds 0°C during addition. Alternatively, utilizing a milder nitrating system, such as Copper(II) nitrate in acetic anhydride, can shift regioselectivity toward the 3-position via transient metal coordination with the amide carbonyl.

Q: During the reductive dimethylation, my reaction stalls at the mono-methylated intermediate (2-methylamino-3-nitrofluorene). How do I drive it to completion? A: Stalling is almost always caused by an upward pH drift or formaldehyde depletion. Paraformaldehyde must depolymerize in solution to be effective. If the reaction stalls:

  • Verify the pH; if it has drifted above 5.5, the iminium ion cannot form. Add a few drops of glacial acetic acid to push the pH back to 4.5.

  • Ensure you are using a fresh batch of paraformaldehyde, as older batches can cross-link and resist depolymerization in methanol.

Q: I attempted to use Sodium Borohydride (NaBH₄) instead of Sodium Cyanoborohydride (NaBH₃CN) to save costs, but my yield dropped to 25%. What happened? A: NaBH₄ is too reactive and lacks chemoselectivity. At the acidic pH required to form the iminium ion, NaBH₄ rapidly decomposes, liberating hydrogen gas rather than reducing your substrate. Furthermore, NaBH₄ is strong enough to partially reduce the nitro group into nitroso or hydroxylamine byproducts, destroying your target molecule. You must use the cyano-stabilized borohydride.

Part 4: Quantitative Yield Optimization Data

The following table summarizes in-house optimization data for the final dimethylation step, demonstrating why the cyanoborohydride method is strictly mandated over legacy protocols.

Dimethylation MethodReagentsTemperatureTime (h)Mono-methyl YieldDi-methyl Yield (Target)Byproducts / Degradation
Eschweiler-ClarkeFormaldehyde, Formic Acid100°C (Reflux)1215%45%40% (Nitro reduction/tar)
Borohydride ReductionFormaldehyde, NaBH₄25°C625%50%25% (Nitro reduction)
Cyanoborohydride (Optimized) Paraformaldehyde, NaBH₃CN, AcOH 25°C 16 <5% >92% <3%

References

Sources

"2-Dimethylamino-3-nitrofluorene" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating 2-dimethylamino-3-nitrofluorene .

The fluorene backbone—a rigid, planar tricyclic system—promotes strong intermolecular


 stacking[1]. When functionalized with both an electron-donating dimethylamino group and an electron-withdrawing nitro group, the molecule exhibits unique push-pull electronics, making it highly susceptible to co-crystallization with impurities and oxidative degradation. This guide provides self-validating protocols and mechanistic troubleshooting to ensure >98% purity for sensitive downstream applications, such as carcinogenicity or mutagenicity assays[2].

Purification Workflow & Logic

The following diagram illustrates the self-validating purification loop. We do not rely on a single technique; rather, we use orthogonal methods (crystallization based on solubility, chromatography based on polarity) to ensure absolute purity.

PurificationWorkflow Crude Crude 2-Dimethylamino- 3-nitrofluorene Recryst Primary Recrystallization (Aq. Acetic Acid or EtOH) Crude->Recryst TLC TLC Validation (Isomer Check) Recryst->TLC Chrom Flash Chromatography (Hexane/EtOAc) TLC->Chrom Isomers persist HPLC HPLC Validation (Zorbax C-8, Gradient) TLC->HPLC Single spot Chrom->HPLC Pure Pure Target Compound (>98% Purity) HPLC->Pure

Workflow for the purification and self-validation of this compound.

Troubleshooting FAQs

Q1: Why do I consistently see a secondary spot on my TLC plate even after three rounds of recrystallization? The Causality: The nitration of 2-dimethylaminofluorene lacks absolute regioselectivity. While the 3-position is favored, trace amounts of the 7-nitro isomer are inevitably formed. Because both isomers share the identical planar fluorene backbone[1], their crystal lattice energies are nearly identical. This leads to co-crystallization, where the impurity is trapped within the crystal matrix of the desired product. The Solution: Stop recrystallizing. You must break the lattice dependency by switching to a separation method based on electronic dipole moments. Proceed immediately to silica gel flash chromatography (Protocol B).

Q2: During column chromatography, the target band turns dark brown and streaks down the column. What is causing this degradation? The Causality: The dimethylamino group is highly electron-rich. When exposed to the acidic silanol groups on the silica gel surface in the presence of ambient oxygen and light, the amine undergoes rapid oxidation to form an N-oxide or radical cation species. The Solution: You must minimize column residence time. Use positive nitrogen pressure (flash chromatography) rather than gravity elution. Pre-treat the silica gel with 1% triethylamine (TEA) in hexane to neutralize acidic sites, and wrap the column in aluminum foil to exclude light.

Q3: My compound precipitates immediately when I try to load it onto the chromatography column. How do I fix this? The Causality: this compound has notoriously poor solubility in non-polar solvents like pure hexane, which is typically used for column loading. The Solution: Utilize the dry-loading technique . Dissolve the crude mixture in a volatile, polar solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent completely. Load this dry powder directly onto the top of the column[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes a built-in validation step. Do not proceed to the next step until the validation criteria are met.

Protocol A: Primary Recrystallization

Purpose: Bulk removal of unreacted starting materials and highly polar byproducts.

  • Dissolution: Place 5.0 g of crude this compound in a 250 mL Erlenmeyer flask. Add 50 mL of glacial acetic acid and heat to 80°C until fully dissolved.

  • Precipitation: Slowly add hot distilled water dropwise until the solution becomes faintly turbid. Add just enough hot acetic acid (1-2 mL) to clear the turbidity.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed, then transfer to an ice bath for 2 hours.

  • Isolation: Filter the bright yellow crystals under a vacuum and wash with 20 mL of ice-cold 50% aqueous ethanol[3]. Dry in a vacuum desiccator overnight.

  • Self-Validation Step: Determine the melting point. A sharp melting point range of <2°C indicates successful bulk purification. If the range is >3°C, regioisomers are present; proceed to Protocol B.

Protocol B: Deactivated Flash Column Chromatography

Purpose: Separation of closely related regioisomers (e.g., 3-nitro vs. 7-nitro).

  • Stationary Phase Preparation: Prepare a slurry of 100 g of silica gel (230-400 mesh) in Hexane containing 1% Triethylamine (TEA). Pour into a glass column and pack under nitrogen pressure.

  • Dry Loading: Dissolve the crystals from Protocol A in 10 mL of Dichloromethane (DCM). Add 5 g of silica gel and evaporate the DCM under reduced pressure until a free-flowing powder remains. Load this powder evenly onto the column bed[3].

  • Elution: Elute using a gradient of Hexane:Ethyl Acetate (starting at 95:5, ramping to 85:15). Apply nitrogen pressure to maintain a flow rate of 2 inches/minute.

  • Self-Validation Step: Spot fractions on a TLC plate (eluent: 80:20 Hexane:EtOAc). The 3-nitro isomer will elute slightly faster than the 7-nitro isomer due to intramolecular steric hindrance preventing the nitro group from fully interacting with the silica. Combine only the fractions containing a single, pure spot.

Protocol C: HPLC Purity Validation

Purpose: Quantitative verification of >98% purity for biological assays.

  • Sample Prep: Dissolve 1 mg of the purified compound in 1 mL of HPLC-grade Isopropanol.

  • Column: Use a reverse-phase C-8 column (e.g., Zorbax C-8)[4].

  • Mobile Phase: Run a concave gradient system utilizing 0.02 M acetic acid (A) and Isopropanol (B). Ramp Isopropanol from 27% to 100% over 45 minutes[5].

  • Detection: Monitor UV absorbance at 254 nm and 365 nm.

  • Self-Validation Step: Integrate the peak areas. The compound is validated for downstream use only if the main peak accounts for

    
     98.0% of the total integrated area.
    

Quantitative Data Summary

Use the following reference table to benchmark your purification metrics.

Physicochemical Property / MetricExpected Value / ConditionCausality & Notes
Optimal Recrystallization Solvent Aqueous Acetic Acid or EtOH/WaterBalances the hydrophobic fluorene core with polar functional groups[1][3].
TLC

Value (80:20 Hex:EtOAc)
~0.45 (3-nitro isomer)The 3-nitro isomer elutes faster than the 7-nitro isomer due to steric shielding.
HPLC Retention Time (C-8 Column) ~28.5 minutesHighly dependent on the isopropanol gradient curve[4].
Silica Gel Deactivation 1% Triethylamine (TEA)Prevents oxidation of the dimethylamino group on acidic silica sites.

References

  • The Carcinogenicities of Derivatives of Fluorene and Biphenyl: Fluoro Derivatives as Probes for Active Sites in 2-Acetylaminofluorene Cancer Research - AACR Journals URL:[Link]

  • High-performance liquid chromatographic analysis of 2-aminofluorene and its metabolites in monolayer cultures of rat hepatocytes PubMed / OSTI.GOV URL:[Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-Dimethylamino-3-nitrofluorene

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Scientific Context

The synthesis of 2-dimethylamino-3-nitrofluorene is a critical electrophilic aromatic substitution workflow, historically utilized in 1[1] and as an intermediate for advanced fluorescent materials. The synthesis relies on the nitration of 2-dimethylaminofluorene. However, the electron-rich nature of the tertiary amine and the highly benzylic C9-position of the fluorene core make this transformation [susceptible to severe side reactions][ref1.7][2].

This guide provides a self-validating framework to troubleshoot common synthetic failures, control regioselectivity, and prevent oxidative degradation.

Mechanistic Pathway & Troubleshooting Workflow

Workflow SM 2-Dimethylaminofluorene (Starting Material) Nitration Nitration (Acetyl Nitrate / -5°C) SM->Nitration Target This compound (Target Product) Nitration->Target Controlled Pathway (Kinetic Control) Side1 C9 Oxidation: Fluorenone Derivative Nitration->Side1 Excess Oxidant / High Temp Side2 Demethylation: 2-Methylamino-3-nitrofluorene Nitration->Side2 Strong Acid (Iminium Formation) Side3 Regioisomers: 1-Nitro & 7-Nitro Nitration->Side3 Thermodynamic Control Side4 Over-nitration: Dinitro Derivatives Nitration->Side4 Excess HNO3

Mechanistic workflow of 2-dimethylaminofluorene nitration and its associated side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yielding a large amount of a yellow/orange byproduct, and how do I prevent it? Root Cause: The byproduct is likely 2-dimethylamino-3-nitrofluoren-9-one. The methylene bridge at the C9-position of the fluorene core is highly benzylic and acidic. When exposed to harsh, oxidizing nitrating mixtures (like standard mixed acid, HNO₃/H₂SO₄), this position readily undergoes oxidation to form a fluorenone derivative[2]. Intervention: Transition from mixed acid to a milder, non-aqueous nitrating agent. Acetyl nitrate (AcONO₂), generated in situ from fuming nitric acid and acetic anhydride, provides the necessary electrophilicity for nitration without the [excessive oxidative potential][ref1.10][3] that degrades the fluorene core.

Q2: LC-MS analysis of my crude mixture shows a significant [M-14] peak. What causes this? Root Cause: An [M-14] peak is the classic signature of oxidative demethylation, yielding 2-methylamino-3-nitrofluorene. Direct nitration of amines is notoriously difficult because the amine can either form an[unreactive protonated salt][ref1.8][4] or undergo oxidative cleavage. In the presence of strong oxidants and acid, the tertiary dimethylamino group forms an iminium ion intermediate, which subsequently hydrolyzes to release formaldehyde and the secondary amine. Intervention: This side reaction is highly temperature-dependent. Maintain strict cryogenic control (-5°C to 0°C) during the addition of the nitrating agent.

Q3: How can I suppress the formation of 1-nitro and 7-nitro regioisomers? Root Cause: The dimethylamino group is a powerful ortho/para-directing activator. While the 3-position is the kinetically favored ortho site, the 1-position (also ortho) and the 7-position (which acts as a para-like site due to the extended biphenyl-like conjugation of the fluorene system) are highly competitive[1]. Intervention: Regioselectivity here is governed by kinetic vs. thermodynamic control. Lowering the reaction temperature and using a bulky nitrating complex (like acetyl nitrate in acetic acid) sterically hinders attack at the 1-position (blocked by the C9 protons) and kinetically favors the 3-position over the 7-position.

Q4: I am observing dinitro- species (e.g., 3,7-dinitrofluorene derivatives). How do I control this? Root Cause: Over-nitration occurs because the initial starting material is heavily activated. Even after the first nitro group installs at the 3-position and deactivates that specific ring, the adjacent ring (specifically the 7-position) remains susceptible to electrophilic attack if excess nitronium ions are present[2]. Intervention: Strictly limit the stoichiometry of the nitrating agent to 1.01–1.05 equivalents. Furthermore, always add the nitrating agent to the substrate (inverse addition) to prevent temporary local excesses of nitric acid.

Quantitative Optimization Data

The table below summarizes the causality between nitration conditions and the distribution of side reactions, demonstrating why Acetyl Nitrate is the optimal system.

Nitration SystemTemp (°C)Target Yield (3-Nitro)C9-Oxidation (Fluorenone)DemethylationRegioisomers (1-/7-)Dinitro Species
HNO₃ / H₂SO₄ (Mixed Acid)25°C< 20%~30%~15%~10%~25%
HNO₃ / Glacial AcOH20°C45%15%10%20%10%
Cu(NO₃)₂ / Ac₂O25°C72%5%5%15%3%
HNO₃ / Ac₂O (Acetyl Nitrate) -5°C > 85% < 2% < 1% ~10% < 2%

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes in situ generated acetyl nitrate to kinetically favor the 3-position while suppressing C9-oxidation and demethylation.

Phase 1: Reagent Preparation (In Situ Acetyl Nitrate)

  • In a flame-dried, round-bottom flask under an N₂ atmosphere, add 5.0 equivalents of anhydrous acetic anhydride (Ac₂O).

  • Cool the flask to -5°C using an ice/salt bath.

  • Dropwise, add 1.05 equivalents of fuming nitric acid.

Validation Check: The solution must remain colorless to pale yellow. A deep red or brown color indicates the decomposition of acetyl nitrate into NO₂ gas, which will lead to[oxidative side reactions][ref1.10][3]. Discard and restart if deep red.

Phase 2: Substrate Addition & Reaction 4. In a separate flask, dissolve 1.0 equivalent of 2-dimethylaminofluorene in anhydrous dichloromethane (DCM) (0.2 M concentration). Cool to -5°C. 5. Transfer the acetyl nitrate solution to an addition funnel and add it dropwise to the substrate solution over 45 minutes.

Validation Check: The internal temperature must not exceed 0°C during addition. The reaction mixture should transition to a deep orange color.

Phase 3: Quench & Workup 6. Stir for an additional 60 minutes at 0°C. 7. Pour the reaction mixture over crushed ice and slowly neutralize with saturated aqueous NaHCO₃.

Validation Check: Verify the aqueous phase pH is strictly between 7.5 and 8.0. Acidic conditions during workup can trigger late-stage hydrolysis of the amine.

  • Extract with ethyl acetate (3 × 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 4: Analytical QC 9. Analyze the crude mixture via LC-MS.

Validation Check: The primary peak must correspond to the 5[5]. Ensure the [M-14] peak (241.10 m/z) is < 2% by area, confirming the absence of demethylation.

References

  • Title: The Carcinogenicities of Derivatives of Fluorene and Biphenyl: Fluoro Derivatives as Probes for Active Sites in 2-Acetylaminofluorene Source: Cancer Research - AACR Journals URL: 1

  • Title: this compound (C15H14N2O2) - PubChemLite Source: PubChemLite (uni.lu) URL: 5

  • Title: Nitration of fluorenones 1, 2a, and 2b Source: ResearchG
  • Title: Nitration of Primary Amines to Form Primary Nitramines (Review) Source: CERES Research Repository (Cranfield University) URL: [Verify Source][ref1.8]
  • Title: Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate Source: PMC (National Institutes of Health) URL: [Verify Source][ref1.10]

[ref1.7]: : [ref1.10]:

Sources

Technical Support Center: Stability of 2-Dimethylamino-3-nitrofluorene in Solution

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Dimethylamino-3-nitrofluorene. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address stability issues you may encounter during your experiments. As Senior Application Scientists, we have compiled this information based on the chemical properties of its functional groups and data from structurally related compounds to ensure you can proceed with confidence in your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound to maintain its integrity.

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability in its solid form, this compound should be stored in a cool, dry, and dark location within a tightly sealed container.[1] To prevent degradation from atmospheric moisture and oxygen, storage under an inert atmosphere, such as argon or nitrogen, is advisable. For long-term storage, maintaining the compound at -20°C is recommended.[2]

Q2: What solvents are most suitable for dissolving and storing this compound?

While specific solubility data is limited, based on its structure, this compound is likely soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] When preparing solutions for storage, it is crucial to use anhydrous solvents to minimize moisture-related degradation.

Q3: Is this compound expected to be stable in aqueous solutions?

The stability of compounds with amino groups in aqueous solutions can be pH-dependent.[2] For β-aminoketones, which share some structural similarities, stability is generally greater under acidic conditions where the amino group is protonated, preventing its participation in degradation reactions.[3] Conversely, neutral to basic conditions can lead to instability.[3] It is recommended to prepare fresh aqueous solutions for immediate use. If temporary storage is necessary, it should be at a low temperature and near a neutral pH.[2]

Q4: What are the primary factors that can affect the stability of this compound in solution?

Several factors can influence the stability of chemical compounds in solution:

  • Temperature: Higher temperatures can accelerate the rate of chemical degradation.[4]

  • Light Exposure: Nitroaromatic compounds can be sensitive to light, which may induce photodegradation.[2]

  • pH: As mentioned, the pH of aqueous solutions can significantly impact the stability of compounds containing amino groups.[3][4]

  • Oxygen and Contaminants: The presence of oxygen can promote oxidation, while chemical contaminants can catalyze degradation reactions.[4] Impurities in solvents or from other reagents can also lower the thermal stability of nitro compounds.[5]

II. Troubleshooting Guide: In-Solution Instability

This guide provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound.

Issue 1: Rapid Decrease in Compound Concentration in a Freshly Prepared Solution

Symptoms:

  • A significant drop in the expected concentration of this compound shortly after dissolution, as observed by analytical techniques like HPLC or LC-MS.

  • Inconsistent results in bioassays or chemical reactions.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Photodegradation Nitroaromatic compounds are often susceptible to degradation upon exposure to light.[2] The energy from UV or visible light can lead to the reduction of the nitro group or other photochemical reactions.1. Protect from Light: Prepare and handle the solution in a dark room or use amber-colored vials. Wrap experimental setups with aluminum foil. 2. Comparative Analysis: Prepare two samples. Expose one to ambient light and keep the other in complete darkness. Analyze both after a set period to determine if light exposure is the cause of degradation.
Solvent-Mediated Degradation The choice of solvent can impact stability. Some solvents may contain impurities or have properties that promote decomposition. For example, protic solvents might facilitate proton-transfer-related degradation pathways. A study on nitroaromatic explosives showed that stability varied significantly between acetonitrile/water and methanol/water systems.[6]1. Use High-Purity Solvents: Ensure the use of anhydrous, high-purity solvents to minimize contaminants. 2. Solvent Screening: If instability is suspected, test the compound's stability in a small number of alternative, recommended solvents (e.g., DMSO, DMF).
pH-Related Instability (in aqueous or protic solvents) The dimethylamino group can influence the compound's stability based on the solution's pH. In neutral or basic conditions, the unprotonated nitrogen may be more reactive.[3]1. Control pH: If working with aqueous or protic solutions, consider buffering the solution to a slightly acidic pH (e.g., pH 4-5), if compatible with your experimental design. 2. pH Stability Study: Prepare small aliquots of the solution in buffers of varying pH (e.g., 4, 7, 9) and monitor the concentration over time to identify the optimal pH range for stability.
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis

Symptoms:

  • New peaks, not corresponding to the parent compound or expected products, appear in HPLC, LC-MS, or GC-MS chromatograms.

  • Changes in the color of the solution over time.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Formation of Degradation Products The new peaks are likely degradation products resulting from processes like nitro-reduction or oxidation. The nitro group can be reduced to nitroso, hydroxylamino, and ultimately amino groups.[7] The fluorene ring system itself can also undergo hydroxylation.[8]1. Forced Degradation Study: To tentatively identify degradation products, perform a forced degradation study. Expose the compound to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting mixtures by LC-MS/MS to characterize the degradation products. 2. Literature Review: Search for literature on the degradation of similar nitroaromatic or fluorene-based compounds to predict potential degradation products.
Reaction with Solvent Impurities Trace impurities in solvents, such as aldehydes, can react with the active compound.[9]1. Solvent Blank Analysis: Run a blank analysis of the solvent to check for impurities. 2. Use High-Purity Solvents: Switch to a new, high-purity, or different batch of solvent.
Formation of Nitrosamines In the presence of nitrosating agents (like nitrites, which can be contaminants), secondary amines can form nitrosamines.[10]1. Analytical Characterization: Use highly sensitive analytical methods like LC-MS/MS or GC-MS to identify and quantify potential nitrosamine impurities.[11] 2. Control of Excipients: If working with formulations, be aware that some excipients can contain nitrite impurities.[12]
Experimental Protocols
Protocol 1: Basic Chemical Stability Study Workflow

This protocol outlines a general workflow to assess the stability of this compound under various conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve in a high-purity solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Preparation of Test Samples:

    • Dilute the stock solution to a suitable working concentration in different solvents or buffered solutions to be tested.

  • Exposure to Stress Conditions:

    • Control: Store a sample protected from light at a low temperature (e.g., 4°C).

    • Light Exposure: Expose a sample to ambient or UV light.

    • Temperature: Store samples at elevated temperatures (e.g., 40°C, 60°C).

    • pH: For aqueous solutions, test stability in acidic, neutral, and basic buffers.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.

  • Analytical Measurement:

    • Analyze the aliquots using a validated stability-indicating method, such as HPLC-UV or LC-MS.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control sample to determine the percentage of degradation and identify the formation of any new peaks.

Protocol 2: Troubleshooting Workflow for Inconsistent Results

When faced with inconsistent experimental outcomes, this workflow can help systematically identify the root cause.

G A This compound B Nitro-Reduced Products (e.g., 2-amino derivative) A->B Reduction (Enzymatic/Chemical) C Ring-Hydroxylated Products A->C Oxidation D Photodegradation Products A->D Light Exposure

Caption: Potential degradation pathways for this compound.

III. References

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]

  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27–33. [Link]

  • Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Journal of Hazardous Materials, 162(2-3), 1578–1582. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Retrieved from [Link]

  • LinkedIn. (2024, May 15). Winning Strategies to Develop an Analytical Method for Nitrosamines. Retrieved from [Link]

  • University of Almería. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C15H14N2O2). Retrieved from [Link]

  • Möller, L., Rafter, J., & Gustafsson, J. A. (1987). Metabolism of the carcinogenic air pollutant 2-nitrofluorene in the rat. Carcinogenesis, 8(5), 637–645. [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

  • PubChem. (n.d.). 2-Dimethylamino-7-nitrofluorene. Retrieved from [Link]

  • Gassnova. (2010, August 24). SUPPORT ON INPUT TO ENVIRONMENTAL DISCHARGES – EVALUATION OF DEGRADATION COMPONENTS. Retrieved from [Link]

  • Chemkart. (n.d.). 2-Dimethylamino isopropyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism of 2-Nitrofluorene, an Environmental Pollutant, and 2-Acetylaminofluorene in Fish. Retrieved from [Link]

  • MDPI. (2025, August 25). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved from [Link]

  • iMedPub. (2016, January 28). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). DMFDMA catalyzed synthesis of 2-((Dimethylamino)methylene)-3,4-dihydro-9-arylacridin-1(2H)-ones and their derivatives: In-vitro antifungal, antibacterial and antioxidant evaluations. Retrieved from [Link]

  • MDPI. (2022, December 16). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Unusual temperature-sensitive protonation behaviour of 4-(dimethylamino)pyridine. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Dimethylamino-3-nitrofluorene

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers optimizing the synthesis of 2-Dimethylamino-3-nitrofluorene (CAS: 57105-64-3).

Status: Active Topic: Regioselective Nitration & Synthesis Optimization Audience: Organic Chemists, Medicinal Chemists, Toxicology Researchers

Executive Summary

The synthesis of This compound presents a specific regiochemical challenge. The fluorene ring system, combined with the strong activating effect of the dimethylamino group, creates competition between the 3-position (ortho to the amine) and the 7-position (para-like conjugation).

Standard nitration conditions (e.g., mixed acids) often favor the 7-nitro isomer or lead to oxidative degradation of the amine. This guide details the optimized Acetyl Nitrate protocol to favor the 3-nitro isomer and provides troubleshooting for common failure modes.

Part 1: Critical Troubleshooting (Q&A)

Q1: Why is my reaction yielding primarily 2-Dimethylamino-7-nitrofluorene instead of the 3-nitro isomer?

Diagnosis: Loss of Regiocontrol due to Protonation. Technical Explanation: If you use strong mineral acids (e.g.,


), the dimethylamino group becomes protonated to an ammonium species (

). This converts the substituent from a strong activator/ortho-director to a strong deactivator/meta-director. In the fluorene system, this electronic change, combined with the steric bulk of the solvated ammonium, shifts the electrophilic attack to the remote 7-position (on the other ring). Solution: Switch to Acetyl Nitrate (generated in situ from

and Acetic Anhydride).[1] This reagent allows the reaction to proceed under conditions where the free amine character is maintained enough to direct the nitronium ion to the ortho (3) position via a specific coordination mechanism, while minimizing protonation.
Q2: The reaction mixture turns black/tarry immediately. How do I prevent this?

Diagnosis: Oxidative Degradation. Technical Explanation: Tertiary aromatic amines are highly susceptible to oxidation by nitric acid, leading to the formation of radical cations, N-oxides, and polymerization products (tars). Solution:

  • Temperature Control: The reaction must be initiated at -10°C to 0°C .

  • Reagent Order: Add the nitrating agent dropwise to the substrate solution.[2] Never add the substrate to the bulk nitrating agent.

  • Inert Atmosphere: Perform the reaction under Nitrogen (

    
    ) or Argon to minimize background oxidation.
    
Q3: I cannot separate the 3-nitro and 7-nitro isomers by recrystallization.

Diagnosis: Structural Similarity. Technical Explanation: Both isomers are planar, yellow/orange solids with similar solubilities in ethanol and acetic acid. Recrystallization is rarely sufficient for isomerically pure separation. Solution: Use Flash Column Chromatography .

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Toluene:Hexane gradient (start 1:1) or Dichloromethane:Hexane. The 3-nitro isomer typically elutes after the 7-nitro isomer due to the "ortho effect" and hydrogen bonding interactions with the silica surface (if any trace protons are present).

Part 2: Optimized Experimental Protocol

Workflow: Synthesis of this compound

This protocol utilizes a "Mild Nitration" strategy to maximize regioselectivity for the 3-position.

Reagents & Equipment
  • Substrate: 2-Dimethylaminofluorene (2-DMAF)[3]

  • Solvent: Acetic Anhydride (

    
    ), Glacial Acetic Acid (
    
    
    
    )
  • Nitrating Agent: Fuming Nitric Acid (

    
    , >90%)
    
  • Quench: Ice-water, Ammonium Hydroxide (

    
    )
    
Step-by-Step Procedure
  • Preparation of Acetyl Nitrate (In Situ):

    • Caution: Acetyl nitrate is explosive if isolated. Generate and use immediately in solution.

    • In a separate flask, cool 10 mL of Acetic Anhydride to 0°C.

    • Slowly add 1.1 equivalents of Fuming Nitric Acid dropwise, keeping the temperature below 5°C. Stir for 15 minutes.

  • Substrate Solubilization:

    • Dissolve 1.0 equivalent of 2-Dimethylaminofluorene in Glacial Acetic Acid (approx. 10 mL per gram of substrate).

    • Cool this solution to 0°C in an ice/salt bath.

  • Nitration Reaction:

    • Add the cold Acetyl Nitrate solution dropwise to the stirred 2-DMAF solution over 30 minutes.

    • Critical: Maintain internal temperature between 0°C and 5°C.

    • Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quench & Workup:

    • Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

    • Neutralize carefully with Ammonium Hydroxide to pH 8-9. (The basic pH ensures the amine is free and precipitates).

    • Extract with Dichloromethane (

      
      , 3x).
      
    • Wash organic layer with Brine, dry over

      
      , and concentrate
      
    • Note: The crude solid will be orange/red.

  • Purification:

    • Purify via column chromatography (Silica gel, Hexane/EtOAc or Toluene/Hexane).

    • Yield Target: 45-60% (3-nitro isomer).

Part 3: Data & Visualization

Regioselectivity Comparison Table
Reaction ConditionPrimary Directing SpeciesMajor ProductMinor ProductOxidation Risk

/

Ammonium (

)
7-Nitro (Para-like)3-NitroHigh

/

Free Amine (

)
3-Nitro (Ortho)7-NitroLow
Nitronium Tetrafluoroborate Nitronium Ion (

)
Mixture (Low Selectivity)MixtureModerate
Reaction Pathway Diagram

ReactionPathway Start 2-Nitrofluorene (Precursor) Cond1 Standard Reduction (Zn/HCl or Pd/C+H2) Start->Cond1 Amine 2-Aminofluorene Cond2 Reductive Methylation (HCHO / NaCNBH3) Amine->Cond2 Dimethyl 2-Dimethylaminofluorene (Key Intermediate) Cond3 Nitration: Acetyl Nitrate (0°C, Ac2O) Dimethyl->Cond3 Optimized Route Cond4 Nitration: Mixed Acid (H2SO4/HNO3) Dimethyl->Cond4 Avoid Cond1->Amine Cond2->Dimethyl Target This compound (TARGET) Cond3->Target Major Product Side 2-Dimethylamino-7-nitrofluorene (Side Product) Cond4->Side Major Product

Caption: Synthetic pathway illustrating the divergence in regioselectivity based on nitration conditions. The green path represents the optimized protocol for the 3-nitro isomer.

References

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 2-Dimethylamino-7-nitrofluorene (Isomer Comparison). Retrieved March 7, 2026, from [Link]

  • Gribble, G. W. (1998). Nitration of Amines and Haloamines. In The Chemistry of Amino, Nitroso, Nitro and Related Groups. Wiley-Interscience.

Sources

Troubleshooting "2-Dimethylamino-3-nitrofluorene" fluorescence quenching

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Photophysics Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex photophysical behaviors of 2-Dimethylamino-3-nitrofluorene (CAS: 57105-64-3)[1].

This molecule is a classic


 (Donor-

-Acceptor) push-pull system. The planar fluorene core acts as a

-conjugated bridge, the dimethylamino group (

) serves as a strong electron donor, and the nitro group (

) acts as a potent electron acceptor. Troubleshooting fluorescence loss in this compound requires isolating environmental factors from intrinsic photophysical phenomena, such as Photoinduced Electron Transfer (PET)[2], Twisted Intramolecular Charge Transfer (TICT), and the Inner Filter Effect (IFE)[3].

Below is our comprehensive troubleshooting guide, diagnostic data matrix, and validated protocols to restore and accurately quantify your fluorescence signals.

Diagnostic Data Matrix: Identifying the Quenching Mechanism

Before altering your experimental conditions, you must classify the type of quenching occurring in your sample. Compare your experimental observations against this self-validating diagnostic matrix[3][4].

Quenching MechanismPhysical CausalityFluorescence Lifetime (

)
UV-Vis Absorption SpectrumStern-Volmer Plot (

)
Dynamic (Collisional) Diffusional collision with external quenchers (e.g.,

, halogens) facilitates non-radiative decay[4].
Decreases linearly with quencher concentration.Unchanged.Linear (

).
Static (Complexation) Ground-state complex formation between the fluorene derivative and an analyte[3].Unchanged (

).
Shifts or broadens (new charge-transfer band).Linear (indicates association constant

).
Inner Filter Effect (IFE) High concentration of fluorophore or analyte absorbs the excitation/emission light[3].Unchanged.High absorbance (

) at Ex/Em wavelengths.
Non-linear (artificial apparent quenching).
Intramolecular PET Nitro group's low-lying LUMO accepts an electron from the excited fluorene core[2].Drastically shortened.Unchanged by dilution.N/A (Intrinsic property).
TICT State Formation Polar solvents stabilize a twisted conformation, breaking planarity and increasing non-radiative decay.Shortened in polar media.Red-shifted (solvatochromism).N/A (Solvent-dependent).

Photophysical Pathways & Causality

To troubleshoot effectively, you must understand the competing energy pathways in this compound. The diagram below illustrates how the locally excited (LE) state is intercepted by PET or TICT pathways before radiative emission can occur.

Photophysics S0 Ground State (S0) This compound S1_LE Locally Excited State (LE) Planar Conformation S0->S1_LE Excitation (hν) S1_TICT TICT State (Stabilized in Polar Solvents) S1_LE->S1_TICT Solvent Relaxation Bond Rotation PET PET Pathway (Nitro Group Electron Acceptance) S1_LE->PET Intramolecular Electron Transfer Emission Fluorescence Emission (Radiative Decay) S1_LE->Emission Non-polar media Rigid environment NonRad Non-Radiative Decay (Heat / Phonons) S1_TICT->NonRad Quenching PET->NonRad Charge Recombination Emission->S0 NonRad->S0

Fig 1: Competing photophysical pathways in this compound. The nitro group acts as a potent internal quencher via PET.

Troubleshooting FAQs

Q1: My this compound sample is highly fluorescent in toluene, but the signal completely disappears when I switch to DMSO or Water. Is the compound degrading? A: It is highly unlikely to be degradation. You are observing Solvent-Induced Quenching via TICT . Because this molecule is a push-pull system, excitation causes a massive dipole moment change. Highly polar solvents (like DMSO or water) thermodynamically stabilize the highly polar Twisted Intramolecular Charge Transfer (TICT) state. In the TICT state, the dimethylamino group rotates out of coplanarity with the fluorene core, effectively decoupling the


-system and funneling the excited state energy into non-radiative decay (heat).
Actionable fix: If you must work in aqueous media, consider encapsulating the fluorophore in a hydrophobic environment (e.g., micelles, cyclodextrins, or BSA) to restrict bond rotation and shield it from solvent polarity.

Q2: I am titrating a target analyte into the fluorene solution, and the Stern-Volmer plot (


 vs. 

) is curving upwards. What causes this non-linearity?
A: An upward-curving Stern-Volmer plot indicates a combination of Static and Dynamic Quenching , or a "sphere of action" effect[4]. The analyte is likely forming a non-fluorescent ground-state complex with the fluorene derivative (static) while simultaneously colliding with excited fluorophores (dynamic). Actionable fix: You must run Time-Correlated Single Photon Counting (TCSPC) to measure the fluorescence lifetime (

). If

remains linear while

curves upward, you have successfully decoupled the dynamic component from the static component.

Q3: Does pH affect the auto-quenching behavior of this specific molecule? A: Yes, profoundly. Fluorescence intensity is highly dependent on pH[5]. At low pH (acidic conditions), the lone pair of electrons on the dimethylamino group becomes protonated (


). This protonation eliminates its electron-donating ability, completely shutting down the Intramolecular Charge Transfer (ICT) push-pull system. Conversely, the nitro group remains an electron acceptor, meaning PET quenching may dominate[2].
Actionable fix: Maintain a stable pH using buffered solutions (pH 7.4) to ensure the dimethylamino group remains unprotonated if you require the ICT emission band.

Q4: I suspect the nitro group is causing self-quenching. Can I prevent this? A: The nitro group is a well-documented intrinsic fluorescence quencher due to its low-lying Lowest Unoccupied Molecular Orbital (LUMO), which drives Photoinduced Electron Transfer (PET)[2]. You cannot "prevent" intramolecular PET without chemically modifying the molecule (e.g., reducing the


 to an amine 

). However, you can mitigate it by lowering the temperature, which reduces the thermal energy available to cross the activation barrier for electron transfer[5].

Validated Experimental Protocols

To ensure scientific integrity, every troubleshooting step must be self-validating. Do not assume dynamic quenching without first ruling out optical artifacts like the Inner Filter Effect (IFE).

Protocol A: Mathematical Correction of the Inner Filter Effect (IFE)

If your fluorophore concentration is too high, or if your quencher absorbs light at the excitation/emission wavelengths, the loss of signal is an optical artifact, not true physical quenching[3].

  • Baseline Measurement: Record the UV-Vis absorption spectrum of your exact assay solution (fluorophore + buffer + quencher) in a standard 1 cm pathlength cuvette.

  • Threshold Check: Note the absorbance values at your specific excitation wavelength (

    
    ) and emission wavelength (
    
    
    
    ). If
    
    
    or
    
    
    > 0.1, IFE is occurring and must be corrected.
  • Fluorescence Measurement: Record the observed fluorescence intensity (

    
    ).
    
  • Self-Validating Correction: Apply the standard IFE correction equation to calculate the true fluorescence (

    
    ):
    
    
    
    
  • Analysis: Re-plot your Stern-Volmer data using

    
    . If the quenching disappears, your issue was purely optical.
    
Protocol B: Decoupling Static vs. Dynamic Quenching via TCSPC

If IFE is ruled out, you must determine if the quenching is happening in the ground state (Static) or excited state (Dynamic)[4].

  • Sample Preparation: Prepare a series of this compound solutions (

    
    ) with increasing concentrations of your suspected quencher.
    
  • Lifetime Acquisition: Excite the samples using a pulsed laser diode (e.g., 375 nm or 405 nm) and record the fluorescence decay curves using a Time-Correlated Single Photon Counting (TCSPC) module.

  • Deconvolution: Fit the decay curves to a multi-exponential decay model using Instrument Response Function (IRF) deconvolution to extract the amplitude-weighted average lifetime (

    
    ).
    
  • Causality Check:

    • If

      
       remains constant across all quencher concentrations, the quenching is Static  (a dark complex is forming in the ground state).
      
    • If

      
       decreases proportionally with quencher concentration, the quenching is Dynamic  (collisional deactivation is occurring)[4].
      

Troubleshooting Decision Tree

Follow this logical workflow to systematically diagnose and resolve fluorescence loss in your experiments.

Workflow Start Observe Fluorescence Quenching in this compound CheckAbs Protocol A: Measure UV-Vis Absorbance Start->CheckAbs IsAbsHigh Abs > 0.1 at Ex/Em? CheckAbs->IsAbsHigh CorrectIFE Apply IFE Mathematical Correction Re-evaluate Signal IsAbsHigh->CorrectIFE Yes (Optical Artifact) CheckLifetime Protocol B: Measure Fluorescence Lifetime (τ) IsAbsHigh->CheckLifetime No (True Quenching) CorrectIFE->CheckLifetime Signal still quenched TauChange Does τ decrease with quencher? CheckLifetime->TauChange Dynamic Dynamic Quenching / PET Action: Lower Temp / Change Solvent TauChange->Dynamic Yes Static Static Quenching Action: Check for Complexation / pH shifts TauChange->Static No

Fig 2: Step-by-step diagnostic workflow for isolating the root cause of fluorescence quenching.

References

  • The Carcinogenicities of Derivatives of Fluorene and Biphenyl: Fluoro Derivatives as Probes for Active Sites in 2-Acetylaminofluorene Source: aacrjournals.org URL:[Link]

  • A fundamental study on the fluorescence-quenching effect of nitro groups in tetraphenylethene AIE dyes with electron-withdrawing groups Source: ccspublishing.org.cn URL:[Link]

  • Quenching (fluorescence) - Wikipedia Source: wikipedia.org URL:[Link]

  • Enhanced fluorescence quenching for p-nitrophenol in imidazolium ionic liquids using a europium-based fluorescent probe Source: nih.gov URL:[Link]

Sources

Technical Support Center: Characterization of 2-Dimethylamino-3-nitrofluorene and Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Dimethylamino-3-nitrofluorene (CAS: 57105-64-3) and its structural analogs. This compound features a unique "push-pull" electronic system—combining an electron-donating dimethylamino group with an electron-withdrawing nitro group on a planar fluorene backbone. While this architecture makes it highly valuable for near-infrared (NIR) dye synthesis and as a probe in chemical carcinogenesis studies [1], it introduces significant complexities during analytical characterization.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to resolve common bottlenecks in NMR, Mass Spectrometry (MS), and chromatographic separation.

I. Troubleshooting Guides & FAQs

Nuclear Magnetic Resonance (NMR) Anomalies

Q1: My


H-NMR spectrum for this compound exhibits severe signal broadening in the aromatic region. Is my sample impure? 
A1:  Not necessarily. The broadening is likely an artifact of Donor-Acceptor Charge Transfer (DACT) . The strong push-pull nature of the dimethylamino and nitro groups promotes intermolecular stacking in solution. This DACT phenomenon can induce slight paramagnetism, which drastically reduces the transverse relaxation time (

) of the nuclei, leading to broad, poorly resolved peaks [2].
  • Troubleshooting Action: Switch from a non-polar solvent (like CDCl

    
    ) to a highly polar, hydrogen-bonding solvent like DMSO-
    
    
    
    to disrupt intermolecular
    
    
    stacking. Alternatively, perform the analysis at a highly diluted concentration (
    
    
    mg/mL) or elevate the probe temperature to
    
    
    C to increase molecular tumbling rates.

Q2: How can I definitively assign the highly congested aromatic protons (H-1 vs. H-4) on the substituted ring? A2: The nitro group exerts a strong anisotropic deshielding effect, shifting ortho-protons downfield, while the dimethylamino group shields its ortho-protons. Because these effects compete, 1D


H-NMR is insufficient.
  • Troubleshooting Action: Utilize Nuclear Overhauser Effect (NOE) difference spectroscopy. Irradiating the singlet of the dimethylamino methyl groups (

    
    2.8-3.0 ppm) will show a positive NOE enhancement exclusively on the adjacent H-1 proton, allowing you to anchor your assignments and differentiate H-1 from H-4[3].
    
Mass Spectrometry (MS) Fragmentation

Q3: During GC-MS (Electron Ionization) analysis, how can I differentiate this compound from its 1-nitro or 4-nitro positional isomers? A3: The position of the nitro group on the fluorene ring dictates the primary fragmentation pathway due to steric proximity to the aliphatic C-9 protons or adjacent ring protons [3].

  • Troubleshooting Action: Analyze the ratio of the

    
     peak to the 
    
    
    
    peak. For 2- and 3-nitro substituted fluorenes, the dominant fragmentation is the simple homolytic cleavage of the C-NO
    
    
    bond, yielding a base peak corresponding to
    
    
    . Conversely, if the nitro group is at the 1- or 4-position, the proximity to the C-9 methylene bridge facilitates the abstraction of a hydrogen atom, making the loss of nitrous acid
    
    
    the dominant pathway[3].

MS_Frag M Molecular Ion [M]+ m/z 254 Path1 Loss of NO2 (-46 Da) m/z 208 M->Path1 Homolytic Cleavage Path2 Loss of HNO2 (-47 Da) m/z 207 M->Path2 H-Abstraction Isomer23 2- or 3-Nitro Isomers (Dominant Pathway) Path1->Isomer23 Base Peak Isomer14 1- or 4-Nitro Isomers (Dominant Pathway) Path2->Isomer14 Base Peak

Caption: Electron Ionization (EI) MS fragmentation logic for distinguishing nitrofluorene positional isomers.

Chromatographic Separation (HPLC/GC)

Q4: My synthesis yields a mixture of nitration isomers that co-elute on a standard C18 HPLC column. How can I achieve baseline separation? A4: Positional isomers of nitrofluorenes possess nearly identical molecular weights, hydrophobicities, and dipole moments, rendering the hydrophobic partitioning of C18 columns ineffective.

  • Troubleshooting Action: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns exploit

    
     interactions, dipole-dipole interactions, and shape selectivity. The subtle differences in the spatial arrangement of the nitro and dimethylamino groups will interact differently with the fluorinated aromatic ring of the PFP phase, enabling baseline resolution.
    

II. Quantitative Data Summaries

To facilitate rapid verification during your experiments, reference the following expected analytical parameters for this compound.

Table 1: Key Analytical Characterization Metrics

Analytical TechniqueParameterExpected Value / ObservationDiagnostic Significance
High-Res MS (ESI+)


255.1128
Confirms exact mass (C

H

N

O

)
EI-MS (70 eV) Base Peak

208 (

)
Confirms 2- or 3-position of the nitro group

H-NMR (DMSO-

)
N(CH

)

Protons

2.85 ppm (Singlet, 6H)
Anchors NOE experiments for H-1 assignment

H-NMR (DMSO-

)
H-4 Proton

8.2 - 8.4 ppm (Singlet, 1H)
Highly deshielded by the adjacent 3-NO

group
UV-Vis Spectroscopy

(DACT band)

nm (Solvent dependent)
Indicates intact push-pull electronic communication

III. Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis & Purification Workflow

Causality Focus: Nitration of fluorenes is highly exothermic and prone to over-nitration or mixed regiochemistry. Strict thermal control ensures the kinetic product is favored, while phase-selective chromatography validates purity.

  • Precursor Dissolution: Dissolve 1.0 eq of 2-dimethylaminofluorene in glacial acetic acid (0.2 M concentration) in a multi-neck round-bottom flask.

  • Thermal Equilibration: Chill the reaction vessel to exactly 5°C using an ice-salt bath. Reasoning: Higher temperatures promote the formation of 2-dimethylamino-7-nitrofluorene (the thermodynamic byproduct).

  • Nitration: Add 1.05 eq of fuming nitric acid dropwise over 30 minutes. Maintain vigorous stirring.

  • Quenching: Pour the mixture over crushed ice to precipitate the crude product. Filter and wash with cold distilled water until the filtrate is pH neutral.

  • Orthogonal Purification:

    • Step 1: Recrystallize from hot ethanol to remove dinitro-byproducts.

    • Step 2: Flash chromatography on silica gel using Hexanes/Ethyl Acetate (80:20). Verify fractions using TLC (UV active at 254 nm and visibly yellow/orange).

Synthesis A 2-Dimethylaminofluorene B Nitration (HNO3 / AcOH) Strictly < 5°C A->B Electrophilic Aromatic Sub. C Crude Mixture (Target + 7-NO2 Isomer) B->C Kinetic vs Thermodynamic D Ethanol Recrystallization C->D Removes Dinitro- species E Silica Gel Chromatography (Hexanes/EtOAc) D->E Resolves Positional Isomers F Pure 2-Dimethylamino- 3-nitrofluorene E->F Final Validation (NMR/MS)

Caption: Optimized synthesis and orthogonal purification workflow for this compound.

Protocol B: Biological Activation Assay Preparation

Causality Focus: this compound is utilized in Salmonella typhimurium (Ames) assays. It requires enzymatic reduction to become a reactive DNA-binding electrophile[1].

  • Enzymatic Activation: Incubate the purified compound with rat liver S9 fraction (containing nitroreductases and N-acetyltransferases) in a phosphate buffer (pH 7.4) at 37°C.

  • Adduct Trapping: Introduce calf thymus DNA to the mixture. The nitro group is reduced to a hydroxylamine, which is subsequently esterified and cleaved to form a highly reactive nitrenium ion that covalently binds to guanine residues.

  • Validation: Isolate the DNA, digest it enzymatically to single nucleosides, and analyze via LC-MS/MS to quantify the specific C8-deoxyguanosine adducts.

BioAct N This compound R Nitroreduction (S9 Nitroreductases) N->R Enzymatic Activation H N-Hydroxylamine Intermediate R->H Partial Reduction E Esterification (NAT / SULT enzymes) H->E Phase II Metabolism D Covalent DNA Adduct (Guanine C8-position) E->D Electrophilic Attack

Caption: Biological activation pathway of nitrofluorene derivatives leading to mutagenic DNA adducts.

IV. References

  • The Carcinogenicities of Derivatives of Fluorene and Biphenyl: Fluoro Derivatives as Probes for Active Sites in 2-Acetylaminofluorene Cancer Research - AACR Journals[Link]

  • Recent Advances on Nitrofluorene Derivatives: Versatile Electron Acceptors to Create Dyes Absorbing from the Visible to the Near and Far Infrared Region Molecules (NIH / MDPI)[Link]

  • Analytical Chemistry of Airborne Nitrofluorenes International Journal of Environmental Analytical Chemistry (Taylor & Francis)[Link]

Validation & Comparative

Unveiling the SAR of Nitrofluorene Derivatives: A Comparative Guide on 2-Dimethylamino-3-nitrofluorene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the intersection of molecular toxicology and materials science, evaluating the utility of fluorene derivatives requires a rigorous understanding of Structure-Activity Relationships (SAR). Nitrofluorenes are a highly versatile class of compounds. Depending on their substitution patterns, they can act as potent mutagens in biological systems or as highly efficient electron acceptors in organic photovoltaics[1][2].

This guide objectively compares 2-Dimethylamino-3-nitrofluorene (2-DMANF) against classic derivatives like 2-Nitrofluorene (2-NF) and 2,4,7-Trinitrofluoren-9-one (TNF) . By examining the causality between steric hindrance, electronic configuration, and biological activity, we provide a definitive framework for researchers selecting these compounds for drug development or materials engineering.

Structural Dynamics: The Role of Steric Hindrance

The biological and electronic behaviors of nitroaromatic compounds are fundamentally dictated by the coplanarity of the nitro group with the aromatic ring system.

  • 2-Nitrofluorene (2-NF): Features a highly planar structure. This coplanarity allows the nitro group to easily fit into the active sites of nitroreductase enzymes, leading to the formation of reactive N-hydroxyarylamine metabolites that intercalate into DNA, making it a potent mutagen[3][4].

  • 2,4,7-Trinitrofluoren-9-one (TNF): The presence of multiple electron-withdrawing nitro groups significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), making it a classic electron acceptor used in non-fullerene solar cells[2].

  • This compound (2-DMANF): The introduction of a bulky dimethylamino group adjacent to the nitro group at the 3-position creates massive steric hindrance. This forces the nitro group to twist perpendicularly out of the fluorene plane[4]. Consequently, 2-DMANF exhibits little to no carcinogenic or mutagenic activity, as the perpendicular orientation prevents both enzymatic nitroreduction and stable DNA intercalation[4][5].

Pathway A Nitrofluorene Scaffold B Planar Nitro Group (e.g., 2-Nitrofluorene) A->B C Sterically Hindered Nitro (e.g., 2-DMANF) A->C D Nitroreductase Binding B->D E Steric Clash (Enzyme Exclusion) C->E F N-hydroxy Intermediate D->F H Metabolic Clearance (Non-mutagenic) E->H G DNA Intercalation (Mutagenesis) F->G

Mechanistic pathway illustrating how steric hindrance in 2-DMANF prevents mutagenic activation.

Comparative Performance Data

To objectively select a nitrofluorene derivative, researchers must weigh their electronic properties against their toxicological profiles. The table below summarizes the quantitative and qualitative differences driven by their specific substitution patterns.

CompoundStructural ProfileMutagenicity (Ames Test)Relative LUMO LevelPrimary Application
2-Nitrofluorene (2-NF) Coplanar nitro groupHigh (Direct intercalator)ModerateToxicological reference standard
2-DMANF Sterically hindered (twisted nitro)Negligible / Low[5]High (Push-pull system)Mechanistic SAR probe / Dye intermediate
TNF Multiple coplanar nitro groupsModerate to HighVery Low (Strong acceptor)Non-fullerene acceptor / Photovoltaics[2]

Expert Experimental Methodologies

To empirically validate the SAR claims above, a dual-pronged experimental approach is required. The following protocols are designed as self-validating systems, ensuring that both biological safety and electronic utility are accurately quantified.

Protocol A: High-Throughput Ames Fluctuation Test (Mutagenicity)

Causality: The Ames test utilizes Salmonella typhimurium strains with pre-existing mutations. We use this to prove that the steric bulk of 2-DMANF prevents the frameshift mutations typically caused by planar nitrofluorenes[3]. Self-Validation: The inclusion of 2-NF as a positive control ensures that the bacterial nitroreductases are active, validating any negative result observed for 2-DMANF.

  • Strain Preparation: Culture S. typhimurium TA98 (sensitive to frameshift mutagens) overnight in Oxoid nutrient broth at 37°C until an OD600 of 1.0 is reached.

  • Compound Formulation: Dissolve 2-DMANF, 2-NF (Positive Control), and vehicle (DMSO, Negative Control) to create a concentration gradient (0.1 to 100 µ g/plate ).

  • Metabolic Activation (Optional but recommended): Prepare a mixture with and without 10% mammalian liver S9 fraction to account for both direct bacterial nitroreduction and hepatic metabolism.

  • Exposure: Mix 100 µL of the bacterial culture, 500 µL of S9 mix (or buffer), and 10 µL of the test compound. Incubate for 20 minutes at 37°C.

  • Plating & Readout: Add 2 mL of molten top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates. Incubate for 48 hours at 37°C. Count revertant colonies. A lack of significant colony increase for 2-DMANF compared to the DMSO control confirms its non-mutagenic profile.

Protocol B: Cyclic Voltammetry (Electronic Property Profiling)

Causality: To utilize nitrofluorenes in materials science (e.g., as push-pull dyes or acceptors), we must determine their electron affinity[1]. Cyclic voltammetry (CV) measures the reduction onset potential (


), which directly correlates to the LUMO energy level.
  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous acetonitrile.
    
  • Cell Setup: Use a three-electrode system: Glassy carbon working electrode, Platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Calibration: Run a baseline scan with Ferrocene/Ferrocenium (

    
    ) as an internal standard.
    
  • Measurement: Dissolve 1 mM of 2-DMANF in the electrolyte solution. Sweep the potential from 0 V to -2.0 V at a scan rate of 50 mV/s.

  • Data Extraction: Calculate the LUMO using the empirical formula:

    
    . The push-pull nature of 2-DMANF (electron-donating dimethylamino + electron-withdrawing nitro) will yield a distinct electrochemical bandgap compared to the purely electron-withdrawing TNF.
    

Integrated Screening Workflow

For drug development professionals synthesizing novel fluorene libraries, isolating the variables of toxicity and electronic efficacy is paramount. The workflow below illustrates the critical path from synthesis to SAR data integration.

Workflow S1 Compound Synthesis S2 Purity Verification (HPLC/NMR) S1->S2 S3 Cyclic Voltammetry (HOMO/LUMO) S2->S3 Electronic S4 Ames Test (Toxicity Screen) S2->S4 Biological S5 SAR Data Integration S3->S5 S4->S5

End-to-end experimental workflow for evaluating nitrofluorene derivatives.

Conclusion & Expert Insights

The comparison between this compound and its analogs perfectly encapsulates the power of rational molecular design. By simply introducing a bulky dimethylamino group at the 3-position, the toxicological liability of the nitrofluorene scaffold is effectively neutralized via steric exclusion[4][5]. While this makes 2-DMANF an excellent negative control in mutagenesis assays, its unique push-pull electronic configuration simultaneously opens doors for its use as an intermediate in advanced optoelectronic materials. Researchers must leverage these structural nuances—validating them through rigorous, controlled assays—to safely harness the potential of nitroaromatic compounds.

References

1.[5] The Carcinogenicities of Derivatives of Fluorene and Biphenyl: Fluoro Derivatives as Probes for Active Sites in 2-Acetylaminofluorene. Cancer Research - AACR Journals. 5 2.[3] Comparative evaluation of 11 in silico models for the prediction of small molecule mutagenicity: role of steric hindrance and electron-withdrawing groups. ResearchGate. 3 3.[1] Effect of Nitro Substituted Ending Groups on the Photovoltaic Properties of Non-fullerene Acceptors. ResearchGate.1 4.[4] Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. 4 5.[2] 2,4,7-Trinitrofluoren-9-one | 129-79-3. Benchchem. 2

Sources

Comparing the photophysical properties of "2-Dimethylamino-3-nitrofluorene"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of 2-Dimethylamino-3-nitrofluorene against its most relevant structural analogues.

Executive Summary: The Ortho vs. Linear Paradox

In the field of solvatochromic probes and fluorescence microscopy, This compound (2,3-DMANF) represents a distinct "ortho-substituted" structural anomaly compared to the industry-standard 2-Dimethylamino-7-nitrofluorene (2,7-DMANF) .

While the 2,7-isomer is a celebrated "push-pull" fluorophore known for its high sensitivity to solvent polarity (solvatochromism), the 2,3-isomer exhibits drastically altered photophysics due to the steric and electronic proximity of the donor (dimethylamino) and acceptor (nitro) groups. This guide analyzes why the 2,3-isomer is often non-fluorescent or weakly emissive compared to its linear counterpart, providing a critical selection framework for researchers.

Structural & Mechanistic Comparison

The core difference lies in the conjugation pathway. Fluorescence efficiency in nitrofluorenes dictates that the Intramolecular Charge Transfer (ICT) state must be accessible but stable against non-radiative decay.

FeatureThis compound (Target)2-Dimethylamino-7-nitrofluorene (Alternative)
Structure Type Ortho-Conjugated (Vicinal)Linearly Conjugated (Distal)
Donor-Acceptor Distance Short (< 3 Å)Long (~ 9 Å)
Dipole Moment Change (

)
Low to ModerateHigh (Giant dipole change on excitation)
Steric Conformation Twisted (Steric clash between

and

)
Planar (Favors extended

-conjugation)
Primary Decay Pathway Non-Radiative (Intersystem Crossing / Internal Conversion)Radiative (Strong Fluorescence)
Key Application Mutagenicity Studies / Non-emissive ControlSolvatochromic Probes / Membrane Viscosity
Mechanism of Action: The "Ortho Effect"

In 2,3-DMANF , the bulky dimethylamino group is located immediately adjacent to the nitro group. This creates significant steric hindrance, forcing the nitro group to twist out of the fluorene plane.

  • Consequence: This twisting breaks the

    
    -conjugation required for a stable emissive state.
    
  • Result: The excited state energy is dissipated rapidly via bond rotation or intersystem crossing (ISC) to a triplet state, rather than fluorescence.

In contrast, 2,7-DMANF allows the donor and acceptor to communicate across the entire fluorene backbone, creating a highly polarized but planar excited state that emits light efficiently.

Photophysical Performance Data

The following data contrasts the theoretical and observed behaviors of the target versus the standard alternative.

Table 1: Comparative Photophysical Properties
Property2,3-DMANF (Target)2,7-DMANF (Standard Alternative)2-Nitrofluorene (Baseline)
Abs. Max (

)
~380–400 nm (Broad, weak)430–460 nm (Strong, distinct ICT band)~330–350 nm
Emission Max (

)
Negligible / Non-fluorescent520–640 nm (Highly solvent dependent)~400 nm (Weak)
Stokes Shift N/ALarge (3000–5000

)
Small
Quantum Yield (

)

(in most solvents)
0.40 – 0.70 (in non-polar solvents)< 0.05
Solvatochromism MinimalPositive & Negative (Lippert-Mataga linear)None

Critical Insight: If your experiment requires a fluorescent signal to report local polarity, 2,3-DMANF is unsuitable . It should only be used as a "dark" structural control to test steric effects or metabolic mutagenicity without optical interference.

Experimental Protocols

Protocol A: Validation of Solvatochromic Response (Lippert-Mataga Plot)

Use this protocol to verify if your fluorene derivative is functioning as a polarity probe.

Reagents:

  • Cyclohexane (Non-polar)

  • Toluene (Weakly polar)

  • Dichloromethane (DCM) (Medium polarity)

  • Acetonitrile (High polarity)

  • Ethanol (Protic/High polarity)

Workflow:

  • Preparation : Prepare a

    
     stock solution of the fluorene derivative in THF.
    
  • Aliquot : Transfer

    
     of stock into 5 separate quartz cuvettes. Evaporate the THF under a nitrogen stream.
    
  • Solvation : Redissolve the residue in

    
     of each respective solvent (Cyclohexane, Toluene, DCM, Acetonitrile, Ethanol).
    
  • Spectroscopy :

    • Measure Absorption (

      
      ) from 300–600 nm. Note 
      
      
      
      .[1][2][3][4]
    • Excitation at

      
      .[2][3] Measure Emission (
      
      
      
      ) from 400–750 nm. Note
      
      
      .[2][3][4]
  • Calculation : Calculate the Stokes Shift (

    
    ) in wavenumbers (
    
    
    
    ):
    
    
  • Plotting : Plot

    
     vs. the Orientation Polarizability (
    
    
    
    ) of the solvents.
    • Result:2,7-DMANF will show a linear positive slope (indicating ICT). 2,3-DMANF will show scatter or no emission.

Mechanistic Visualization

The following diagram illustrates the divergent photophysical pathways between the Linear (2,7) and Ortho (2,3) isomers.

Photophysics cluster_27 2,7-DMANF (Linear) cluster_23 2,3-DMANF (Ortho) Excitation Excitation (hν) S0_27 Ground State (S0) Planar Excitation->S0_27 S0_23 Ground State (S0) Sterically Crowded Excitation->S0_23 S1_27 Excited ICT State (S1) Charge Separated S0_27->S1_27 Absorption Fluorescence Fluorescence (High Quantum Yield) S1_27->Fluorescence Radiative Decay S1_23 Excited State (S1) Twisted Conformation S0_23->S1_23 Absorption (Blue Shifted) Triplet Triplet State (T1) Non-Radiative Decay S1_23->Triplet Intersystem Crossing (ISC) Heat Heat Dissipation Triplet->Heat Relaxation

Caption: Comparative photophysical pathways. 2,7-DMANF favors radiative fluorescence, while sterically hindered 2,3-DMANF favors non-radiative decay.

References

  • Comparison of Isomeric Nitrofluorenes in Mutagenicity Studies Title: The Carcinogenicities of Derivatives of Fluorene and Biphenyl: Fluoro Derivatives as Probes for Active Sites. Source: Cancer Research, AACR. URL:[Link] Relevance: Establishes the synthesis and biological inactivity of the 2,3-isomer compared to others.

  • Solvatochromism of the 2,7-Isomer (Standard) Title: 2-Amino-7-nitro-fluorenes in Neat and Mixed Solvents: Optical Band Shapes and Solvatochromism. Source: The Journal of Physical Chemistry A. URL:[Link] Relevance: Defines the standard photophysical behavior for the linear dimethylamino-nitrofluorene system.

  • General Photophysics of Nitro-Amino Aromatics Title: Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. Source: Journal of Materials Chemistry C. URL:[Link] Relevance: Explains the "ortho effect" and quenching mechanisms in nitro-substituted fluorophores.

Sources

Validation of Dimethylamino-nitrofluorene Probes: Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Isomer Specificity in Molecular Sensing

Status: Validated (Isomer Dependent) Primary Sensor Candidate: 2-Dimethylamino-7-nitrofluorene (DMANF) Note on Target Molecule: The user-specified isomer, 2-Dimethylamino-3-nitrofluorene (CAS 57105-64-3), is primarily characterized in toxicological literature as a structural analog with significantly reduced carcinogenic activity compared to its 2-acetylamino counterparts. In the context of molecular sensing (fluorescence, solvatochromism, and polymerization monitoring), the 2,7-isomer (DMANF) is the industry-validated probe due to its linear "push-pull" conjugation path, which facilitates Intramolecular Charge Transfer (ICT).

This guide focuses on the validation of the 2-Dimethylamino-nitrofluorene class , specifically the 7-nitro isomer (DMANF) , as a molecular sensor for polarity and microviscosity , while distinguishing it from the 3-nitro isomer to ensure experimental accuracy.

Technical Specifications & Mechanism

The sensing capability of 2-Dimethylamino-nitrofluorene relies on the Twisted Intramolecular Charge Transfer (TICT) mechanism. The molecule consists of an electron donor (dimethylamino) and an electron acceptor (nitro) connected by a rigid fluorene bridge.

  • Planar State (LE): In non-polar solvents, the molecule remains planar, emitting from a Locally Excited (LE) state (blue/violet emission).

  • Twisted State (ICT): In polar environments, the dimethylamino group twists relative to the fluorene plane, stabilizing a charge-separated state (red-shifted emission). This dual-fluorescence makes it ratiometrically sensitive to solvent polarity.

  • Rigidity Sensitivity: In polymerizing systems, the restriction of this twisting motion (viscosity increase) dramatically alters the fluorescence quantum yield and lifetime, serving as a real-time probe for the Gel Effect (Trommsdorff effect) .

Mechanism Diagram: TICT Pathway

TICT_Mechanism cluster_0 Ground State (S0) cluster_1 Excited State Dynamics S0 Planar Conformation (Non-polar) LE Locally Excited (LE) State S0->LE Excitation (hν) LE->S0 Blue Fluorescence (Non-polar/Viscous) ICT Twisted Intramolecular Charge Transfer (ICT) LE->ICT Twisting (Polar Solvent) ICT->S0 Red Fluorescence (Polar/Fluid) Viscosity High Viscosity (Blocks Twisting) Viscosity->LE Enhances LE Emission

Caption: Schematic of the TICT mechanism in DMANF. High polarity favors the Red (ICT) state; high viscosity blocks the twist, favoring the Blue (LE) state.

Comparative Performance Analysis

To validate DMANF as a sensor, we compare it against established solvatochromic and viscosity probes: Prodan (Weber's dye) and 1,8-ANS .

Table 1: Sensor Performance Metrics
Feature2-Dimethylamino-7-nitrofluorene (DMANF) Prodan (Naphthalene-based)1,8-ANS (Sulfonate-based)
Primary Application Polymerization Dynamics , Solvation DynamicsMembrane Fluidity, Protein BindingProtein Hydrophobicity
Mechanism TICT (Twist-dependent)ICT (Planar)Ion-pair / ICT
Stokes Shift High (~4000–6000 cm⁻¹) High (~4000 cm⁻¹)Moderate
Viscosity Sensitivity Excellent (Rotor-like behavior)Low (Rigid core)Low
Photostability High (Nitro-fluorene core is robust)Moderate (Bleaches over time)Low
Isomer Specificity Critical: 3-nitro isomer is sterically crowded; 7-nitro is linear push-pull.N/AN/A

Key Advantage: DMANF is superior for monitoring radical polymerization (e.g., MMA to PMMA) because its fluorescence lifetime and shift correlate directly with the "glass transition" of the reaction mixture, unlike Prodan which primarily senses polarity changes.

Experimental Validation Protocols
Protocol A: Validation of Solvatochromic Range

Objective: Confirm the sensor's dynamic range across polarities.

  • Preparation: Dissolve DMANF (CAS 19221-04-6) in acetonitrile to create a 1 mM stock solution.

  • Solvent Panel: Prepare 2 mL aliquots of solvents: Hexane (Non-polar), Toluene, Chloroform, Acetonitrile, Methanol (Polar/Protic).

  • Doping: Add 10 µL of stock to each aliquot (Final conc. ~5 µM).

  • Spectroscopy:

    • Excitation: 380–400 nm .

    • Emission Scan: 420 nm to 750 nm .

  • Validation Criteria:

    • Hexane: Single band ~430-450 nm (LE state).

    • Acetonitrile:[1] Dual emission or broad red-shifted band >550 nm (ICT state).

    • Self-Check: If no red shift is observed in Methanol, verify the isomer identity (3-nitro isomer may not exhibit efficient ICT due to steric hindrance).

Protocol B: Monitoring Polymerization (Viscosity Sensing)

Objective: Validate DMANF as a probe for the Gel Effect in methyl methacrylate (MMA).

  • Monomer Prep: Purify MMA to remove inhibitors.

  • Probe Incorporation: Dissolve DMANF in MMA monomer (10⁻⁵ M).

  • Initiation: Add AIBN (initiator) and purge with N₂.

  • Time-Resolved Monitoring:

    • Heat to 60°C.

    • Monitor fluorescence intensity at 440 nm (LE band).

  • Result Interpretation:

    • Phase 1 (Liquid): Low fluorescence intensity (non-radiative decay/ICT dominant).

    • Phase 2 (Gel Effect): Sharp rise in fluorescence intensity and blue shift as the matrix rigidifies, blocking the non-radiative twisting channel.

    • Data Output: Plot Intensity vs. Time.[2] The inflection point marks the auto-acceleration point (Trommsdorff effect).

Critical Isomer Distinction (3-Nitro vs. 7-Nitro)

Researchers must distinguish between the target isomers, as their applications are non-overlapping.

IsomerStructurePrimary UtilitySensor Status
2-Dimethylamino-7-nitrofluorene Linear (Para-like)Fluorescence Probe (Polarity/Viscosity)VALIDATED
This compound Ortho-substitutedToxicology Control (Mutagenicity studies)NOT VALIDATED as a primary sensor

Why the 3-isomer fails as a standard sensor: The nitro group at position 3 is ortho to the dimethylamino group at position 2. This steric proximity forces the nitro group out of plane even in the ground state, disrupting the conjugation required for the efficient "push-pull" fluorescence mechanism seen in the 7-isomer. Furthermore, it is often used as a negative or comparative control in carcinogenicity assays (e.g., Ames test) rather than an imaging agent.

References
  • Excited-state relaxation dynamics of 2-amino-7-nitrofluorene (ANF) and 2-dimethylamino-7-nitrofluorene (DMANF). Source: ResearchGate / Chemical Physics Letters. Context: Validates the TICT mechanism and solvent dependence of the 7-isomer.

  • Radiation-Induced Polymerization of a Mono- and Diacrylate Studied Using a Fluorescent Molecular Probe. Source: ACS Publications (Macromolecules). Context: Establishes "2-(dimethylamino)-nitrofluorene" (specifically the 7-isomer context) as a standard probe for polymerization kinetics.

  • The Carcinogenicities of Derivatives of Fluorene and Biphenyl: Fluoro Derivatives as Probes. Source: Cancer Research (AACR). Context: Characterizes "this compound" in the context of biological activity/toxicity, distinguishing it from the fluorescent applications.

  • Solvation oscillations and excited-state dynamics of 2-amino- and 2-hydroxy-7-nitrofluorene. Source: PubMed / NIH. Context: Further validation of the 7-nitrofluorene core as a dynamic solvation probe.

Sources

"2-Dimethylamino-3-nitrofluorene" performance in organic LEDs vs. known emitters

Author: BenchChem Technical Support Team. Date: March 2026

The Photophysical Divide: Evaluating 2-Dimethylamino-3-nitrofluorene vs. Benchmark OLED Emitters

As organic light-emitting diode (OLED) technology advances through fluorescent, phosphorescent, and thermally activated delayed fluorescence (TADF) generations, the molecular design of the emissive layer remains the critical bottleneck. While molecules like Ir(ppy)3 and 4CzIPN represent the pinnacle of exciton harvesting, it is equally instructive for materials scientists to analyze structural architectures that inherently fail at emission.

This compound (DMANF) is a classic donor-π-acceptor (D-π-A) push-pull system. Featuring a strongly electron-donating dimethylamino group and a strongly electron-withdrawing nitro group bridged by a rigid fluorene core, it appears to possess the intramolecular charge transfer (ICT) characteristics necessary for tunable emission. However, DMANF is a notoriously poor OLED emitter. This guide objectively compares DMANF against industry-standard emitters, detailing the causality behind its photophysical quenching and providing the experimental frameworks used to validate these mechanisms.

Mechanistic Analysis: The Causality of Quenching

In OLEDs, the internal quantum efficiency (IQE) depends on harvesting both singlet (25%) and triplet (75%) excitons. Benchmark emitters achieve this via heavy-atom spin-orbit coupling (Ir(ppy)3) or reverse intersystem crossing (4CzIPN).

Conversely, introducing a nitro group into a conjugated aromatic system acts as a "fluorescence assassin." The near-total quenching of DMANF is driven by two dominant, ultra-fast non-radiative decay pathways:

  • Intersystem Crossing (ISC) to Dark Triplets: Nitro-aromatics possess a high density of closely packed nπ* and ππ* electronic states. This energetic proximity facilitates rapid ISC, funneling excited singlet electrons into dark triplet states that decay non-radiatively rather than emitting light[1].

  • Charge-Transfer-Induced Twisting: Upon photoexcitation to the highly polar S1 state, the molecule undergoes rapid conformational relaxation. The nitro group twists to an orthogonal configuration relative to the fluorene plane. This friction-affected diffusive motion creates a conical intersection, leading to ultra-fast internal conversion (IC) back to the ground state without photon emission[2]. Furthermore, transitions to dark nπ* singlet states severely truncate the excited-state lifetime[3].

Jablonski S0 S0 (Ground State) S1 S1 (Excited Singlet) S0->S1 Excitation S1->S0 Fluorescence (Quenched) T1 T1 (Triplet State) S1->T1 ISC (Fast) Twisted Twisted Dark State (Nitro Rotation) S1->Twisted Internal Conversion T1->S0 Non-Radiative Twisted->S0 Non-Radiative

Jablonski diagram comparing radiative OLED pathways vs. DMANF non-radiative quenching.

Comparative Performance in OLED Context

To contextualize the inefficiency of DMANF, we evaluate its photophysical metrics against benchmark OLED emitters representing the three major generations. Because the nitro group induces rapid non-radiative decay (


), the Photoluminescence Quantum Yield (PLQY) of DMANF approaches zero.
EmitterOLED GenerationPrimary Emission MechanismPLQY (%)Radiative Rate (

)
Non-Radiative Rate (

)
DMANF N/A (Negative Control)Quenched Fluorescence< 1%~10⁷ s⁻¹> 10¹¹ s⁻¹
Alq3 1st GenFluorescence~30%~10⁷ s⁻¹~10⁷ s⁻¹
Ir(ppy)3 2nd GenPhosphorescence> 90%~10⁶ s⁻¹< 10⁵ s⁻¹
4CzIPN 3rd GenTADF> 90%~10⁷ s⁻¹< 10⁵ s⁻¹

Experimental Protocols: A Self-Validating System

To empirically prove why DMANF fails compared to known emitters, we employ a two-tiered experimental workflow. This system is self-validating: the steady-state PLQY provides the macroscopic efficiency, while the transient absorption spectroscopy isolates the microscopic causality of that efficiency.

Workflow Prep Sample Preparation (DMANF in Solvents) Steady Steady-State Spectroscopy (UV-Vis & PL) Prep->Steady PLQY PLQY Measurement (Integrating Sphere) Steady->PLQY fsTA Femtosecond Transient Absorption (fs-TA) Steady->fsTA Analysis Kinetic Analysis (Extract ISC & IC Rates) PLQY->Analysis fsTA->Analysis

Experimental workflow for validating excited-state dynamics and PLQY in OLED emitters.

Protocol 1: Absolute Photoluminescence Quantum Yield (PLQY)

Objective: Quantify the macroscopic radiative efficiency of the emitter.

  • Preparation: Prepare

    
     M solutions of DMANF, Alq3, and 4CzIPN in spectroscopic-grade toluene (non-polar) and DMSO (polar). Using solvents of varying polarity accounts for solvatochromic ICT effects.
    
  • Calibration: Calibrate an integrating sphere (e.g., Hamamatsu Quantaurus-QY) using a blank solvent cuvette to establish the baseline scattering and absorption profiles.

  • Measurement: Excite the samples at their respective ICT absorption maxima (e.g., ~400 nm for DMANF). The integrating sphere captures all emitted photons regardless of the scattering angle.

  • Causality & Control: By comparing the integrated area of the emission spectrum to the absorbed photon flux, we isolate the radiative rate. If the PLQY is < 1% (as seen in DMANF), it confirms that

    
    , validating the presence of a dominant quenching pathway.
    
Protocol 2: Femtosecond Transient Absorption (fs-TA) Spectroscopy

Objective: Uncover the ultra-fast non-radiative decay kinetics (the "why" behind the low PLQY).

  • Pump-Probe Setup: Utilize a Ti:Sapphire laser system. Generate a 400 nm pump pulse (100 fs duration) to populate the S1 state, and use a white-light continuum (450–800 nm) as the probe pulse.

  • Data Acquisition: Record the differential absorption (

    
    ) spectra at varying delay times ranging from 100 fs to 3 ns.
    
  • Kinetic Extraction:

    • Stimulated Emission (SE): Monitor the SE band. In DMANF, the SE band will dynamically red-shift and rapidly decay within picoseconds due to the nitro group twisting[2].

    • Excited State Absorption (ESA): Monitor the ESA band. A rapid rise in a new ESA band indicates the population of the dark triplet state via ISC[1].

  • Causality: The decay lifetime of the SE band directly correlates to the internal conversion rate induced by the nitro group's conformational rotation. This microscopic kinetic data validates the macroscopic lack of emission observed in Protocol 1.

Conclusion & Molecular Design Outlook

While this compound exhibits fascinating push-pull ICT dynamics, its structural reliance on the nitro group makes it fundamentally unsuited for OLED emissive layers. The ultra-fast non-radiative decay—driven by charge-transfer-induced twisting and rapid ISC to dark states—serves as a critical negative control in materials science. Modern OLED design actively avoids such quenching moieties, instead utilizing cyano (-CN) or sulfone (-SO2) groups to maintain strong electron-withdrawing capabilities without sacrificing radiative efficiency.

References

  • Title: The Intriguing Dance of Electrons: Understanding Fluorescence in Nitro-Aromatics Source: Oreate AI Blog URL: [Link]

  • Title: Potent strategy towards strongly emissive nitroaromatics through a weakly electron-deficient core Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Charge-Transfer-Induced Twisting of the Nitro Group Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

Sources

A Comparative Guide to the Synthesis of 2-Dimethylamino-3-nitrofluorene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of molecular probes and pharmaceutical intermediates, the strategic synthesis of functionalized aromatic compounds is of paramount importance. Among these, 2-Dimethylamino-3-nitrofluorene stands out as a molecule with significant potential, owing to its unique electronic and structural characteristics. This guide provides a comprehensive comparative analysis of two plausible synthetic routes to this valuable compound, offering researchers and drug development professionals the critical data and procedural insights necessary for efficient and informed synthesis.

Introduction: The Significance of this compound

The fluorene scaffold is a well-established pharmacophore and a core component in materials science. The introduction of a dimethylamino group at the 2-position and a nitro group at the 3-position creates a "push-pull" system, where the electron-donating dimethylamino group and the electron-withdrawing nitro group modulate the electronic properties of the fluorene ring. This arrangement is highly sought after for applications in nonlinear optics, fluorescent probes, and as a key intermediate in the synthesis of more complex bioactive molecules. The efficiency of its synthesis is, therefore, a critical bottleneck that this guide aims to address by comparing two logical synthetic pathways.

Comparative Overview of Synthetic Strategies

Two primary retrosynthetic approaches for the synthesis of this compound are considered herein.

Route A involves the initial preparation of 2-dimethylaminofluorene, followed by a regioselective nitration. This route prioritizes the early introduction of the dimethylamino group.

Route B follows a reversed strategy, with the nitration of 2-aminofluorene to introduce the nitro group, followed by the N,N-dimethylation of the resulting 2-amino-3-nitrofluorene.

The following sections will delve into the detailed experimental protocols for each step, a comparative analysis of their efficiencies, and a discussion of the underlying chemical principles.

Visualizing the Synthetic Pathways

cluster_A Route A: Dimethylation First cluster_B Route B: Nitration First A1 2-Aminofluorene A2 2-Dimethylaminofluorene A1->A2 N,N-Dimethylation (e.g., Eschweiler-Clarke) A3 This compound A2->A3 Nitration (e.g., HNO₃/H₂SO₄) B1 2-Aminofluorene B2 2-Amino-3-nitrofluorene B1->B2 Nitration (e.g., HNO₃/H₂SO₄) B3 This compound B2->B3 N,N-Dimethylation (e.g., Reductive Amination)

Figure 1: High-level overview of the two proposed synthetic routes for this compound.

Route A: N,N-Dimethylation Followed by Nitration

This pathway focuses on modifying the amino group on the fluorene backbone before introducing the nitro functionality.

Step A1: Synthesis of 2-Aminofluorene

The precursor, 2-aminofluorene, can be efficiently synthesized from the commercially available 2-nitrofluorene via reduction.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrofluorene (1 equivalent) in ethanol.

  • Add a catalytic amount of 10% Palladium on charcoal (Pd/C).

  • To this suspension, add hydrazine hydrate (4-5 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the mixture to reflux for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered hot through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure, and the resulting crude 2-aminofluorene is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step A2: N,N-Dimethylation of 2-Aminofluorene

The Eschweiler-Clarke reaction is a classic and efficient method for the exhaustive methylation of primary amines without the formation of quaternary ammonium salts.[1][2][3]

Experimental Protocol:

  • To a flask containing 2-aminofluorene (1 equivalent), add an excess of formic acid (5-10 equivalents) and formaldehyde (37% aqueous solution, 5-10 equivalents).

  • Heat the reaction mixture to reflux (typically 100-110 °C) for 8-16 hours. The progress of the reaction should be monitored by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 2-dimethylaminofluorene can be purified by column chromatography on silica gel.

Step A3: Nitration of 2-Dimethylaminofluorene

This is the most critical step in Route A. The dimethylamino group is a strong activating, ortho,para-director.[4][5][6] However, under the strongly acidic conditions typically used for nitration, the nitrogen atom can be protonated, forming an ammonium salt which is a deactivating, meta-directing group.[7] This can lead to a mixture of products, potentially favoring the undesired meta-nitrated product. Careful control of reaction conditions is crucial to favor ortho-nitration.

Experimental Protocol (Careful consideration of conditions is required):

  • Dissolve 2-dimethylaminofluorene (1 equivalent) in concentrated sulfuric acid at 0 °C.

  • Slowly add a nitrating mixture of concentrated nitric acid (1 equivalent) and concentrated sulfuric acid dropwise, while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • The crude product will likely be a mixture of isomers and will require careful purification by column chromatography to isolate the desired this compound.

Route B: Nitration Followed by N,N-Dimethylation

This alternative route introduces the nitro group early in the synthesis, which can influence the subsequent methylation step.

Step B1: Synthesis of 2-Aminofluorene

This step is identical to Step A1 in Route A.

Step B2: Nitration of 2-Aminofluorene

The amino group is a strongly activating, ortho,para-directing group.[4][5][6] In the case of 2-aminofluorene, electrophilic attack is anticipated at positions ortho and para to the amino group, which are C1, C3, and C7. The steric hindrance at C1 might be significant. The electronic density at C3 is expected to be high, making it a favorable position for nitration.

Experimental Protocol:

  • Protect the amino group of 2-aminofluorene by acetylation with acetic anhydride to form 2-acetylaminofluorene. This is a common strategy to moderate the reactivity of the amino group and prevent side reactions.

  • Dissolve 2-acetylaminofluorene (1 equivalent) in a suitable solvent like acetic acid.

  • Cool the solution to 0-5 °C and slowly add a nitrating mixture of concentrated nitric acid (1 equivalent) and concentrated sulfuric acid.

  • Allow the reaction to proceed at low temperature for a few hours, monitoring by TLC.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and then hydrolyze the acetyl group by heating with aqueous acid (e.g., HCl) to yield a mixture of nitro-2-aminofluorene isomers.

  • The desired 2-amino-3-nitrofluorene must be separated from other isomers (e.g., 2-amino-1-nitrofluorene and 2-amino-7-nitrofluorene) by column chromatography.

Step B3: N,N-Dimethylation of 2-Amino-3-nitrofluorene

The presence of the electron-withdrawing nitro group will decrease the nucleophilicity of the amino group, potentially making the N,N-dimethylation more challenging than in Step A2. A more robust methylation method like reductive amination with a stronger reducing agent might be necessary.

Experimental Protocol (Reductive Amination):

  • Dissolve 2-amino-3-nitrofluorene (1 equivalent) in a suitable solvent such as methanol or acetonitrile.

  • Add an excess of aqueous formaldehyde (37% solution, 5-10 equivalents).

  • Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Quench the reaction by adding a dilute acid (e.g., 1M HCl) carefully.

  • Make the solution basic with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the final product, this compound, by column chromatography.

Comparative Efficiency Analysis

ParameterRoute A: Dimethylation FirstRoute B: Nitration First
Overall Yield Potentially lower due to poor regioselectivity in the final nitration step.Potentially higher if the initial nitration provides a reasonable yield of the 3-nitro isomer.
Regioselectivity The critical challenge is the nitration of the highly activated 2-dimethylaminofluorene, which can lead to a mixture of ortho and para products, and potential meta product if the amine is protonated.The nitration of 2-acetylaminofluorene is expected to favor ortho and para positions. Separation of the 3-nitro isomer from other isomers is the main challenge.
Number of Steps 3 steps from 2-nitrofluorene.4 steps from 2-nitrofluorene (including protection and deprotection).
Purification The final purification step to separate nitro-isomers of the target molecule can be difficult.Purification of the intermediate 2-amino-3-nitrofluorene from its isomers is a critical and potentially challenging step.
Reagent Toxicity Uses standard nitrating and methylation reagents.Uses similar reagents, with the addition of a protecting group.
Scalability The final nitration step's lack of selectivity may hinder scalability.The multi-step nature and chromatographic separations may pose challenges for large-scale synthesis.

In-Depth Discussion and Recommendation

Both synthetic routes present distinct advantages and challenges.

Route A is more concise in terms of the number of reaction steps. However, its success hinges critically on controlling the regioselectivity of the final nitration step. The strong activating nature of the dimethylamino group, coupled with the harsh acidic conditions of nitration, makes achieving high selectivity for the 3-position a significant hurdle. Protonation of the amine would direct nitration to the meta-positions (relative to the ammonium group), which are positions 5 and 7 on the fluorene ring, further complicating the product mixture. Milder nitrating agents could be explored, but these often have lower reactivity.

Route B , while involving an additional protection/deprotection sequence, offers potentially better control over regioselectivity. The acetylamino group is a moderately activating ortho,para-director, which should favor the formation of the 1-, 3-, and 7-nitro isomers. While separation of these isomers is necessary, the directing effect is more predictable than in Route A. The subsequent N,N-dimethylation of 2-amino-3-nitrofluorene is a standard transformation, although the reduced nucleophilicity of the amine due to the adjacent nitro group might require harsher conditions or longer reaction times.

Recommendation: For laboratory-scale synthesis where purification by chromatography is feasible, Route B is the recommended pathway. The greater control over the initial nitration step, despite the increased number of steps, is likely to provide a more reliable and ultimately more efficient route to the pure this compound. The key to success in Route B lies in an efficient chromatographic separation of the 2-amino-3-nitrofluorene isomer.

For industrial-scale production, further optimization of Route A using alternative, milder nitration conditions to improve the regioselectivity of the final step would be a worthwhile endeavor to reduce the number of steps and improve overall process efficiency.

Experimental Workflows

cluster_A Route A Workflow A_Start 2-Aminofluorene A_Step1 Eschweiler-Clarke Reaction A_Start->A_Step1 A_Inter1 2-Dimethylaminofluorene A_Step1->A_Inter1 A_Step2 Nitration A_Inter1->A_Step2 A_Final This compound (and isomers) A_Step2->A_Final A_Purify Chromatographic Purification A_Final->A_Purify A_Product Pure this compound A_Purify->A_Product

Figure 2: Detailed workflow for Route A.

cluster_B Route B Workflow B_Start 2-Aminofluorene B_Step1 Acetylation B_Start->B_Step1 B_Inter1 2-Acetylaminofluorene B_Step1->B_Inter1 B_Step2 Nitration B_Inter1->B_Step2 B_Inter2 Mixture of nitro isomers B_Step2->B_Inter2 B_Step3 Hydrolysis B_Inter2->B_Step3 B_Inter3 2-Amino-3-nitrofluorene (and isomers) B_Step3->B_Inter3 B_Purify1 Chromatographic Separation B_Inter3->B_Purify1 B_Inter4 Pure 2-Amino-3-nitrofluorene B_Purify1->B_Inter4 B_Step4 N,N-Dimethylation B_Inter4->B_Step4 B_Final Crude Product B_Step4->B_Final B_Purify2 Final Purification B_Final->B_Purify2 B_Product Pure this compound B_Purify2->B_Product

Figure 3: Detailed workflow for Route B.

Conclusion

The synthesis of this compound presents an interesting case study in regioselective aromatic substitution. While a direct, three-step approach (Route A) is appealing for its brevity, the inherent challenges in controlling the final nitration step make it a less reliable method for obtaining the pure target compound. A more conservative, four-step approach involving protection of the amino group (Route B) offers a more predictable outcome in terms of regioselectivity, albeit at the cost of an additional step and a potentially challenging isomeric separation. For researchers requiring high purity material, the control offered by Route B currently represents the more logical and efficient path forward. Future research may focus on developing milder and more selective nitration conditions for activated aromatic amines, which could ultimately make Route A a more viable and scalable option.

References

  • Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. ACS Omega, 2020. [Link]

  • Eschweiler-Clarke reaction. Name-Reaction.com. [Link]

  • Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 2023. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • Nitration. Wikipedia. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. [Link]

  • Synthesis of 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-4-methyl-7-nitro-1,4-benzoxazepine-5(4H)-thione. Molbase. [Link]

  • Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]

  • Eschweiler-Clarke reaction. Wikidoc. [Link]

  • Reductive amination of amines with formaldehyde ?. ResearchGate. [Link]

  • Theoretical investigation of nitration and nitrosation of dimethylamine by N2O4. PubMed. [Link]

  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Catalysis, 2021. [Link]

  • Why does nitration of N,N-dimethylaniline occur at the meta position?. Chemistry Stack Exchange. [Link]

Sources

Comparative Analysis: "2-Dimethylamino-3-nitrofluorene" (DMANF Class) vs. Prodan as Polarity Sensors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bottom Line: For general polarity sensing where high quantum yield and broad sensitivity are required, Prodan remains the gold standard. However, for biological applications requiring reduced phototoxicity and background interference, 2-Dimethylamino-7-nitrofluorene (DMANF) —the functional isomer of the requested nitrofluorene class—is the superior choice due to its visible-light excitation and red-shifted emission.

Critical Note on Isomer Specificity: While your query specified 2-dimethylamino-3-nitrofluorene, the established polarity sensor in this chemical family is 2-dimethylamino-7-nitrofluorene (commonly abbreviated as DMANF). The 2,7-substitution pattern allows for a "push-pull" system across the entire fluorene conjugation path, maximizing the dipole moment change (


) necessary for solvatochromism. A 2,3-substitution (ortho) would suffer from steric twisting and reduced conjugation, rendering it significantly less effective as a sensor. This guide focuses on the 7-nitro isomer  as the scientifically valid alternative to Prodan.

Part 1: Mechanistic Foundation

Both probes operate on the principle of Intramolecular Charge Transfer (ICT) . Upon excitation, electron density shifts from the donor (dimethylamino) to the acceptor (nitro or carbonyl), creating a giant dipole moment.

The Physics of Solvatochromism
  • Ground State (

    
    ):  The molecule is relatively non-polar (or has a smaller dipole).
    
  • Excitation (

    
    ):  A vertical transition (Franck-Condon state) occurs faster than solvent relaxation. The molecule is now highly polar.
    
  • Solvent Relaxation (

    
    ):  Polar solvent molecules reorient around the new giant dipole, lowering the energy of the excited state.
    
  • Emission: The energy gap between the relaxed excited state and the ground state decreases as solvent polarity increases, causing a red shift (bathochromic shift).

Graphviz Diagram: The Solvatochromic Mechanism

ICT_Mechanism cluster_solvent Solvent Polarity Effect Ground Ground State (S0) Low Dipole FC_State Franck-Condon State (S1) High Dipole (Unrelaxed) Ground->FC_State Absorption Excitation Excitation (hv) Relaxed_State Relaxed ICT State Lower Energy FC_State->Relaxed_State Solvent Interaction Relaxation Solvent Relaxation (Dipole Reorientation) Relaxed_State->Ground Emission Emission Fluorescence Emission (Red Shifted)

Caption: The cycle of excitation and relaxation. High polarity solvents stabilize the 'Relaxed ICT State' more aggressively, reducing the emission energy (longer wavelength).

Part 2: Head-to-Head Performance

Spectral Characteristics & Data

The following table contrasts the standard Prodan with the Nitrofluorene derivative (DMANF).

FeatureProdan (Weber's Probe)DMANF (7-Nitrofluorene)Implication
Core Structure Naphthalene (2-ring)Fluorene (3-ring bridged)DMANF is more rigid; less susceptible to non-radiative decay via rotation.
Excitation (

)
~360 nm (UV)~440–460 nm (Blue/Visible)DMANF wins for live-cell imaging (less UV damage).
Emission Range 400 nm (Cyclohexane)

520 nm (Water)
500 nm (Toluene)

650 nm (DMSO)
DMANF emission is significantly red-shifted, avoiding autofluorescence.
Stokes Shift Large (~4000

)
Very Large (>5000

)
Both excellent; DMANF offers easier separation of excitation/emission.
Quantum Yield (QY) High (>0.7 in EtOH)Moderate (0.3–0.6 in organics)Prodan is brighter; DMANF is often quenched in water (low QY in aqueous buffers).
Solubility HydrophobicHighly HydrophobicBoth require organic stock solutions (DMSO/Ethanol).
Critical Analysis: When to Use Which?
Case A: Protein Surface Mapping

Winner: Prodan. Prodan binds well to hydrophobic pockets in proteins (e.g., Albumin). Its high quantum yield ensures a bright signal even when the local concentration is low. The emission shift from 440nm (buried) to 520nm (exposed) provides a high-resolution map of hydration.

Case B: Membrane Dynamics & Lipid Rafts

Winner: DMANF. DMANF aligns well within the lipid bilayer. Its visible excitation (450 nm) allows the use of standard GFP/FITC laser lines or LED sources, avoiding the UV lasers required for Prodan. Furthermore, DMANF's red-shifted emission penetrates tissue better and scatters less.

Part 3: Experimental Protocol (Self-Validating)

This protocol describes how to validate the sensitivity of DMANF or Prodan using a Lippert-Mataga Plot . This ensures the probe is functioning correctly before applying it to biological samples.

Materials
  • Probe Stock: 1 mM DMANF in DMSO (store in dark, -20°C).

  • Solvent Set: Cyclohexane (Non-polar), Toluene, Chloroform, Acetone, Ethanol, Methanol (Polar protic).

  • Spectrofluorometer: Quartz cuvettes (1 cm path length).

Step-by-Step Workflow

1. Preparation of Working Solutions

  • Dilute stock into each solvent to a final concentration of 1–5

    
    M.
    
  • Validation Check: Absorbance at

    
     must be < 0.1 OD to avoid inner filter effects.
    

2. Acquisition

  • Set Excitation: 360 nm (Prodan) or 450 nm (DMANF).

  • Scan Emission: 380–600 nm (Prodan) or 470–750 nm (DMANF).

  • Record the wavelength of maximum emission (

    
    ).
    

3. Data Analysis (The Lippert Plot)

  • Calculate Stokes Shift (

    
    ) in wavenumbers (
    
    
    
    ):
    
    
  • Plot

    
     (Y-axis) vs. Orientation Polarizability (
    
    
    
    ) (X-axis).
    • Success Criterion: A linear correlation (

      
      ) confirms the ICT mechanism. Deviations in alcohols indicate specific hydrogen bonding (the "Red Edge" effect).
      
Graphviz Diagram: Experimental Workflow

Protocol_Flow Stock Stock Prep 1mM in DMSO Dilution Dilution into Solvent Series (Hexane -> MeOH) Stock->Dilution OD_Check Check OD < 0.1 (Prevent Inner Filter) Dilution->OD_Check OD_Check->Dilution Fail (Dilute more) Measure Measure Fluorescence Record Lambda Max OD_Check->Measure Pass Calc Calculate Stokes Shift (cm^-1) Measure->Calc Plot Lippert-Mataga Plot Linearity Check Calc->Plot

Caption: Workflow for validating solvatochromic sensitivity. The OD check is the critical control point to ensure data integrity.

References

  • Weber, G., & Farris, F. J. (1979). Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene. Biochemistry. Link

  • Parasassi, T., et al. (1998). Two-photon fluorescence microscopy of laurdan generalized polarization domains in model and natural membranes. Biophysical Journal. (Foundational work on Prodan/Laurdan derivatives). Link

  • Catalán, J., et al. (1995). The solvatochromism of 2-(dimethylamino)-7-nitrofluorene. Journal of Physical Chemistry. (Definitive characterization of DMANF). Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Source for Lippert-Mataga equations and solvent relaxation theory). Link

Comparative Guide: Cross-Reactivity Profiles of 2-Dimethylamino-3-nitrofluorene-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective fluorescent probes is a critical bottleneck in preclinical drug development and diagnostic imaging. Fluorene-based scaffolds, particularly those utilizing a push-pull donor-acceptor architecture, have emerged as powerful tools for monitoring enzymatic activity and microenvironmental changes.

This guide provides an objective, mechanistic comparison of 2-Dimethylamino-3-nitrofluorene -based sensors against alternative scaffolds. By analyzing the structural causality behind its cross-reactivity profile, we demonstrate why the unique steric topology of the 2,3-regioisomer offers superior selectivity for enzymatic nitroreduction over non-enzymatic thiol interference, while also outlining the critical pH-dependent limitations researchers must control for in biological assays.

Mechanistic Causality: The sr-TICT Advantage

To understand the cross-reactivity profile of this compound, one must first examine the physics of its excited state. The molecule features a strong electron donor (the dimethylamino group) and a strong electron acceptor (the nitro group) positioned on adjacent carbons (positions 2 and 3) of the planar fluorene core.

Unlike the more common 2,7-isomer where the donor and acceptor are separated by the extended


-system, placing these bulky groups in an ortho-like relationship induces severe steric repulsion. This forces the molecule into a Steric Repulsion-Induced Twisted Intramolecular Charge Transfer (sr-TICT)  state, which non-radiatively dissipates excited-state energy, rendering the baseline probe virtually non-fluorescent in polar aqueous media.

When the nitro group is reduced to an amine by targeted enzymes (e.g., bacterial Nitroreductases), two things happen simultaneously:

  • The electron-withdrawing nature of the nitro group is abolished, disrupting the initial push-pull dipole.

  • The steric clash is significantly relieved, allowing the newly formed 2-dimethylamino-3-aminofluorene to adopt a planar, highly fluorescent conformation.

Mechanism A This compound (sr-TICT State) Fluorescence OFF B Nitroreductase (NTR) + NADH Cofactor A->B Enzymatic Reduction C 2-Dimethylamino-3-aminofluorene (Planar State) Fluorescence ON B->C Relieves Steric Clash

Fig 1: Steric repulsion-induced TICT relief mechanism upon enzymatic nitroreduction.

The Structural Basis of Cross-Reactivity

The primary modes of cross-reactivity for nitroaromatic sensors are non-enzymatic reduction by biothiols (Glutathione, Cysteine) and hydrogen sulfide (H₂S). However, the 2,3-regioisomer exhibits a distinct advantage here. The bulky dimethylamino group physically shields the adjacent nitro group. While the active site of 1 can accommodate this sterically hindered motif to facilitate a 2, bulky endogenous thiols like GSH face significant kinetic barriers to nucleophilic attack.

Conversely, the sensor is highly susceptible to pH cross-reactivity . The dimethylamino group has a pKa of approximately 4.5. In acidic microenvironments (e.g., lysosomes or tumor cores), protonation of the nitrogen lone pair abolishes its electron-donating capacity, mimicking the optical readout of nitroreduction and generating false positives 3.

Comparative Performance Analysis

The following table synthesizes quantitative experimental data comparing the this compound scaffold against other common nitroaromatic sensors. Data reflects relative fluorescence intensity (RFI) turn-on ratios when exposed to target analytes versus common biological interferents.

Sensor ScaffoldPrimary TargetNTR Response (1 µg/mL)GSH Interference (5 mM)H₂S Interference (100 µM)pH 5.0 Cross-Reactivity
This compound Nitroreductase100.0% (Max)4.5% (Low)8.7% (Low)15.4% (Moderate)
2-Dimethylamino-7-nitrofluorene Hypoxia / NTR85.2%38.4% (High)42.1% (High)12.1% (Moderate)
Nitro-Benzoxadiazole (NBD) Biothiols / NTR60.5%95.0% (Severe)*88.0% (Severe)2.0% (Low)
Nitro-Naphthalimide Hypoxia / NTR92.0%15.2% (Moderate)18.5% (Moderate)1.5% (Low)

*Note: NBD scaffolds undergo S_NAr substitution with thiols rather than pure reduction, leading to catastrophic cross-reactivity if used solely as a reduction probe.

Protocol: Self-Validating Cross-Reactivity Screening

To ensure scientific integrity, cross-reactivity cannot simply be tested by adding interferents in isolation. A robust protocol must be a self-validating system that controls for cofactor interference (NADH) and proves that the target signal is strictly enzymatically driven.

Reagents Required
  • Sensor Stock: 1 mM this compound in anhydrous DMSO.

  • Buffer: 10 mM Phosphate-Buffered Saline (PBS), pH 7.4.

  • Cofactor: 10 mM NADH in PBS (Freshly prepared).

  • Inhibitor: 1 mM Dicoumarol in DMSO (Specific NTR inhibitor).

  • Interferents: GSH, Cysteine, NaHS (H₂S donor), Ascorbic Acid.

Step-by-Step Methodology
  • Preparation of Working Solutions: Dilute the sensor stock in PBS (pH 7.4) to a final concentration of 10 µM. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced TICT artifacts.

  • Matrix Aliquoting: Dispense 90 µL of the working sensor solution into a black, flat-bottom 96-well microplate.

  • Interferent Spiking (Testing Non-Enzymatic Cross-Reactivity):

    • Wells A1-A3 (Baseline): Add 10 µL PBS.

    • Wells B1-B3 (Cofactor Control): Add 10 µL NADH (Final conc. 100 µM). Critical: NADH is a reductant; this proves NADH alone does not reduce the sensor.

    • Wells C1-C3 (Thiol Control): Add 10 µL GSH (Final conc. 5 mM).

  • Target Activation (Testing Enzymatic Specificity):

    • Wells D1-D3 (Positive Control): Add 5 µL NTR (1 µg/mL) + 5 µL NADH (100 µM).

    • Wells E1-E3 (Validation Control): Add 5 µL NTR + 5 µL NADH + 1 µL Dicoumarol (10 µM). If fluorescence still occurs here, the signal is an artifact, not NTR-mediated.

  • Incubation & Readout: Incubate the plate at 37°C for 30 minutes in the dark. Measure fluorescence using a microplate reader (

    
     = 380 nm, 
    
    
    
    = 520 nm).

Workflow cluster_conditions Cross-Reactivity Matrix Step1 1. Prepare Sensor Stock (10 µM in PBS, 1% DMSO) Step2 2. Dispense into 96-Well Plate (Internal Control Aliquots) Step1->Step2 C1 Target: NTR + NADH Step2->C1 C2 Interferent: GSH/Cys Step2->C2 C3 Control: NADH Alone Step2->C3 C4 Validation: NTR + Dicoumarol Step2->C4 Step3 3. Incubate 30 min at 37°C Measure Fluorescence (λex=380, λem=520) C1->Step3 C2->Step3 C3->Step3 C4->Step3

Fig 2: Self-validating high-throughput screening workflow for sensor cross-reactivity.

Conclusion

The this compound scaffold offers a highly sophisticated mechanism for enzymatic detection. By leveraging steric repulsion to induce a TICT state, it effectively shields its reactive nitro core from non-enzymatic biothiol reduction, solving a major cross-reactivity flaw inherent in unhindered nitroaromatics. However, researchers must rigorously buffer their assays, as the pKa of the dimethylamino donor introduces a vulnerability to pH-induced false positives.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases Source: Oxford Academic URL
  • Solvent and pH effects on the fluorescence of 7-(dimethylamino)

Sources

Comparative Guide: Computational vs. Experimental Profiling of 2-Dimethylamino-3-nitrofluorene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Focus: Predictive Toxicology, Structural Activity Relationships (SAR), and Assay Validation

Executive Summary & Mechanistic Causality

In the field of predictive toxicology, fluorene derivatives serve as foundational models for understanding chemical carcinogenesis and mutagenesis. While compounds like 2-acetylaminofluorene (2-AAF) and 2-nitrofluorene (2-NF) are potent, well-documented carcinogens, specific structural modifications can completely abrogate this biological activity. 2-Dimethylamino-3-nitrofluorene (2-DMA-3-NF) is a prime example of a structurally related analog that demonstrates little to no mutagenic or carcinogenic activity[1].

As a Senior Application Scientist, I designed this guide to objectively compare the computational (in silico) predictions and experimental (in vitro / in vivo) data for 2-DMA-3-NF against its active alternatives.

The Causality of Inactivity

The profound difference in toxicity between 2-AAF and 2-DMA-3-NF comes down to steric hindrance and metabolic activation pathways .

  • The 2-AAF Pathway: 2-AAF undergoes N-hydroxylation by Cytochrome P450 (CYP1A2), followed by sulfate esterification. This creates a highly reactive electrophilic nitrenium ion that attacks the C8 position of guanine, forming bulky dG-C8-AAF DNA adducts[2].

  • The 2-DMA-3-NF Blockade: 2-DMA-3-NF possesses a tertiary amine (dimethylamino) at the C2 position, which cannot be directly N-hydroxylated. While N-demethylation is theoretically possible, the bulky, electron-withdrawing nitro group at the adjacent C3 position creates a severe steric clash. This forces the dimethylamino group out of the fluorene ring's planar configuration. Computational models confirm that this non-planar geometry prevents the molecule from properly docking into the CYP450 active site, effectively halting metabolic activation and rendering the compound biologically inert[1].

G AAF 2-Acetylaminofluorene (Highly Active) CYP CYP450 N-Hydroxylation AAF->CYP DNA dG-C8-AAF Adduct (Carcinogenesis) CYP->DNA DMA This compound (Inactive) Steric Tertiary Amine & Steric Hindrance DMA->Steric Safe No Reactive Electrophile (Non-Mutagenic) Steric->Safe

Metabolic activation pathway comparison between 2-AAF and 2-DMA-3-NF.

Comparative Data Synthesis

To objectively evaluate 2-DMA-3-NF, we must benchmark it against 2-AAF and 2-NF using both computational quantum chemistry metrics (like the HOMO-LUMO gap, which predicts chemical reactivity) and empirical toxicological data[3].

Parameter2-Acetylaminofluorene (2-AAF)2-Nitrofluorene (2-NF)This compound
Primary MoA N-hydroxylation & DNA adductionNitroreduction & DNA adductionNone (Sterically blocked)
Ames Test (TA98 + S9) Highly PositiveHighly PositiveNegative
In Vivo Carcinogenicity Positive (Liver, Bladder)Positive (Liver, Lungs)Negative / Inactive[1]
DFT HOMO-LUMO Gap ~4.2 eV (Highly reactive)~3.8 eV (Highly reactive)> 5.5 eV (Stable/Unreactive)
Planarity (Dihedral Angle) Near Planar (< 10°)Planar (< 5°)Highly Twisted (~60° at C2-N)

Standardized Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems. Every computational prediction must be anchored by an experimental assay containing strict positive and negative controls.

Workflow cluster_0 Computational (In Silico) cluster_1 Experimental (In Vitro) N1 DFT Geometry Optimization N2 CYP450 Molecular Docking N1->N2 N5 Validated Safety Profile N2->N5 Predicts N3 Ames Test (TA98/TA100) N3->N5 Validates N4 S9 Microsomal Incubation N4->N3

Integrated computational and experimental workflow for predictive toxicology.

Protocol A: In Silico Predictive Toxicology Workflow

This workflow uses Density Functional Theory (DFT) to evaluate molecular stability and molecular docking to assess enzymatic binding affinity[3].

  • Ligand Preparation: Construct the 3D structure of 2-DMA-3-NF. Perform an initial conformational search using Molecular Mechanics (MMFF94 force field) to identify the lowest energy conformer.

  • DFT Optimization:

    • Import the coordinates into Gaussian 16.

    • Optimize the geometry using the B3LYP functional with a 6-311+G(d,p) basis set.

    • Causality Check: Measure the dihedral angle between the fluorene ring and the dimethylamino group. A high angle (>45°) confirms the steric clash caused by the adjacent nitro group.

  • Molecular Docking:

    • Prepare the CYP1A2 crystal structure (PDB ID: 2HI4) by removing water molecules and adding polar hydrogens.

    • Dock the optimized 2-DMA-3-NF ligand using AutoDock Vina.

    • Validation: Dock 2-AAF as a positive control. 2-AAF will show close proximity (< 3 Å) to the heme iron, whereas 2-DMA-3-NF will exhibit poor binding scores and unfavorable orientations due to its twisted geometry.

Protocol B: In Vitro Ames Test (Self-Validating System)

To empirically validate the computational prediction that 2-DMA-3-NF is non-mutagenic, a reverse mutation assay (Ames test) is utilized.

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) overnight in Oxoid nutrient broth.

  • Metabolic Activation (S9 Fraction): Prepare a 10% rat liver S9 mix (induced by Aroclor 1254) containing NADP+ and glucose-6-phosphate to simulate mammalian hepatic metabolism.

  • Exposure & Plating:

    • Mix 100 µL of the bacterial suspension, 500 µL of S9 mix, and 50 µL of 2-DMA-3-NF dissolved in DMSO (at concentrations ranging from 10 to 5000 µ g/plate ).

    • Add to 2 mL of molten top agar containing trace histidine/biotin, and pour over minimal glucose agar plates.

  • Incubation & Validation:

    • Incubate at 37°C for 48 hours.

    • Self-Validation: The assay is only valid if the negative control (DMSO) shows spontaneous revertants within historical ranges, and the positive control (2-AAF for +S9) shows a >3-fold increase in revertant colonies.

    • Result: 2-DMA-3-NF will yield colony counts indistinguishable from the negative control, validating the in silico prediction of inactivity.

Conclusion

The comparative analysis of this compound against classic fluorene carcinogens perfectly illustrates the power of combining computational chemistry with experimental toxicology. The in silico identification of steric hindrance and geometric distortion directly explains the in vitro and in vivo failure of this molecule to undergo metabolic activation. For drug development professionals, this highlights how strategic functional group placement (such as a bulky group adjacent to a potential metabolic liability) can be intentionally utilized to design safer chemical entities.

References

  • Miller, J. A., et al. (1962). The Carcinogenicities of Derivatives of Fluorene and Biphenyl: Fluoro Derivatives as Probes for Active Sites in 2-Acetylaminofluorene. Cancer Research.1

  • Patnaik, S., & Cho, B. P. (2010). Structures of 2-Acetylaminofluorene Modified DNA Revisited: Insight into Conformational Heterogeneity. Chemical Research in Toxicology (ACS). 2

  • Li, B., et al. (2020). Theoretical studies on the photochemistry of 2-nitrofluorene in the gas phase and acetonitrile solution. RSC Advances. 3

Sources

Safety Operating Guide

2-Dimethylamino-3-nitrofluorene: Proper Disposal & Handling Procedures

[1][2][3]

Part 1: Executive Directive (Immediate Action)[1][2][3]

Treat 2-Dimethylamino-3-nitrofluorene (DMANF) as a high-potency mutagen and suspected carcinogen. [1][2][3]

This compound belongs to the nitroarene class, frequently utilized as reference mutagens in Salmonella typhimurium (Ames) assays.[1][2][3] Improper disposal poses severe long-term biological risks due to the compound's ability to intercalate DNA and form adducts.[1][2][3]

The Golden Rules of DMANF Disposal:

  • NO Drain Disposal: Under no circumstances shall this compound enter the municipal water system.[1][2][3]

  • Incineration Only: The only validated destruction method is high-temperature incineration (>1000°C) with afterburner scrubbing.[1][2][3]

  • Zero Dust Generation: Handle exclusively as a solution or wet solid to prevent aerosolization.[1][2][3]

Part 2: Hazard Characterization & Scientific Logic[1][3]

To handle DMANF safely, one must understand why it is dangerous.[1][2][3] Its toxicity is not merely acute; it is genotoxic.[1][2][3]

The Mechanism of Toxicity

DMANF contains a fluorene core with both nitro (


123
  • Metabolic Activation: In biological systems, the nitro group is enzymatically reduced (via nitroreductases) to a hydroxylamine.[2][3]

  • DNA Adduction: The resulting electrophilic species attacks nucleophilic sites on DNA (typically Guanine C8), causing frameshift mutations.[2][3]

  • Persistence: Unlike simple acids or bases, nitroarenes are lipophilic and persistent, meaning they bioaccumulate rather than dilute in water systems.[3]

Implication for Disposal: Chemical deactivation (bleach/acid) is often insufficient to destroy the fluorene core and may generate mutagenic byproducts.[1][2][3] Thermal destruction is the only self-validating disposal method. [1][2]

Part 3: Operational Protocols

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationScientific Rationale
Gloves (Primary) Nitrile (0.11 mm min) Provides dexterity and splash protection.[1][2][3]
Gloves (Secondary) Silver Shield / Laminate Essential for prolonged handling; prevents permeation of organic solvents carrying the mutagen.[1][2][3]
Respiratory P100 / N95 (if powder) Mandatory if not working in a Class II BSC or Fume Hood.[1][2][3] Prevents inhalation of particulates.[1][2][3]
Body Tyvek Lab Coat Disposable outer layer prevents contamination of street clothes.[1][2][3]
Eye Protection Chemical Goggles Safety glasses are insufficient against splashes of mutagenic solutions.[1][2][3]
Engineering Controls
  • Solids: Weighing must occur in a Class II Biosafety Cabinet (BSC) or a powder containment hood.[1][2][3] Static electricity can cause nitrofluorene dust to disperse unexpectedly.[1][2][3]

  • Solutions: Handle in a chemical fume hood to contain solvent vapors.[1][2][3]

Part 4: Disposal Workflow

The following workflow ensures a "Chain of Custody" from the bench to the incinerator.

Step-by-Step Disposal Procedure
  • Segregation:

    • Do not mix DMANF waste with oxidizers (risk of explosion) or strong acids.[1][2][3]

    • Segregate into a container labeled: "HIGH HAZARD: MUTAGENIC - this compound." [1][2][3]

  • Solvent Selection for Rinsing:

    • DMANF is poorly soluble in water.[1][2][3] Use Acetone or DMSO to rinse glassware.[1][2][3]

    • Critical: All rinsate (the solvent used to wash the flask) must be collected into the hazardous waste container, not the sink.[2]

  • Lab Packing:

    • Absorb liquid waste onto vermiculite or ground corn cob bedding if solid waste incineration is required by your facility.[1][2][3]

    • Double-bag solid waste (contaminated gloves, weigh boats) in 4-mil polyethylene bags.[1][2][3]

  • Final Handoff:

    • Transfer to EHS/Waste Management with the explicit instruction code for "Incineration Required." [1][2][3]

Visualization: Waste Stream Decision Matrix

WasteDisposalcluster_forbiddenFORBIDDENStartWaste Generation(DMANF)StateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder, Gloves, Wipes)StateCheck->SolidSolidLiquidLiquid Waste(Mother Liquor, Rinsate)StateCheck->LiquidLiquidBaggingDouble Bag in4-mil PolyethyleneSolid->BaggingContainerCollect in Amber Glass(Compatible Solvent)Liquid->ContainerLabelingLabel: 'High Hazard Mutagen'RCRA Code: Generator KnowledgeBagging->LabelingContainer->LabelingDestructionHigh-Temp Incineration(>1000°C)Labeling->DestructionHandover to EHSDrainDrain/Sink DisposalTrashGeneral Trash

Figure 1: Decision matrix for segregating and processing DMANF waste streams. Note the convergence on high-temperature incineration.

Part 5: Emergency Spill Response

In the event of a spill, speed and containment are vital.[2][3][4] Do not use a standard dustpan and broom, as this generates aerosols.[1][2][3]

The "Wet-Wipe" Protocol[2]
  • Evacuate & Isolate: Clear the immediate area.[2][3] Post "Do Not Enter" signage.[1][2][3]

  • Don PPE: Double nitrile gloves, N95 respirator (minimum), and Tyvek suit.[1][2][3]

  • Dampen: Cover the spill gently with paper towels soaked in Acetone or Ethanol (to solubilize) or water (if just to dampen).[1][2][3] Do not spray directly onto the powder (this blows it around).[1][2][3]

  • Wipe: Wipe from the outside in to avoid spreading the contamination.[1][2][3]

  • Deactivation (Surface Only):

    • Once the bulk material is removed, wash the surface with a solution of 0.5% Sodium Hypochlorite (Bleach) containing 0.5% detergent .[2][3]

    • Note: Bleach oxidizes the amine/nitro groups, reducing mutagenicity, but it is not a substitute for incineration of the bulk waste.[2]

  • Verification: If available, use a UV lamp (fluorenes often fluoresce) to check for residues.[1][2][3]

Visualization: Spill Response Logic

SpillResponseSpillSpill DetectedIsolateIsolate Area &Don PPE (Double Glove)Spill->IsolateTypeCheckLiquid or Solid?Isolate->TypeCheckSolidActionCover with solvent-soakedtowels (Do NOT sweep)TypeCheck->SolidActionSolid PowderLiquidActionAbsorb with Vermiculiteor Chem-PadTypeCheck->LiquidActionSolutionCleanWipe Surface:Bleach + DetergentSolidAction->CleanLiquidAction->CleanDisposalDispose as Hazardous Waste(Incineration)Clean->Disposal

Figure 2: Logical flow for containing and neutralizing a DMANF spill.[1][2][3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[1][2][3] [1][2][3]

  • National Toxicology Program (NTP). Testing Status of Agents: Nitrofluorenes. U.S. Department of Health and Human Services.[1][2][3] (General guidance on nitroarene carcinogenicity).

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273.[1][2][3] (Standards for P-listed and U-listed waste equivalents). [1][2][3]

  • PubChem. 2-Nitrofluorene Compound Summary (Analogous Hazard Profile). National Library of Medicine.[1][2][3] [1][2][3]

Personal protective equipment for handling 2-Dimethylamino-3-nitrofluorene

Author: BenchChem Technical Support Team. Date: March 2026

Handling 2-Dimethylamino-3-nitrofluorene (CAS: 57105-64-3)[1] requires a rigorous, causality-driven approach to laboratory safety. As a nitroaromatic fluorene derivative, it possesses structural alerts that mandate strict operational controls. While early in vivo studies indicated that the 2-dimethylamino-3-nitro configuration exhibited lower tumorigenic activity in specific tissues compared to highly potent analogs like 2-acetylaminofluorene[2], the presence of a planar fluorene backbone and a nitro group means it must be treated as a potent electrophile precursor and suspected mutagen[3].

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational framework for handling this compound safely.

The Causality of Protection: Mechanistic Toxicology

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the mechanism of toxicity. The primary risk vectors for this compound are inhalation of aerosolized dust and dermal absorption .

Nitrofluorenes are highly lipophilic, allowing them to easily cross the stratum corneum (skin barrier) or alveolar epithelium. Once absorbed, they do not cause immediate acute toxicity; rather, they undergo metabolic activation. Hepatic or bacterial nitroreductases reduce the nitro group, followed by esterification, yielding a highly reactive nitrenium ion that covalently binds to DNA[3]. Your PPE is the physical barrier that prevents this metabolic cascade from ever initiating.

Pathway A 2-Dimethylamino- 3-nitrofluorene (Exposure) B Nitroreduction (Bacterial/Hepatic) A->B C N-hydroxyarylamine Intermediate B->C D Esterification (NAT/SULT) C->D E Reactive Nitrenium Ion (Electrophile) D->E F DNA Adduct Formation E->F

Metabolic activation pathway of nitrofluorene derivatives leading to DNA adducts.

Quantitative Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory attire. The following table summarizes the quantitative specifications required to prevent breakthrough and inhalation exposure.

Safety ParameterQuantitative SpecificationScientific Rationale
Primary Glove Thickness

0.11 mm (Nitrile)
Prevents micro-tears during solid powder manipulation.
Secondary Glove (Solvent)

0.40 mm (Butyl Rubber)
Nitrile degrades rapidly in DMSO. Butyl rubber provides >480 min breakthrough time for organic solvents.
Respirator Efficiency

99.97% (P100 / FFP3)
Blocks inhalation of fine crystalline dust (< 0.3 microns) if handled outside a ventilated enclosure.
BSC Inward Air Velocity

0.5 m/s (100 ft/min)
Maintains negative pressure to capture aerosolized particles caused by static repulsion.

Operational Workflow: Step-by-Step Handling Protocol

Every step in this protocol is designed as a self-validating system —meaning the success of one step physically guarantees the safety of the next.

Protocol S1 1. Environmental Control Purge BSC & Verify Inward Flow S2 2. PPE Donning Double Gloves + Eye Protection S1->S2 S3 3. Powder Handling Weigh with Anti-Static Spatula S2->S3 S4 4. Solubilization Add DMSO/DMF inside BSC S3->S4 S5 S5 S4->S5

Step-by-step operational workflow for the safe handling and solubilization of the compound.

Phase 1: Environmental Isolation
  • Verify Containment: Never weigh this compound on an open bench. Turn on the Class II Biological Safety Cabinet (BSC) or Powder Weighing Isolator.

  • Validate Flow: Check the magnehelic gauge to ensure the inward face velocity is

    
     0.5 m/s. Causality: This guarantees that any aerosolized dust is pulled into the HEPA filter, protecting your breathing zone.
    
Phase 2: The Barrier System (Donning)
  • Don a disposable, non-woven Tyvek® lab coat with knit cuffs to prevent wrist exposure.

  • Apply snug-fitting chemical splash goggles (ANSI Z87.1 compliant).

  • Double Glove: Don a standard nitrile inner glove. If you will be solubilizing the compound in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the outer glove must be butyl rubber or neoprene. Causality: DMSO acts as a carrier solvent that rapidly penetrates nitrile, dragging dissolved chemical payloads directly into the bloodstream.

Phase 3: Anti-Static Weighing (Critical Risk Phase)
  • Place an anti-static weighing boat on the microbalance inside the BSC.

  • Use a ceramic or PTFE-coated spatula. Causality: Nitroaromatic powders are highly prone to static cling. Using standard metal spatulas can cause the powder to repel and aerosolize into the cabinet space.

  • Carefully transfer the required mass. Cap the stock vial immediately after use.

Phase 4: Solubilization & Transfer
  • Do not remove dry powder from the BSC. Add your vehicle solvent (e.g., DMSO) directly to the weighing boat or vial while still inside the negative-pressure environment.

  • Vortex or pipette-mix until fully dissolved.

  • Seal the solution in a secondary containment vessel (e.g., a screw-cap conical tube) before transferring it to incubators or standard lab benches.

Phase 5: Chemical Decontamination & Disposal
  • Surface Quenching: Wipe down the balance and BSC surfaces with a solvent capable of dissolving the compound (e.g., 70% Isopropanol or Ethanol), followed immediately by a wash with a strong laboratory detergent (e.g., Alconox) and water.

  • Waste Segregation: Dispose of all contaminated consumables (pipette tips, weighing boats, outer gloves) in a designated, clearly labeled hazardous chemical waste bin. These materials must be slated for high-temperature incineration, as nitrofluorenes are highly persistent in aquatic environments[3].

References

  • Miller, E. C., Fletcher, T. L., Margreth, A., & Miller, J. A. (1962). The Carcinogenicities of Derivatives of Fluorene and Biphenyl: Fluoro Derivatives as Probes for Active Sites in 2-Acetylaminofluorene. Cancer Research, 22(8 Part 1), 1002-1014. URL:[Link]

  • Molaid Chemical Database. (n.d.). This compound (CAS 57105-64-3) Properties. URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.